Cetirizine Hydrochloride
Description
This compound is a synthetic phenylmethyl-piperazinyl derivative, antihistaminic Cetirizine is a metabolite of hydroxyzine and a selective peripheral histamine H1-receptor antagonist. It is used for symptomatic treatment of seasonal and perennial allergic rhinitis and for chronic urticaria. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 7 approved and 2 investigational indications.
Cetirizine is a medication used for the treatment of allergies, hay fever, angioedema, and hives. It is a second-generation H1-receptor antagonist antihistamine and works by blocking H1 histamine receptors. It is a major metabolite of hydroxyzine, and has the same basic side effects, including dry mouth. A potent second-generation histamine H1 antagonist that is effective in the treatment of allergic rhinitis, chronic urticaria, and pollen-induced asthma. Unlike many traditional antihistamines, it does not cause drowsiness or anticholinergic side effects. This compound is a medication used for the treatment of allergies, hay fever, angioedema, and hives. It is a second-generation H1-receptor antagonist antihistamine and works by blocking H1 histamine receptors. It is a major metabolite of hydroxyzine, and has the same basic side effects, including dry mouth.
See also: Cetirizine (has active moiety) ... View More ...
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83881-51-0 (Parent) | |
| Record name | Cetirizine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044268 | |
| Record name | Cetirizine hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-52-1 | |
| Record name | Cetirizine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetirizine hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHOXY)ACETIC ACID HYDROCHLORIDE (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETIRIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64O047KTOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Cetirizine Hydrochloride at the Histamine H1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine (B192768), a second-generation antihistamine, is a potent and highly selective antagonist of the histamine (B1213489) H1 receptor.[1] Its primary mechanism of action involves competitive binding to peripheral H1 receptors, effectively blocking the downstream signaling cascade initiated by histamine.[2][3] This guide provides a comprehensive technical overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the action of cetirizine hydrochloride on H1 receptors. By functioning as an inverse agonist, cetirizine stabilizes the inactive conformation of the H1 receptor, thereby reducing allergic and inflammatory responses.[4][5][6] This document delves into the quantitative binding kinetics, details key experimental protocols, and visualizes the complex signaling networks involved, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to Cetirizine and the Histamine H1 Receptor
Cetirizine is a carboxylated metabolite of hydroxyzine, a first-generation antihistamine.[7] As a second-generation agent, it exhibits high selectivity for peripheral H1 receptors with minimal penetration of the blood-brain barrier, resulting in a non-sedating profile at typical therapeutic doses.[1][2][8] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G-proteins.[9] This initiates a signaling cascade leading to the classic symptoms of an allergic response.
Molecular Mechanism of Action
Competitive Antagonism and Inverse Agonism
Cetirizine acts as a competitive antagonist at the H1 receptor, meaning it competes with histamine for the same binding site.[3][10] However, contemporary understanding of GPCR pharmacology further classifies H1 antihistamines, including cetirizine, as inverse agonists.[4][6] Histamine H1 receptors exhibit constitutive activity, meaning they can signal to a certain degree even in the absence of an agonist.[4] Cetirizine binds to and stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the basal signaling activity.[4][6]
Binding Affinity and Kinetics
The affinity of cetirizine for the H1 receptor is high, contributing to its potent antihistaminic effects. The binding affinity is commonly expressed by the inhibition constant (Ki).
Table 1: Binding Affinity of Cetirizine and its Enantiomers for the Human H1 Receptor
| Compound | Ki (nM) |
| Cetirizine (racemic) | ~6[1][7][10] |
| Levocetirizine (R-enantiomer) | ~3[1][7][10] |
| Dextrocetirizine (S-enantiomer) | ~100[1][10] |
Note: Lower Ki values indicate higher binding affinity.
The stereoselectivity of binding is evident, with the R-enantiomer, levocetirizine, being the more active form.[1][10] The binding kinetics of cetirizine, particularly its slow dissociation rate (off-rate), contribute to its long duration of action.[10][11] Levocetirizine has been shown to have a dissociation half-time of approximately 142 minutes from the H1 receptor.[10]
Downstream Signaling Pathways
The binding of cetirizine to the H1 receptor prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.
Inhibition of the Gq/11-PLC-IP3-Ca2+ Pathway
Histamine binding to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Cetirizine blocks this entire cascade at its inception.
Caption: Cetirizine stabilizes the inactive state of the H1 receptor, preventing histamine-induced signaling.
Modulation of the NF-κB Pathway
The H1 receptor has been shown to modulate the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory responses.[11] By inhibiting H1 receptor signaling, cetirizine can indirectly suppress the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokine and adhesion molecule expression.[1]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells) are isolated.[7]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) and varying concentrations of the unlabeled test compound (cetirizine).[7][10]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[10]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.[7]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
Caption: Workflow for a competitive radioligand binding assay to determine cetirizine's H1 receptor affinity.
Calcium Imaging Assay
This functional assay measures the ability of a compound to inhibit histamine-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Cells expressing the H1 receptor are seeded in microplates.[2]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of cetirizine.[2]
-
Histamine Stimulation: An EC80 concentration of histamine (the concentration that elicits 80% of the maximal response) is added to the wells.[2]
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.[2]
-
Data Analysis: The inhibitory effect of cetirizine is quantified by determining the IC50 value from the concentration-response curve.
Caption: Experimental workflow for a calcium imaging assay to assess cetirizine's functional antagonism.
Conclusion
The mechanism of action of this compound at the H1 receptor is a well-defined example of selective, competitive antagonism with inverse agonist properties. Its high affinity and slow dissociation kinetics contribute to its potent and long-lasting clinical efficacy in the treatment of allergic conditions. The inhibition of the Gq/11-PLC-IP3-Ca2+ signaling pathway and the modulation of NF-κB activity underscore its role in attenuating the multifaceted allergic and inflammatory responses. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel H1 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Histamine is released in the wheal but not the flare following challenge of human skin in vivo: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Correlations between histamine-induced wheal, flare and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wheal-and-flare reactions induced by allergen and histamine: evaluation of blood flow with laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of mechanisms of the flare and wheal reactions in human skin by band method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry and Pharmacological Activity of Cetirizine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768) is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist widely used in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[1][2][3] It is a carboxylated metabolite of hydroxyzine, a first-generation antihistamine, but exhibits minimal penetration of the blood-brain barrier, resulting in a significantly lower incidence of sedative effects.[1][2][]
Structurally, cetirizine is a racemic mixture, meaning it consists of equal amounts of two enantiomers: (R)-cetirizine, known as levocetirizine (B1674955), and (S)-cetirizine, known as dextrocetirizine.[5][6][7] The pharmacological activity of racemic cetirizine is primarily attributed to levocetirizine, which is considered the eutomer (the pharmacologically active enantiomer).[5][6][8] This understanding has led to the development and clinical use of levocetirizine as a single-enantiomer product, a concept known as a "chiral switch," offering potential for improved therapeutic efficacy and safety.[5][6][9]
This technical guide provides a comprehensive overview of the stereochemistry of cetirizine, the distinct pharmacological profiles of its enantiomers, and the experimental methodologies used to characterize them.
Stereochemistry of Cetirizine
Cetirizine, with the chemical name (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, possesses a single chiral center at the carbon atom connecting the diphenylmethyl group to the piperazine (B1678402) ring.[1] This chirality gives rise to two non-superimposable mirror-image isomers, or enantiomers.
-
(R)-(-)-cetirizine (Levocetirizine): The levorotatory enantiomer.
-
(S)-(+)-cetirizine (Dextrocetirizine): The dextrorotatory enantiomer.
Racemic cetirizine is a 1:1 mixture of these two enantiomers.[5] Studies have confirmed that there is no in vivo interconversion (racemization) between levocetirizine and dextrocetirizine, indicating the configurational stability of the enantiomers within the body.[9][10]
Caption: Relationship between racemic cetirizine and its enantiomers.
Pharmacological Activity and Enantioselectivity
The primary mechanism of action for cetirizine is the selective, inverse agonism of peripheral histamine H1 receptors.[1][8][11] By binding to the H1 receptor, it prevents histamine from activating it, thereby blocking the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[][12][13]
H1 Receptor Binding and Affinity
Significant differences in pharmacological activity exist between the two enantiomers, a phenomenon known as enantioselectivity. Levocetirizine is the primary contributor to the antihistaminic effects of the racemic mixture.
-
Levocetirizine demonstrates a substantially higher binding affinity for the human H1 receptor compared to dextrocetirizine.[5][14]
-
The dissociation rate of levocetirizine from the H1 receptor is significantly slower than that of dextrocetirizine.[14][15] This prolonged receptor occupancy may contribute to its sustained duration of action, acting as a pseudo-irreversible antagonist in functional studies.[14][16][17]
-
Dextrocetirizine has a much lower affinity for the H1 receptor and is considered largely inactive.[10][14]
The interaction with the H1 receptor is highly specific. The carboxylic acid group of levocetirizine is crucial for its high-affinity binding and slow dissociation, likely through interaction with key amino acid residues like Lys191 within the receptor binding pocket.[14][15][16][18]
Anti-Inflammatory Properties
Beyond H1 receptor antagonism, cetirizine and levocetirizine exhibit anti-inflammatory effects that may contribute to their therapeutic benefit.[1][12][19] These effects are observed at clinically relevant concentrations and are independent of H1 receptor blockade. Mechanisms include:
-
Inhibition of eosinophil chemotaxis and recruitment to sites of allergic inflammation.[1][20]
-
Suppression of the NF-κB pathway.[1]
-
Regulation of the release of pro-inflammatory cytokines and chemokines.[1][3][21][22]
Quantitative Data Summary
The following tables summarize key quantitative data comparing cetirizine, levocetirizine, and dextrocetirizine.
Table 1: Human H1 Receptor Binding Characteristics
| Compound | Ki (nM) | Dissociation Half-Time (t½, min) | Receptor Selectivity |
| Levocetirizine | 3[1][14][16] | 142[14][16][17] | >600-fold over other receptors[1][14] |
| (Racemic) Cetirizine | 6[1][14][16] | - | >600-fold over other receptors[1][14] |
| Dextrocetirizine | 100[1][14][16] | 6[14][16][17] | - |
| Data compiled from studies using [3H]mepyramine competition assays with human H1 receptors. |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Levocetirizine | Dextrocetirizine |
| Apparent Volume of Distribution (Vd/F) | 0.41 L/kg[5][9] | 0.60 L/kg[5][9] |
| Non-renal Clearance | 11.8 mL/min[9] | 29.2 mL/min[9] |
| Plasma Protein Binding | 88-96%[1] | - |
| Metabolism | Minimal, non-cytochrome P450 mediated[1][5] | - |
| Elimination Half-life (t½) | ~8.3 hours (for racemic cetirizine)[1] | - |
| Levocetirizine's smaller volume of distribution suggests less penetration into tissues compared to dextrocetirizine.[23] |
Table 3: Clinical Pharmacodynamic Effects (Histamine-Induced Nasal Challenge)
| Treatment (Single Dose) | Change in Nasal Airway Resistance | Change in Histamine Threshold |
| Placebo | Baseline | Baseline |
| Levocetirizine (5 mg) | ~50% attenuation[24] | 4-fold increase[24] |
| (Racemic) Cetirizine (10 mg) | ~50% attenuation[24] | 4-fold increase[24] |
| Dextrocetirizine (5 mg) | No significant effect[24] | No significant effect[24] |
| Results from a randomized, double-blind, crossover study in healthy volunteers, 4 hours post-dose.[24] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of enantiomeric activity.
Protocol: Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.
Objective: To quantify the affinity of levocetirizine and dextrocetirizine for the human H1 receptor.
Materials:
-
Membrane preparations from cells expressing recombinant human H1 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]mepyramine (a selective H1 antagonist).
-
Test compounds: Levocetirizine, dextrocetirizine.
-
Non-specific binding control: Mianserin (B1677119) or another high-concentration unlabeled antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Incubation: In assay tubes, combine the cell membrane preparation, varying concentrations of the test compound (or buffer for total binding, or mianserin for non-specific binding), and a fixed concentration of [3H]mepyramine.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound [3H]mepyramine.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive H1 receptor binding assay.
Protocol: In Vivo Histamine-Induced Wheal and Flare Test
This clinical pharmacodynamic model assesses the in vivo antihistaminic activity of a drug in human subjects.
Objective: To compare the efficacy and duration of action of levocetirizine and dextrocetirizine in suppressing histamine-induced skin reactions.
Methodology:
-
Subject Enrollment: Recruit healthy, non-allergic volunteers. The study is typically a randomized, double-blind, placebo-controlled, crossover design.
-
Baseline Measurement: Before drug administration, perform an intradermal injection of a fixed dose of histamine phosphate (B84403) on the forearm of each subject.
-
Wheal and Flare Measurement: After a set time (e.g., 15 minutes), measure the areas of the resulting wheal (raised edema) and flare (surrounding redness). This can be done by tracing the borders onto transparent paper and using digital planimetry.
-
Drug Administration: Administer a single oral dose of the test drug (e.g., 5 mg levocetirizine, 5 mg dextrocetirizine, or placebo).
-
Post-Dose Challenges: At various time points after drug administration (e.g., 2, 4, 8, 12, 24 hours), repeat the histamine challenge at a different site on the forearm and measure the resulting wheal and flare areas.
-
Data Analysis: For each time point, calculate the percentage inhibition of the wheal and flare areas for each active treatment compared to placebo. Plot the inhibition over time to assess the onset and duration of action.
Signaling Pathway and Mechanism of Inhibition
Histamine binding to the H1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic allergic response. Levocetirizine acts as an inverse agonist, binding to the receptor and preventing this activation.
Caption: Levocetirizine blocks histamine-induced H1 receptor signaling.
Conclusion
The pharmacological activity of racemic cetirizine is defined by profound enantioselectivity. Levocetirizine, the (R)-enantiomer, is the active eutomer, exhibiting significantly higher affinity and a much slower dissociation rate from the histamine H1 receptor than its (S)-counterpart, dextrocetirizine. This stereospecificity in receptor binding translates directly to in vivo pharmacodynamic effects, where levocetirizine accounts for virtually all of the antihistaminic activity of the racemate. Furthermore, pharmacokinetic differences, such as a smaller volume of distribution for levocetirizine, contribute to its favorable profile. The comprehensive data provide a clear scientific rationale for the chiral switch from racemic cetirizine to levocetirizine, offering a refined therapeutic agent for the management of allergic disorders.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Enantioseparation of cetirizine by chromatographic methods and discrimination by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cetirizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Levocetirizine - Wikipedia [en.wikipedia.org]
- 9. ovid.com [ovid.com]
- 10. Portico [access.portico.org]
- 11. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 12. What is the mechanism of Levothis compound? [synapse.patsnap.com]
- 13. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
- 15. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). | Semantic Scholar [semanticscholar.org]
- 18. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H₁ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The anti-inflammatory effects of levocetirizine - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitory effect of oral cetirizine on in vivo antigen-induced histamine and PAF-acether release and eosinophil recruitment in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine-induced nasal response in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetirizine Hydrochloride: A Comprehensive Analysis of its Binding Affinity and Selectivity for Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Abstract
Cetirizine (B192768), a second-generation antihistamine and the principal active metabolite of hydroxyzine, is a potent and highly selective antagonist of the peripheral histamine (B1213489) H1 receptor.[1][2] Its therapeutic efficacy in the management of allergic disorders, such as urticaria and allergic rhinitis, is primarily mediated through this selective inhibition.[1][3] This technical guide provides a detailed examination of the binding affinity and selectivity of cetirizine hydrochloride for the four subtypes of histamine receptors (H1, H2, H3, and H4). We present quantitative binding data, delineate the experimental protocols utilized for these determinations, and illustrate the associated signaling pathways and experimental workflows.
Introduction to Histamine Receptors and Cetirizine
Histamine, a biogenic amine, exerts its diverse physiological and pathological effects by interacting with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[4]
-
H1 Receptors: Primarily located on smooth muscle, endothelial cells, and in the central nervous system, their activation leads to classic allergic responses like increased vascular permeability, smooth muscle contraction, and pruritus.[4]
-
H2 Receptors: Mainly found in gastric parietal cells, they regulate the secretion of gastric acid.[4]
-
H3 Receptors: Predominantly expressed in the central nervous system, they act as autoreceptors to modulate the release of histamine and other neurotransmitters.[4]
-
H4 Receptors: Found on immune cells, they are involved in chemotaxis and inflammatory responses.[4]
The therapeutic utility of an antihistamine is defined by its affinity for the target receptor and its selectivity over other receptors. Cetirizine is recognized for its high affinity for the H1 receptor and notably low affinity for other receptor types, which contributes to its favorable safety profile with minimal sedative and anticholinergic effects compared to first-generation antihistamines.[][6][7]
Quantitative Analysis of Binding Affinity
The binding affinity of cetirizine for histamine receptors is typically quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki in nM) of Cetirizine and its Enantiomers for Histamine Receptors
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| Cetirizine (racemate) | ~6[8][9] | >10,000[10] | >10,000[10] | >10,000[10] |
| Levocetirizine (B1674955) (R-enantiomer) | ~3[8][9] | Not Reported | Not Reported | Not Reported |
| Dextrocetirizine (S-enantiomer) | ~100[8][9] | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources and may be subject to inter-laboratory variability.[10]
The data clearly demonstrates that cetirizine's activity is highly specific to the H1 receptor.[8][10] The levorotatory enantiomer, levocetirizine, is the more active form, exhibiting approximately double the affinity of the racemic mixture.[8][9] The affinity for H2, H3, and H4 receptors is exceedingly low, highlighting its remarkable selectivity.[10] Studies have shown that cetirizine has a 600-fold or greater selectivity for the H1 receptor over a wide variety of other neurotransmitter receptors, including muscarinic, serotoninergic, and dopaminergic sites.[8][9]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for histamine receptors is predominantly performed using competitive radioligand binding assays. This method measures the ability of an unlabeled test compound (e.g., cetirizine) to displace a specific radiolabeled ligand from the target receptor.
Objective
To determine the in vitro binding affinity (Ki) of cetirizine for the human histamine H1 receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[10][11]
-
Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).[10][11]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin) to determine the amount of radioligand that binds to non-receptor components.[10]
-
Filtration Apparatus: Glass fiber filters and a cell harvester.[12]
-
Scintillation Counter: To measure radioactivity.[12]
Procedure
-
Membrane Preparation: Cells expressing the H1 receptor are homogenized, and a membrane fraction is isolated via centrifugation. The membrane pellet is resuspended in the assay buffer to a specific protein concentration.[10]
-
Assay Incubation: In a multi-well plate, the cell membranes, [³H]mepyramine (at a concentration near its dissociation constant, Kd), and varying concentrations of unlabeled cetirizine are combined in the assay buffer.[11][13] A control for total binding (without cetirizine) and a control for non-specific binding are also prepared.[12]
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[14]
-
Termination and Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[12]
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[12]
Data Analysis
-
IC50 Determination: The concentration of cetirizine that inhibits 50% of the specific binding of [³H]mepyramine (the IC50 value) is calculated by plotting the percentage of inhibition against the log concentration of cetirizine.[12]
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:[10][12] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the H1 receptor.
-
Workflow for a typical radioligand binding assay.
Signaling Pathway of the Histamine H1 Receptor
Cetirizine exerts its antagonist effect by blocking the canonical signaling pathway of the H1 receptor. The H1 receptor is a GPCR that signals through the Gq/11 family of G-proteins.[10]
Canonical signaling pathway of the Histamine H1 receptor.
Upon activation by histamine, the H1 receptor stimulates Gq/11, which in turn activates phospholipase C (PLC).[10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in the cellular responses associated with allergic inflammation. Cetirizine, by acting as a competitive antagonist, prevents histamine from binding to the H1 receptor, thereby inhibiting this entire cascade.[][15]
Selectivity Profile of Cetirizine
The high therapeutic index of cetirizine is a direct consequence of its remarkable selectivity for the H1 receptor.
Selectivity profile of cetirizine for various receptors.
Unlike first-generation antihistamines, which often interact with muscarinic acetylcholine (B1216132) receptors leading to side effects like dry mouth, cetirizine shows no measurable affinity for these or other receptors at therapeutic concentrations.[1][8] Furthermore, its limited ability to cross the blood-brain barrier contributes to its non-sedating profile.[7][8] PET scan studies have shown that at a standard 10 mg dose, cetirizine occupies only about 12.6% of brain H1 receptors, which is below the threshold typically associated with sedation.[8]
Conclusion
The extensive body of evidence from in vitro binding studies confirms that this compound is a highly potent and selective antagonist for the histamine H1 receptor. Its binding affinity is concentrated in the nanomolar range for H1 receptors, while being several orders of magnitude lower for H2, H3, and H4 receptors, as well as other major neurotransmitter receptors. This high degree of selectivity is fundamental to its clinical efficacy and favorable safety profile, making it a cornerstone in the management of allergic diseases. The methodologies described herein, particularly competitive radioligand binding assays, remain the gold standard for characterizing the pharmacological profile of antihistamines and guiding the development of new and improved therapeutic agents.
References
- 1. Review of this compound for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor effects of cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
In Vitro Anti-Inflammatory Properties of Cetirizine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768) hydrochloride, a second-generation histamine (B1213489) H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic conditions. Beyond its well-established antihistaminic effects, a growing body of in vitro evidence demonstrates that cetirizine possesses significant anti-inflammatory properties. These effects are independent of H1 receptor blockade and contribute to its therapeutic profile by modulating key cellular and molecular players in the inflammatory cascade. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activities of cetirizine, focusing on its impact on inflammatory cells, cytokine production, and signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of inflammation.
Data Summary: Quantitative Effects of Cetirizine on Inflammatory Markers
The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory effects of cetirizine hydrochloride.
| Cell Type | Inflammatory Marker | Stimulant | Cetirizine Concentration | Effect | Reference |
| Eosinophils (from allergic subjects) | Superoxide (B77818) Anion Generation | Platelet-Activating Factor (PAF) | 0.01 µg/mL (2.6 x 10⁻⁸ M) | 47.5 ± 6.1% inhibition | [1] |
| 0.1 µg/mL (2.6 x 10⁻⁷ M) | 50.8 ± 5.1% inhibition | [1] | |||
| 1 µg/mL (2.6 x 10⁻⁶ M) | 58.9 ± 6.4% inhibition | [1] | |||
| Eosinophils | Chemotaxis | PAF (10⁻⁶ M) | Not specified | Inhibition observed | [1][2][3] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Not specified | Inhibition observed | [1][2][3] | ||
| Eotaxin | 10⁻⁸ M | Total inhibition of transendothelial migration through dermal microvascular endothelial cells | [4] | ||
| 10⁻⁷ M | Total inhibition of transendothelial migration through lung microvascular endothelial cells | [4] | |||
| Eosinophils | Cell Survival | Interleukin-5 (IL-5) | 100 µM | Significant inhibition at 48 and 72 hours | [5] |
| Neutrophils | Leukotriene B4 (LTB4) Generation | fMLP | Not specified | Significant decrease | [6] |
| Sodium Fluoride (NaF) | Not specified | Significant decrease | [6] | ||
| Peripheral Blood Mononuclear Cells (PBMCs) | Interleukin-4 (IL-4) | Not specified | Not specified | Significant decrease (p<0.01) in children with perennial allergic rhinitis | [7][8] |
| Interleukin-8 (IL-8) | Not specified | Not specified | Significant decrease (p=0.01) in children with perennial allergic rhinitis | [7][8] | |
| Interferon-gamma (IFN-γ) | House Dust Mite (HDM) Allergen | Not specified | Significant increase | [9] | |
| Interleukin-10 (IL-10) | House Dust Mite (HDM) Allergen | Not specified | Augmentation at 4th week of treatment | [9] | |
| T-cells | Interferon-gamma (IFN-γ) production | Interleukin-12 (IL-12) | Not specified | Significant suppression | [10] |
Key Signaling Pathways
Cetirizine's anti-inflammatory effects are mediated, in part, through the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Inhibition of NF-κB Pathway
In vitro studies suggest that cetirizine can suppress the activation of the NF-κB pathway.[11] This inhibition is crucial as it leads to a downstream reduction in the transcription of various inflammatory mediators.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of cetirizine's anti-inflammatory properties.
Eosinophil Chemotaxis Assay
This assay evaluates the ability of cetirizine to inhibit the directed migration of eosinophils towards a chemoattractant.
a. Cell Preparation:
-
Isolate eosinophils from the peripheral blood of allergic or healthy donors using density gradient centrifugation followed by negative selection with magnetic beads.
-
Resuspend the purified eosinophils in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).
b. Chemotaxis Chamber Setup:
-
Use a 48-well microchemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (typically 5 µm pore size) separating the upper and lower wells.
-
Add the chemoattractant solution (e.g., Platelet-Activating Factor [PAF] or eotaxin) to the lower wells.
-
In the upper wells, add the eosinophil suspension pre-incubated with various concentrations of cetirizine or a vehicle control for 30 minutes at 37°C.
c. Incubation and Cell Counting:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and stain the migrated cells on the lower side with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated eosinophils in several high-power fields under a microscope.
d. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each cetirizine concentration relative to the vehicle control.
Cytokine Release Assay
This protocol details the measurement of cytokine release from peripheral blood mononuclear cells (PBMCs) or other relevant cell types.
a. Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.[12]
-
Pre-treat the cells with various concentrations of cetirizine for 1-2 hours.[12]
-
Stimulate the cells with an appropriate stimulant, such as Lipopolysaccharide (LPS) for PBMCs or TNF-α for A549 cells.[12] Include unstimulated and vehicle controls.
b. Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[12]
-
Centrifuge the plate and carefully collect the cell-free supernatant.
c. Cytokine Quantification:
-
Quantify the concentration of the target cytokine (e.g., IL-6, IL-8, TNF-α) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
d. Data Analysis:
-
Generate a standard curve and determine the cytokine concentrations in the samples. Calculate the percentage of inhibition of cytokine release for each cetirizine concentration compared to the stimulated vehicle control.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granule-associated enzyme β-hexosaminidase.
a. Cell Sensitization and Treatment:
-
Culture Rat Basophilic Leukemia (RBL-2H3) cells in DMEM with 10% FBS.
-
Sensitize the cells with anti-DNP IgE overnight.
-
Wash the cells to remove unbound IgE.
-
Treat the cells with various concentrations of cetirizine for 30 minutes at 37°C.
b. Antigen Challenge and Supernatant Collection:
-
Stimulate degranulation by adding DNP-HSA.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate and collect the supernatant.
c. Enzyme Assay:
-
Add a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction with a stop buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release and the inhibitory effect of cetirizine.
Conclusion
The in vitro evidence strongly supports the role of this compound as an anti-inflammatory agent, acting through mechanisms that extend beyond its H1 receptor antagonism. Its ability to inhibit eosinophil recruitment and activation, suppress the production of pro-inflammatory cytokines, and modulate key signaling pathways like NF-κB highlights its potential for broader therapeutic applications in inflammatory diseases. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the ongoing exploration of the immunomodulatory effects of cetirizine and the development of novel anti-inflammatory therapies.
References
- 1. Effect of cetirizine on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of eosinophil chemotaxis by a new antiallergic compound (cetirizine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human eosinophil chemotaxis and of the IgE-dependent stimulation of human blood platelets by cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cetirizine exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of cetirizine on IFN-gamma and IL-10 production in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cetirizine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
cetirizine hydrochloride pharmacokinetics and metabolism in humans
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Cetirizine (B192768) Hydrochloride in Humans
Introduction
Cetirizine, an active human metabolite of hydroxyzine, is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist.[1][2] Its chemical structure, characterized by a terminal carboxylic acid function, contributes to its distinct pharmacokinetic properties and selectivity.[1] Unlike first-generation antihistamines, cetirizine exhibits minimal penetration of the blood-brain barrier, resulting in a lower incidence of sedative effects.[3][4] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of cetirizine in humans, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of cetirizine is characterized by rapid absorption, limited metabolism, and primary excretion via the kidneys. Its pharmacokinetics are linear for oral doses ranging from 5 to 60 mg.[2][5]
Absorption
Cetirizine is rapidly and extensively absorbed following oral administration of tablet or syrup formulations.[2][5]
-
Bioavailability: The oral bioavailability is at least 70%.[5]
-
Time to Maximum Concentration (Tmax): Peak plasma concentrations are typically reached approximately 1.0 hour after administration in a fasted state.[3][4][5]
-
Effect of Food: Food does not affect the extent of cetirizine absorption (bioavailability) but may delay the Tmax by about 1.7 hours and decrease the peak plasma concentration (Cmax) by approximately 23%.[5][6]
Distribution
-
Plasma Protein Binding: Cetirizine is highly bound to plasma proteins, primarily albumin, with a mean binding of 93% to 96%.[1][5] This binding is independent of concentration within the therapeutic range.[2][5]
-
Volume of Distribution (Vd): The apparent volume of distribution is estimated to be low, ranging from 0.3 to 0.45 L/kg, suggesting limited distribution into tissues.[5][7]
-
Blood-Brain Barrier Penetration: Cetirizine poorly and slowly crosses the blood-brain barrier.[5] This is attributed to its chemical properties and its function as a substrate for P-glycoprotein (P-gp), an efflux transporter pump located on the luminal surface of cerebral endothelial cells.[5][8][9] This limited central nervous system (CNS) penetration is a key factor in its non-sedating profile at typical therapeutic doses.[4]
Metabolism
Cetirizine undergoes limited metabolism in humans and is not significantly metabolized by the cytochrome P450 (CYP450) enzyme system.[3][5] This characteristic minimizes the risk of drug-drug interactions with medications that are inhibitors or inducers of CYP450 enzymes.[5]
-
Metabolic Pathway: While metabolism is not extensive, cetirizine does undergo some biotransformation through pathways including oxidation and conjugation.[5] A minor metabolite, formed via oxidative O-dealkylation of the side chain, has been identified in plasma and feces; this metabolite has negligible antihistaminic activity.[1][3][10]
-
Unchanged Drug: A significant portion of the administered dose is excreted unchanged. Studies with radiolabeled cetirizine show that approximately 70% of the dose is recovered as unchanged cetirizine in the urine over 24 hours.[5] Another study indicated that 60% of the dose was recovered in the 24-hour urine.[10]
Excretion
The primary route of elimination for cetirizine is through the kidneys.
-
Renal Excretion: Approximately 70% to 85% of an oral dose is excreted in the urine, with about 60% of that being the unchanged parent drug.[1][5] Elimination in the urine occurs via an active transport mechanism.[5]
-
Fecal Excretion: About 10% to 13% of the dose is eliminated in the feces.[2][5]
-
Elimination Half-Life (t½): In healthy adult volunteers, the mean elimination half-life is approximately 8.3 hours, with a range of 6.5 to 10 hours.[2][3][5] The duration of action persists for at least 24 hours.[5]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of cetirizine in various human populations.
Table 1: Pharmacokinetic Parameters of Cetirizine in Healthy Adults (10 mg Oral Dose)
| Parameter | Value | Reference(s) |
| Bioavailability | >70% | [5] |
| Tmax (fasted) | ~1.0 hour | [4][5] |
| Cmax (10 mg single dose) | 257 - 311 ng/mL | [4][5] |
| AUC₀-∞ | 2526 - 3721 ng·h/mL | [6] |
| Plasma Protein Binding | 93% - 96% | [1][5] |
| Volume of Distribution (Vd/F) | 0.3 - 0.45 L/kg | [5][7] |
| Elimination Half-Life (t½) | 6.5 - 10 hours (mean ~8.3) | [3][5] |
| Total Body Clearance (Cl/F) | ~53 mL/min | [2] |
| Renal Clearance | Significantly correlated with creatinine (B1669602) clearance | [7] |
| Primary Excretion Route | Urine (70-85%) | [5] |
| % Excreted Unchanged in Urine | ~60% | [1][5] |
Table 2: Impact of Special Populations on Cetirizine Pharmacokinetics
| Population | Key Pharmacokinetic Changes | Reference(s) |
| Geriatric (>65 years) | Elimination half-life increased to ~12 hours; Total body clearance reduced. | [5][7] |
| Hepatic Impairment | Elimination half-life increased to ~14 hours. | [5] |
| Mild Renal Impairment | Elimination half-life increased to ~19 hours. | [7] |
| Moderate Renal Impairment (CrCl 11-31 mL/min) | 3-fold increase in half-life (~20 hours); 70% decrease in clearance. | [2][7] |
| Dialysis Patients | Elimination half-life increased to ~20 hours; AUC increased ~3-fold. | [1] |
Experimental Protocols
Protocol for a Human Bioequivalence Study
Bioequivalence studies are fundamental in demonstrating that a generic drug formulation performs equivalently to a reference product. A typical protocol for a single-dose cetirizine study is as follows:
-
Study Design: A randomized, two-period, two-sequence, crossover design is commonly employed.[6][11]
-
Subjects: Healthy adult volunteers (typically male) aged 18 years or older are recruited.[6][11] Exclusion criteria include hypersensitivity to cetirizine, conditions affecting drug absorption or metabolism (e.g., renal or hepatic disease), and recent use of investigational drugs.[11]
-
Dosing: After an overnight fast, subjects receive a single oral dose of either the test or reference cetirizine formulation (e.g., 10 mg tablet) with a standardized volume of water.[6] A washout period of at least 7 days separates the two dosing periods.[11]
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).[6] Plasma is separated by centrifugation and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of cetirizine are determined using a validated high-performance liquid chromatography (HPLC) method with a suitable internal standard.[6][12]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞) are calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods.[13]
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data to assess for formulation, period, and sequence effects.[6] Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC fall within the pre-defined acceptance range of 80-125%.[6][13]
Visualizations
Diagrams of Key Processes
Caption: ADME pathway of Cetirizine in humans.
Caption: Experimental workflow for a Cetirizine pharmacokinetic study.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cetirizine in the elderly and patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-glycoprotein influences the brain concentrations of cetirizine (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetirizine Hydrochloride: A Technical Analysis of Blood-Brain Barrier Penetration and Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine (B192768), a second-generation antihistamine, is a carboxylated metabolite of hydroxyzine (B1673990) designed to selectively antagonize peripheral histamine (B1213489) H1 receptors with minimal central nervous system (CNS) effects.[1][2] This technical guide provides an in-depth analysis of cetirizine hydrochloride's ability to penetrate the blood-brain barrier (BBB) and its consequent CNS effects. Through a comprehensive review of pharmacokinetic data and pivotal experimental studies, including positron emission tomography (PET), this document elucidates the molecular and physiological factors governing cetirizine's CNS profile. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visualizations of relevant pathways and experimental workflows are provided to enhance understanding.
Introduction
First-generation antihistamines are known for their sedative properties, a side effect resulting from their significant penetration of the blood-brain barrier and subsequent antagonism of central histamine H1 receptors.[1][3] Second-generation antihistamines, such as cetirizine, were developed to mitigate these CNS effects by limiting their entry into the brain.[4][5] Cetirizine's reduced sedative potential is attributed to its physicochemical properties and its interaction with efflux transporters at the BBB.[6][7] Understanding the nuances of cetirizine's CNS pharmacokinetics is crucial for optimizing its clinical use and for the development of future peripherally-selective drugs.
Physicochemical Properties and Blood-Brain Barrier Transport
Cetirizine's limited ability to cross the BBB is a multifactorial phenomenon rooted in its molecular structure and its interaction with physiological barriers.
-
Zwitterionic Nature: At physiological pH, cetirizine exists predominantly as a zwitterion.[6][8] This dual charge characteristic increases its polarity and reduces its passive diffusion across the lipophilic BBB.
-
P-glycoprotein Substrate: Cetirizine is a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB.[6][7] P-gp actively pumps cetirizine out of the brain endothelial cells and back into the bloodstream, further limiting its CNS concentration.[7] Studies in P-gp-deficient mice have shown a significant increase in brain exposure to cetirizine, confirming the crucial role of this transporter.[7]
Quantitative Analysis of CNS Penetration and Receptor Occupancy
Positron Emission Tomography (PET) has been instrumental in quantifying the extent of H1 receptor occupancy (H1RO) by antihistamines in the human brain, providing a direct measure of their CNS activity.[9][10]
Table 1: Histamine H1 Receptor Occupancy (H1RO) in the Human Brain
| Antihistamine | Dose | Mean H1RO (%) | Sedation Classification | Reference |
| Cetirizine | 10 mg | 12.6 | Non-sedating | [9][11] |
| Cetirizine | 20 mg | 25.2 - 30 | Less-sedating | [4][9][11][12] |
| Hydroxyzine | 30 mg | 67.6 | Sedating | [9][11][13] |
| Fexofenadine (B15129) | 120 mg | 0 | Non-sedating | [14] |
H1RO of less than 20% is generally considered non-sedative, while occupancy greater than 50% is associated with a high prevalence of somnolence and cognitive decline.[11][13]
Table 2: Pharmacokinetic Properties of Cetirizine
| Parameter | Value | Reference |
| Oral Bioavailability | ≥ 70% | [6][11] |
| Peak Plasma Concentration (Tmax) | ~1.0 hour | [11][15] |
| Plasma Protein Binding | 88% - 96% | [6][11] |
| Elimination Half-life | ~8.3 hours | [15] |
| Metabolism | Limited, primarily excreted unchanged | [6][11] |
| Volume of Distribution | 0.3 to 0.45 L/kg | [11] |
Experimental Methodologies
Positron Emission Tomography (PET) for H1 Receptor Occupancy
The quantification of H1RO in the human brain is a critical experimental procedure for assessing the CNS effects of antihistamines.
Protocol:
-
Radioligand: The study typically utilizes a radiolabeled ligand with high affinity for the H1 receptor, such as [11C]doxepin.[9]
-
Participants: Healthy volunteers are recruited and undergo a baseline PET scan to measure the density of available H1 receptors.[9]
-
Drug Administration: Following the baseline scan, subjects are administered a single oral dose of the antihistamine (e.g., cetirizine 10 mg or 20 mg) or a placebo.[9]
-
Post-Dose Scan: A second PET scan is performed at a time point corresponding to the peak plasma concentration of the drug.[9]
-
Data Analysis: The H1RO is calculated by comparing the binding potential of the radioligand in the post-dose scan to the baseline scan in specific brain regions, such as the prefrontal and anterior cingulate cortices.[9]
-
Subjective Assessment: Subjective sleepiness is often measured using visual analog scales to correlate with the objective H1RO data.[9]
In Vivo Models for BBB Penetration
Animal models are essential for elucidating the mechanisms of drug transport across the BBB.
Protocol using P-gp knockout mice:
-
Animal Model: Wild-type and P-gp-deficient mice are used.[7]
-
Drug Administration: Cetirizine is administered to both groups of mice.[7]
-
Sample Collection: At various time points, blood and brain tissue samples are collected.[7]
-
Concentration Measurement: The concentration of cetirizine in plasma and brain homogenates is determined using techniques like liquid chromatography-mass spectrometry (LC-MS).[7]
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to determine the extent of BBB penetration. A significantly higher ratio in P-gp-deficient mice indicates that the drug is a substrate for this efflux pump.[7]
Central Nervous System Effects
The CNS effects of cetirizine are directly related to its dose-dependent H1 receptor occupancy.
-
Standard Doses (10 mg): At the standard therapeutic dose of 10 mg, cetirizine exhibits low H1RO (around 12.6%), which is below the threshold associated with sedation.[9][11] Clinical studies generally report cetirizine at this dose to be non-sedating or mildly sedating.[11]
-
Higher Doses (20 mg): At a higher dose of 20 mg, H1RO increases to approximately 25.2%, which may lead to a greater incidence of drowsiness in some individuals.[9][11]
-
Comparison with Other Antihistamines: In contrast, first-generation antihistamines like hydroxyzine show significantly higher H1RO (around 67.6% at 30 mg), leading to pronounced sedation.[9][11][13] Other second-generation antihistamines, such as fexofenadine, demonstrate negligible H1RO.[4][14]
While cetirizine is considered a non-sedating or less-sedating antihistamine, it is more likely to cause drowsiness compared to fexofenadine and loratadine.[3][11] Common CNS-related side effects, although generally mild, can include sleepiness, headache, and fatigue.[11][16]
Conclusion
The favorable CNS safety profile of this compound is a direct consequence of its limited penetration of the blood-brain barrier. Its zwitterionic nature and its active efflux from the brain by P-glycoprotein result in low and dose-dependent occupancy of central histamine H1 receptors. While generally considered non-sedating at standard therapeutic doses, an increase in dose can lead to a higher incidence of mild CNS effects. The quantitative data from PET studies provide a robust framework for understanding the relationship between H1 receptor occupancy and the sedative potential of antihistamines, reinforcing the classification of cetirizine as a second-generation agent with a significantly improved safety profile over its predecessors. This detailed understanding is paramount for informed clinical use and for guiding the rational design of future peripherally-acting medications.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Cetirizine: actions on neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High‐risks drug adverse events associated with Cetirizine and Loratadine for the treatment of allergic diseases: A retrospective pharmacovigilance study based on the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dose dependency of brain histamine H(1) receptor occupancy following oral administration of this compound measured using PET with [11C]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positron emission tomography evaluation of sedative properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cetirizine - Wikipedia [en.wikipedia.org]
- 12. Peripheral and central H1 histamine receptor occupancy by levocetirizine, a non-sedating antihistamine; a time course study in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 14. ovid.com [ovid.com]
- 15. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
molecular structure and physicochemical properties of cetirizine hydrochloride
An In-depth Technical Guide on the Molecular Structure and Physicochemical Properties of Cetirizine (B192768) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine hydrochloride is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist widely used in the management of allergic rhinitis and chronic urticaria. As a human metabolite of hydroxyzine, it is characterized by its minimal penetration of the blood-brain barrier, resulting in a lower incidence of sedative effects compared to first-generation antihistamines. This guide provides a comprehensive overview of the molecular structure and essential physicochemical properties of this compound, along with detailed experimental protocols for their determination and an examination of its mechanism of action.
Molecular Structure
This compound is the racemic form of 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride. The molecule possesses a chiral center, and the pharmacologically active enantiomer is levocetirizine, the (R)-isomer. The presence of a carboxylic acid group and a piperazine (B1678402) ring makes it a zwitterionic compound at physiological pH.
Chemical Structure
The chemical structure of this compound is presented below:
-
IUPAC Name: (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1- piperazinyl] ethoxy]acetic acid, dihydrochloride
-
Molecular Formula: C₂₁H₂₅ClN₂O₃ · 2HCl
-
Molecular Weight: 461.81 g/mol
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, bioavailability, and therapeutic efficacy. A summary of these properties is provided in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Appearance | White, crystalline powder | |
| Melting Point | 210-228°C (range) | |
| pKa | ~3.46 (predicted) | |
| LogP (Octanol/Water) | 1.5 - 2.8 |
Table 2: Solubility Profile
| Solvent | Solubility | References |
| Water | Freely soluble / Very soluble | |
| 0.1 N HCl | Highly soluble | |
| Ethanol | Slightly soluble | |
| Methanol | Soluble | |
| Chloroform | Practically insoluble | |
| DMSO | Soluble (~12 mg/ml) | |
| Dimethylformamide | Soluble (~3 mg/ml) | |
| PBS (pH 7.2) | ~10 mg/ml |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound are essential for research and quality control.
1. Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the principle of determining the saturation concentration of a compound in a specific solvent at a given temperature.
-
Objective: To determine the equilibrium solubility of this compound in water.
-
Materials: this compound powder, purified water, temperature-controlled shaker, centrifuge, analytical balance, HPLC system with UV detector.
-
Methodology:
-
Add an excess amount of this compound to a known volume of purified water in a sealed flask.
-
Place the flask in a temperature-controlled shaker set at a specific temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV method.
-
The experiment should be performed in triplicate.
-
2. Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard method for determining the dissociation constant (pKa) of a substance.
-
Objective: To determine the pKa of this compound.
-
Materials: this compound, standardized 0.1 M NaOH solution, standardized 0.1 M HCl solution, purified water, pH meter with a calibrated electrode, magnetic stirrer.
-
Methodology:
-
Accurately weigh and dissolve a known amount of this compound in a known volume of purified water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise volumes.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. The experiment should be repeated for accuracy.
-
Mechanism of Action and Signaling Pathways
Cetirizine is a selective antagonist of the histamine H1 receptor. Histamine, upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream effects of an allergic response, such as smooth muscle contraction and increased vascular permeability. Cetirizine competitively and reversibly binds to the H1 receptor, preventing histamine from binding and thereby inhibiting this signaling cascade.
Below is a diagram illustrating the histamine H1 receptor signaling pathway and the inhibitory action of cetirizine.
Caption: Histamine H1 Receptor Signaling Pathway.
The following diagram illustrates a general experimental workflow for determining the aqueous solubility of this compound.
The Impact of Cetirizine Hydrochloride on Eosinophil Chemotaxis and Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine (B192768), a second-generation histamine (B1213489) H1 receptor antagonist, is widely recognized for its efficacy in treating allergic conditions. Beyond its primary antihistaminic action, a substantial body of evidence demonstrates its distinct anti-inflammatory properties, notably its inhibitory effects on eosinophil chemotaxis and activation. Eosinophils are key effector cells in allergic inflammation, and their recruitment to and activation at inflammatory sites are critical events in the pathogenesis of allergic diseases. This technical guide synthesizes the current understanding of how cetirizine hydrochloride modulates these crucial eosinophil functions. It provides a comprehensive review of the quantitative data from in vitro and in vivo studies, details the experimental protocols employed in this research, and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development investigating the immunomodulatory effects of cetirizine and the broader mechanisms of allergic inflammation.
Quantitative Effects of Cetirizine on Eosinophil Chemotaxis and Activation
The inhibitory effects of cetirizine on eosinophil chemotaxis and activation have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of its potency against various chemoattractants and activation parameters.
Inhibition of Eosinophil Chemotaxis
Cetirizine has been shown to dose-dependently inhibit the migration of eosinophils in response to several key chemoattractants.
| Chemoattractant | Cetirizine Concentration | Percent Inhibition | Study Type | Reference |
| Eotaxin | 10⁻⁸ M | Total Inhibition (through HMVEC-d) | In vitro (Transendothelial Migration) | [1] |
| Eotaxin | 10⁻⁷ M | Total Inhibition (through HMVEC-l) | In vitro (Transendothelial Migration) | [1] |
| Platelet-Activating Factor (PAF) (10⁻⁶ M) | 0.01 µg/mL (2.6 x 10⁻⁸ M) | 47.5 ± 6.1% | In vitro (Chemotaxis Assay) | [2] |
| Platelet-Activating Factor (PAF) (10⁻⁶ M) | 0.1 µg/mL (2.6 x 10⁻⁷ M) | 50.8 ± 5.1% | In vitro (Chemotaxis Assay) | [2] |
| Platelet-Activating Factor (PAF) (10⁻⁶ M) | 1 µg/mL (2.6 x 10⁻⁶ M) | 58.9 ± 6.4% | In vitro (Chemotaxis Assay) | [2] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | 0.01 µg/mL | Significant Inhibition | In vitro (Chemotaxis Assay) | [2] |
| Platelet-Activating Factor (PAF) | IC₅₀ ≈ 0.01 µg/mL (0.02 µM) | 50% | In vitro (Chemotaxis Assay) | [3] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | IC₅₀ ≈ 0.01 µg/mL (0.02 µM) | 50% | In vitro (Chemotaxis Assay) | [3] |
| Allergen | 20 mg/day (oral) | 63% | In vivo (Skin Window Technique) | [4] |
| Platelet-Activating Factor (PAF) (400 ng) | 20 mg/day (oral) | 58.5% | In vivo (Skin Window Technique) | [4] |
| Platelet-Activating Factor (PAF) (40 ng) | 20 mg/day (oral) | 57.8% | In vivo (Skin Window Technique) | [4] |
| Grass Pollen | 10 and 20 mg/day (oral) | 61% | In vivo (Skin Window Technique) | [5] |
| Compound 48/80 | 10 and 20 mg/day (oral) | 53% | In vivo (Skin Window Technique) | [5] |
Modulation of Eosinophil Activation
Cetirizine also influences various aspects of eosinophil activation, including the expression of adhesion molecules and the release of inflammatory mediators.
| Activation Parameter | Stimulus | Cetirizine Concentration | Effect | Study Type | Reference |
| Superoxide (B77818) Anion Generation | Platelet-Activating Factor (PAF) | 0.01 - 1 µg/mL | Inhibition | In vitro | [2] |
| IgG (Fc) and Complement (C3b) Rosettes | Platelet-Activating Factor (PAF) | IC₅₀ of 2 x 10⁻⁵ M | Inhibition | In vitro | [6][7] |
| Hyperadherence to Plasma-Coated Glass | Platelet-Activating Factor (PAF) | Not specified | Selective Inhibition (Eosinophils, not Neutrophils) | In vitro | [6] |
| VCAM-1 Expression | Atopic Dermatitis Patients | 20 mg (oral) | Inhibition | In vivo | [8] |
| RANTES and Eotaxin Production | Antigen Stimulation | 0.15 µM (minimum for significant suppression) | Suppression | In vitro | [9][10] |
| Integrin-Induced Respiratory Burst | Monoclonal Antibodies to Integrins | 250 µg/mL | Transient Inhibition | In vitro | [11] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on cetirizine's effects on eosinophils.
Eosinophil Isolation
A common prerequisite for in vitro studies is the isolation of a pure eosinophil population from peripheral blood.
-
Method: Density gradient centrifugation followed by negative immunomagnetic selection is a frequently used method.[1]
-
Workflow:
-
Whole blood is layered over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation separates the blood components, with the granulocyte/erythrocyte layer being collected.
-
Red blood cells are lysed using a hypotonic buffer.
-
The remaining polymorphonuclear cells are incubated with a cocktail of antibodies against surface markers of non-eosinophils (e.g., CD16 for neutrophils).
-
Magnetic beads coated with a secondary antibody are added, which bind to the antibody-labeled cells.
-
The cell suspension is placed in a magnetic field, where the non-eosinophils are retained, and the enriched eosinophil suspension is collected.
-
In Vitro Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to quantify the chemotactic response of eosinophils.
-
Method: This assay utilizes a chamber with two compartments separated by a microporous membrane.
-
Protocol:
-
The lower chamber is filled with a solution containing the chemoattractant (e.g., eotaxin, PAF).
-
A filter membrane (typically with 5-μm pores) is placed over the lower chamber.
-
A suspension of purified eosinophils, pre-incubated with cetirizine or a vehicle control, is added to the upper chamber.
-
The chamber is incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for cell migration.
-
After incubation, the filter is removed, and the non-migrated cells on the upper surface are wiped away.
-
The filter is then fixed and stained.
-
The number of eosinophils that have migrated to the lower side of the filter is quantified by microscopy.
-
In Vivo Eosinophil Migration Assay (Skin Window Technique)
The skin window technique allows for the in vivo assessment of eosinophil migration to a site of inflammation.
-
Method: This technique involves creating a superficial abrasion on the skin and applying a chemoattractant.
-
Protocol:
-
Subjects receive oral cetirizine or a placebo for a defined period.
-
A small area of the epidermis is abraded to create a "skin window."
-
A chemoattractant (e.g., allergen, PAF) is applied to the abraded site.
-
The site is covered with a coverslip.
-
At various time points, the coverslip is removed, and the cells that have migrated to the coverslip are stained and counted.
-
Signaling Pathways Modulated by Cetirizine in Eosinophils
While the precise intracellular signaling pathways through which cetirizine exerts its anti-inflammatory effects on eosinophils are not fully elucidated, evidence suggests the involvement of pathways independent of H1-receptor antagonism.
One proposed mechanism is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, cetirizine can downregulate the production of these inflammatory mediators, thereby reducing eosinophil recruitment and activation.
Conclusion
This compound demonstrates significant inhibitory effects on eosinophil chemotaxis and activation, which are key processes in the pathophysiology of allergic diseases. These actions appear to be, at least in part, independent of its H1-receptor blocking activity. The quantitative data from both in vitro and in vivo studies consistently show that cetirizine can effectively reduce the migration of eosinophils to inflammatory sites and modulate their activation state. The detailed experimental protocols provided in this guide offer a basis for the replication and further investigation of these effects. The proposed involvement of the NF-κB signaling pathway highlights a potential molecular mechanism for cetirizine's broader anti-inflammatory properties. This comprehensive overview underscores the multifaceted role of cetirizine in the management of allergic inflammation and provides a valuable resource for ongoing research and development in this field.
References
- 1. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cetirizine on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. In vivo effects of cetirizine on cutaneous reactivity and eosinophil migration induced by platelet-activating factor (PAF-acether) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eosinophil infiltration: effects of H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cetirizine on human eosinophil and neutrophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Inhibitory action of levocetirizine on the production of eosinophil chemoattractants RANTES and eotaxin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of cetirizine on the integrin-dependent respiratory burst of normodense eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Off-Target Effects and Secondary Pharmacology of Cetirizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine (B192768), a second-generation antihistamine, is a potent and highly selective antagonist of the peripheral histamine (B1213489) H1 receptor. Its primary indication is the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2][3][4] While its clinical efficacy is predominantly attributed to H1 receptor blockade, a growing body of evidence reveals a broader pharmacological profile. This guide provides an in-depth examination of cetirizine's off-target effects and secondary pharmacology, focusing on its anti-inflammatory and immunomodulatory properties that are independent of H1 antagonism. We will explore its interactions with various inflammatory cells and mediators, detail the experimental protocols used to elucidate these effects, and present quantitative data in a structured format for clarity and comparative analysis.
Primary Pharmacology: Histamine H1 Receptor Antagonism
Cetirizine's principal mechanism of action is the competitive and selective inverse agonism of the histamine H1 receptor.[][6][7] This action prevents histamine from binding to its receptor, thereby mitigating symptoms like itching, sneezing, and vasodilation associated with allergic reactions.[6][7] Cetirizine exhibits high affinity for the H1 receptor, with its active L-enantiomer, levocetirizine (B1674955), showing an even greater affinity.[1][8][9]
Table 1: Receptor Binding Affinity of Cetirizine and its Enantiomers
| Compound | Receptor | Kᵢ (nM) | Selectivity vs. H1 | Reference |
| Cetirizine (racemic) | Human H1 | ~6 | >600-fold | [1][8][9] |
| Levocetirizine | Human H1 | ~3 | >600-fold | [1][8] |
| Dextrocetirizine | Human H1 | ~100 | - | [1][8] |
Kᵢ (Inhibition Constant): A measure of binding affinity; a lower Kᵢ indicates higher affinity.
Off-Target Receptor Binding and Cardiac Safety Profile
A key characteristic of second-generation antihistamines is their high receptor selectivity, which minimizes off-target side effects.
Receptor Selectivity
Cetirizine demonstrates exceptional selectivity for the H1 receptor, with negligible affinity for muscarinic acetylcholine (B1216132), serotonin, dopamine, and α-adrenergic receptors.[1] This high degree of selectivity, reported to be over 20,000-fold greater for the H1 receptor compared to the five muscarinic acetylcholine receptors, accounts for its lack of anticholinergic side effects (e.g., dry mouth, blurred vision) that are common with first-generation antihistamines.[1][10]
Cardiovascular Safety
Cetirizine is considered to have a very favorable cardiac safety profile.[11][12][13] Crucially, it shows negligible inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, with an IC₅₀ greater than 30 μM.[1] Blockade of this channel is associated with QT interval prolongation and the potentially fatal arrhythmia, torsades de pointes, a risk seen with some older, withdrawn antihistamines like astemizole (B1665302) and terfenadine.[14][15] Clinical studies have shown no cardiotoxicity with cetirizine, even at doses up to 60 mg/day.[1]
Secondary Pharmacology: Anti-Inflammatory & Immunomodulatory Effects
Beyond H1 antagonism, cetirizine exerts several anti-inflammatory effects by modulating the function of key immune cells involved in the allergic cascade.[1][4]
Mast Cell Stabilization
Mast cell degranulation, the process of releasing histamine and other inflammatory mediators, is a central event in allergic reactions. Cetirizine has been shown to inhibit this process, a property known as mast cell stabilization.[16][17][18][19] This effect is distinct from its H1 receptor blockade.
Table 2: Effect of Cetirizine on Mast Cell Degranulation
| Concentration | Effect on Rat Peritoneal Mast Cells | Reference |
| 100 µM | Significant reduction in the number of degranulating mast cells | [16][17] |
| 1 mM | Almost complete suppression of mast cell degranulation | [16][17] |
Effects on Eosinophils
Eosinophils are critical effector cells in the late phase of allergic reactions and in chronic allergic inflammation. Cetirizine has demonstrated a significant ability to inhibit eosinophil activity.
-
Inhibition of Chemotaxis: Cetirizine inhibits the migration of eosinophils towards chemoattractants like Platelet-Activating Factor (PAF).[20][21]
-
Inhibition of Recruitment: It reduces the accumulation of eosinophils at sites of allergic inflammation in both skin and bronchial tissues.[10][22][23]
-
Inhibition of Survival: At high concentrations (100 µM), cetirizine can inhibit the IL-5-dependent survival of eosinophils, promoting their apoptosis.[24]
Table 3: Quantitative Effects of Cetirizine on Eosinophil Function
| Effect | Model / Stimulus | Measurement | Result | Reference |
| Inhibition of Adherence | PAF-induced hyperadherence | IC₅₀ | 2 x 10⁻⁵ M (20 µM) | [20] |
| Inhibition of Recruitment | PAF-induced pleurisy (rat) | ED₅₀ (i.p. admin) | 19 mg/kg | [23] |
| Inhibition of Survival | IL-5 stimulated eosinophils | % Inhibition at 100 µM | Significant inhibition at 48 & 72 hrs | [24] |
Modulation of Cytokine Release
Cetirizine can modulate the production and release of various cytokines from different cell types, suggesting an ability to shift the immune response.
-
Inhibition of Pro-inflammatory Cytokines: Studies have shown that cetirizine can suppress the secretion of GM-CSF and IL-8 from human airway epithelial cells.[25] It has also been shown to decrease IL-4 and IL-8 levels in the nasal lavage of children with allergic rhinitis.[26]
-
Promotion of Th1/Regulatory Response: Cetirizine treatment has been associated with an increase in IFN-γ (a Th1 cytokine) and IL-10 (a regulatory cytokine) production from peripheral blood mononuclear cells (PBMCs).[27] This suggests a shift away from the Th2-dominant response characteristic of allergies.
Central Nervous System (CNS) Effects
While cetirizine has a low rate of penetration across the blood-brain barrier compared to first-generation antihistamines, it is not entirely excluded from the CNS.[1][10] At standard therapeutic doses (10 mg), it is generally considered non-sedating. However, at higher doses (e.g., 20 mg), cetirizine can occupy a significant percentage (20-50%) of brain H1 receptors, which may be sufficient to cause dose-dependent drowsiness or impair cognitive processing speed in some individuals.[1][28]
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the secondary pharmacology of cetirizine.
Protocol: Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Kᵢ) of cetirizine for the human histamine H1 receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human H1 receptor.
-
Radioligand: [³H]mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Cetirizine hydrochloride stock solution.
-
Non-specific binding control: Mepyramine (10 µM).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Prepare serial dilutions of cetirizine.
-
In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of [³H]mepyramine (e.g., 1 nM) and varying concentrations of cetirizine for 60 minutes at 25°C.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled mepyramine).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cetirizine concentration to generate a sigmoidal competition curve.
-
Determine the IC₅₀ (the concentration of cetirizine that inhibits 50% of specific [³H]mepyramine binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[9]
-
Protocol: Cytokine Release Assay
-
Objective: To measure the effect of cetirizine on cytokine secretion from stimulated immune cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.
-
Cell culture medium: RPMI-1640 with 10% FBS.
-
Stimulus: Allergen extract (e.g., house dust mite), IL-1β, or PMA/Ionomycin.
-
This compound stock solution.
-
96-well cell culture plates.
-
ELISA kits for specific cytokines (e.g., IL-8, IFN-γ, GM-CSF).
-
-
Methodology:
-
Plate PBMCs at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of cetirizine (e.g., 0.1 µM to 10 µM) or vehicle control for 1-2 hours at 37°C, 5% CO₂.
-
Add the chosen stimulus to the wells (except for unstimulated controls).
-
Incubate the plate for 24-48 hours. The optimal incubation time depends on the cytokine being measured.[29]
-
After incubation, centrifuge the plate (400 x g for 10 minutes) and carefully collect the cell-free supernatant.
-
Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit, following the manufacturer's instructions.[25][27][30]
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.
-
Calculate the cytokine concentrations in the experimental samples by interpolating their absorbance values from the standard curve.
-
Compare cytokine levels in cetirizine-treated wells to the stimulated control wells to determine the percentage of inhibition or stimulation.
-
Conclusion
While this compound's primary therapeutic value stems from its potent and selective antagonism of the H1 receptor, its pharmacological profile is more complex. The evidence strongly supports that cetirizine possesses significant anti-inflammatory and immunomodulatory properties that are independent of this primary mechanism. These secondary effects, which include mast cell stabilization, inhibition of eosinophil recruitment and activation, and modulation of cytokine profiles, likely contribute to its overall clinical efficacy in managing allergic diseases. For drug development professionals, understanding this multifaceted pharmacology is crucial for identifying new therapeutic applications and for developing next-generation anti-allergic agents with enhanced, targeted immunomodulatory activities.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Cetirizine: Uses, dosage, side effects, and more [medicalnewstoday.com]
- 3. drugs.com [drugs.com]
- 4. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. bhf.org.uk [bhf.org.uk]
- 12. advancedentpc.com [advancedentpc.com]
- 13. oklahomaheart.com [oklahomaheart.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. mastcellhope.org [mastcellhope.org]
- 19. droracle.ai [droracle.ai]
- 20. karger.com [karger.com]
- 21. karger.com [karger.com]
- 22. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 24. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 25. Influence of cetirizine and levocetirizine on two cytokines secre...: Ingenta Connect [ingentaconnect.com]
- 26. researchgate.net [researchgate.net]
- 27. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Cytokine Elisa [bdbiosciences.com]
The Dual Role of Cetirizine Hydrochloride as a Substrate and Inhibitor of P-glycoprotein Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine (B192768), a widely used second-generation H1-antihistamine, has been identified as both a substrate and an inhibitor of the P-glycoprotein (P-gp) efflux transporter, a key player in drug disposition and the blood-brain barrier's integrity. This dual interaction has significant implications for drug-drug interactions and the pharmacokinetic profile of cetirizine and co-administered P-gp substrates. This technical guide provides a comprehensive overview of the current understanding of the cetirizine-P-gp interaction, presenting key quantitative data from in vitro, in situ, and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visual representations of experimental workflows to enhance comprehension of the methodologies employed in elucidating this complex interaction.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial efflux pump expressed in various tissues, including the intestine, liver, kidneys, and the endothelial cells of the blood-brain barrier.[1] Its primary function is to actively transport a wide array of xenobiotics out of cells, thereby limiting their absorption and distribution.[1] Consequently, interactions with P-gp, whether as a substrate, inhibitor, or inducer, can significantly alter a drug's pharmacokinetics and lead to clinically relevant drug-drug interactions.[1][2]
Cetirizine, a piperazine (B1678402) derivative, is recognized for its non-sedating properties, which are partly attributed to its limited penetration of the blood-brain barrier.[3] Evidence strongly suggests that cetirizine's interaction with P-gp is a determining factor in its central nervous system (CNS) distribution.[4][5][6] This guide delves into the dualistic nature of cetirizine's relationship with P-gp, summarizing its role as both a transported substrate and a functional inhibitor of this efflux pump.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the interaction between cetirizine and P-glycoprotein.
Table 1: In Vitro Effects of Cetirizine on P-gp Function and Expression
| Experimental Model | Parameter Measured | Cetirizine Concentration | Result | Reference |
| Caco-2 cells | Rhodamine 123 (Rho123) uptake | 100 µM | 1.8-fold increase in intracellular Rho123 concentration compared to control (p < 0.05) | [1] |
| Caco-2 cells | P-gp expression (Western blot) | Not specified | Decreased P-gp band intensity | [1][2] |
| MDR1-MDCKII cells | Efflux Ratio (B→A / A→B) | Not specified | 4.6 | [5] |
| MDR1-MDCKII cells | Apparent Permeability (Papp B→A) | Not specified | 56.5 nm/s | [4] |
Table 2: In Situ Effects of Cetirizine on the Intestinal Permeability of a P-gp Substrate
| Experimental Model | P-gp Substrate | Cetirizine Concentration | Change in Effective Permeability (Peff) of Digoxin | Reference |
| Rat single-pass intestinal perfusion | Digoxin | 0.2 µM | 1.3-fold increase (not significant) | [1] |
| Rat single-pass intestinal perfusion | Digoxin | 10 µM | 2.0-fold increase (p < 0.01) | [1] |
| Rat single-pass intestinal perfusion | Digoxin | 100 µM | 2.6-fold increase (p < 0.01) | [1] |
Table 3: In Vivo Effects of P-gp on Cetirizine Brain Penetration
| Experimental Model | Parameter Measured | Result | Reference |
| P-gp deficient (mdr1a/b knockout) vs. wild-type mice | Brain-to-plasma AUC ratio | 4-fold higher in knockout mice | [5] |
| P-gp deficient vs. wild-type mice | Brain-to-free plasma concentration ratio | 2.3 to 8.7-fold higher in P-gp-deficient mice | [4] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
In Vitro Rhodamine 123 (Rho123) Efflux Assay in Caco-2 Cells
This assay assesses the inhibitory effect of a test compound on P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Culture: Caco-2 cells are seeded on 24-well plates and cultured until a confluent monolayer is formed.
-
Treatment: Cells are pre-incubated with various concentrations of cetirizine (e.g., 100 µM) or a known P-gp inhibitor like verapamil (B1683045) (positive control) for a specified duration.
-
Substrate Addition: Rhodamine 123 is added to the culture medium and incubated for a defined period, allowing for cellular uptake.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rho123.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Quantification: The intracellular concentration of Rho123 is determined using a fluorescence spectrophotometer. The protein content of the cell lysate is also measured to normalize the Rho123 concentration.
-
Data Analysis: The intracellular Rho123 concentration in cetirizine-treated cells is compared to that in control (untreated) cells and cells treated with the positive control. A significant increase in intracellular Rho123 indicates P-gp inhibition.[1]
Western Blot Analysis of P-gp Expression in Caco-2 Cells
This technique is used to determine the effect of a compound on the protein expression level of P-gp.
-
Cell Culture and Treatment: Caco-2 cells are seeded in 6-well plates and treated with different concentrations of cetirizine for a specified period (e.g., 48 hours).[1]
-
Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in each sample is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for P-gp.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.
-
Data Analysis: The intensity of the P-gp band in cetirizine-treated cells is compared to that of the control cells to assess changes in P-gp expression.[1][2]
Rat In Situ Single-Pass Intestinal Permeability (SPIP) Technique
This in situ model is used to evaluate the effect of a compound on the intestinal permeability of a P-gp substrate.
-
Animal Preparation: Male Wistar rats are anesthetized, and a segment of the intestine (e.g., jejunum) is cannulated at both ends.
-
Perfusion: The intestinal segment is perfused with a solution containing a known P-gp substrate (e.g., digoxin) with or without different concentrations of cetirizine.
-
Sample Collection: Perfusate samples are collected from the outlet cannula at regular intervals over a specific period.
-
Analysis: The concentrations of the P-gp substrate (digoxin) and cetirizine in the collected samples are determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1][2]
-
Calculation of Permeability: The effective permeability (Peff) of the P-gp substrate is calculated based on the steady-state concentrations in the perfusate.
-
Data Analysis: The Peff of the P-gp substrate in the presence of cetirizine is compared to the control group (without cetirizine) to determine the extent of P-gp inhibition.[1]
Mandatory Visualizations
The following diagrams illustrate the workflows of the experimental protocols described above.
Caption: Workflow of the Rhodamine 123 efflux assay.
References
- 1. The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. P-glycoprotein influences the brain concentrations of cetirizine (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein limits the brain penetration of nonsedating but not sedating H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of P-glycoprotein in CNS antihistamine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of Cetirizine Hydrochloride: A Technical Guide to its Non-Allergic Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768) hydrochloride, a second-generation histamine (B1213489) H1 receptor antagonist, is widely recognized for its efficacy in managing allergic conditions such as urticaria and allergic rhinitis. Beyond its well-established antihistaminic properties, a growing body of evidence illuminates its potential in modulating inflammatory pathways independent of H1-receptor blockade. This technical guide delves into the research exploring the utility of cetirizine hydrochloride in non-allergic inflammatory conditions, providing a comprehensive overview of its mechanisms of action, supporting quantitative data from clinical and preclinical studies, and detailed experimental protocols. This document aims to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the non-canonical anti-inflammatory effects of cetirizine.
Core Anti-Inflammatory Mechanisms of Action
Cetirizine's anti-inflammatory effects in non-allergic contexts are multifaceted, primarily revolving around the suppression of key inflammatory mediators and signaling pathways. Research indicates that cetirizine can modulate the inflammatory cascade through mechanisms that are independent of its H1-receptor antagonism[1].
Suppression of the NF-κB Signaling Pathway
A pivotal mechanism underlying cetirizine's non-allergic anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the NF-κB pathway, cetirizine can effectively downregulate the inflammatory response.
References
Genetic Determinants of Cetirizine Hydrochloride Response and Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine (B192768), a widely used second-generation H1-receptor antagonist, exhibits inter-individual variability in its clinical efficacy and side-effect profile. While environmental and physiological factors play a role, emerging evidence points towards a significant contribution of genetic determinants in modulating its pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the current understanding of the genetic factors influencing cetirizine hydrochloride's response and metabolism. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the fields of pharmacogenomics, clinical pharmacology, and personalized medicine. This document summarizes key genetic players, presents available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and research workflows.
Introduction to Cetirizine Pharmacogenomics
Cetirizine is a potent and selective antagonist of the histamine (B1213489) H1 receptor, indicated for the relief of symptoms associated with allergic rhinitis and chronic urticaria.[1][2] Unlike first-generation antihistamines, cetirizine has minimal sedative effects due to its limited ability to cross the blood-brain barrier.[3] The disposition and therapeutic action of cetirizine are influenced by several biological processes, including absorption, distribution, metabolism, and receptor interaction. Genetic variations in the proteins governing these processes can lead to significant differences in drug exposure and clinical outcomes among individuals.[4]
The primary focus of pharmacogenomic research on cetirizine revolves around genes encoding drug transporters, drug-metabolizing enzymes, and the drug's therapeutic target, the histamine H1 receptor. While cetirizine undergoes minimal hepatic metabolism, primarily being excreted unchanged in the urine, the role of specific transporters and potential minor metabolic pathways remains an area of active investigation.[3][5]
Key Genetic Determinants
Drug Transporters: The Role of ABCB1 (P-glycoprotein)
The ATP-binding cassette subfamily B member 1 (ABCB1) gene encodes for P-glycoprotein (P-gp), an efflux transporter expressed in various tissues, including the intestines, kidneys, and the blood-brain barrier.[6] P-gp can influence the absorption and distribution of its substrates. In vitro and in vivo animal studies have demonstrated that cetirizine is a substrate of P-glycoprotein.[7] This interaction is thought to be a key factor in limiting cetirizine's access to the central nervous system, thereby reducing sedation.[7]
Polymorphisms in the ABCB1 gene, such as the well-studied C3435T variant (rs1045642), have been associated with altered P-gp expression and function, which in turn can affect the pharmacokinetics of various drugs.[1] However, direct clinical evidence linking ABCB1 genotypes to cetirizine plasma concentrations or clinical response in humans is currently limited.
Table 1: Allele Frequencies of the ABCB1 C3435T Polymorphism in Different Populations
| Population | C Allele Frequency | T Allele Frequency | Reference |
| Javanese-Indonesian | 53% | 47% | [8] |
| Lebanese | 49.2% | 50.8% | [9][10] |
| Polish | 53.1% (Controls) | 46.9% (Controls) | [1] |
| Turkish | 55% | 45% | [11] |
| Palestinian | 62% | 38% | [11] |
Histamine H1 Receptor (HRH1) Gene Polymorphisms
The histamine H1 receptor, encoded by the HRH1 gene, is the primary pharmacological target of cetirizine. Genetic variations in HRH1 could potentially alter the receptor's structure, expression, or signaling, thereby influencing the efficacy of H1-antihistamines.
A study investigating the effects of HRH1 gene polymorphisms on the efficacy of oral H1-antihistamines in patients with allergic rhinitis found that the -17C/T (rs34607467) polymorphism was associated with treatment response.[12][13] Patients with the CC genotype showed increased efficacy of H1-antihistamines.[12][13] However, this study did not specifically report quantitative data for a cetirizine-only treatment arm. Another study on the HRH1 rs901865 polymorphism found an association with the severity of sedation as a side effect of desloratadine (B1670295), a different second-generation antihistamine.[14] Patients with the G/G genotype experienced more severe sedation.[14] The relevance of this finding to cetirizine-induced sedation requires further investigation.
Table 2: Association of HRH1 -17C/T Polymorphism with Allergic Rhinitis and H1-Antihistamine Efficacy
| Genotype | Association with Allergic Rhinitis Risk | Association with H1-Antihistamine Efficacy | Reference |
| CT, TT, or CT+TT | Increased risk | Not specified | [12][13] |
| CC | Not specified | Increased efficacy | [12][13] |
Metabolism: Cytochrome P450 and UDP-Glucuronosyltransferases (UGTs)
Cetirizine is not significantly metabolized by the cytochrome P450 (CYP) enzyme system.[3] In vitro studies using human liver microsomes have shown that cetirizine has no inhibitory effect on the major CYP isoenzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at clinically relevant concentrations.[15] This low potential for CYP-mediated drug-drug interactions is a key safety feature of cetirizine.
While the majority of a cetirizine dose is excreted unchanged, a small portion is metabolized. The potential role of UDP-glucuronosyltransferases (UGTs) in the glucuronidation of cetirizine or its minor metabolites has been considered, as this is a common phase II metabolic pathway for many drugs.[16] However, specific in vitro studies quantifying the contribution of different UGT isoforms to cetirizine metabolism are currently lacking in the public domain. One study showed that cetirizine did not inhibit glucuronidation isoenzymes in human liver microsomes.[15]
Human Leukocyte Antigen (HLA) System
The human leukocyte antigen (HLA) system is a group of genes that encode for proteins on the surface of cells that are responsible for regulation of the immune system. Certain HLA alleles have been strongly associated with an increased risk of adverse drug reactions (ADRs), particularly hypersensitivity reactions.[11][16][17] While such associations are well-established for other drugs, there is currently a lack of specific studies providing quantitative data on the association between particular HLA alleles and cetirizine efficacy or the risk of cetirizine-induced ADRs.
Experimental Protocols
Quantification of Cetirizine in Biological Matrices
Accurate measurement of cetirizine concentrations in plasma, urine, or other biological fluids is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific quantification.
Protocol: LC-MS/MS for Cetirizine Quantification in Human Plasma [3][5][18][19][20]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard (e.g., cetirizine-d4 (B1516633) or hydroxyzine).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate (B1210297) (e.g., 10 mM).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of cetirizine to the internal standard against the concentration of the calibrators.
-
Genotyping of Genetic Variants
Several methods are available for genotyping single nucleotide polymorphisms (SNPs) in candidate genes. Polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) and real-time PCR with allelic discrimination assays are commonly used techniques.
Protocol: Genotyping of ABCB1 C3435T (rs1045642) using PCR-RFLP [8]
-
DNA Extraction: Extract genomic DNA from whole blood using a commercially available kit.
-
PCR Amplification:
-
Amplify the region of the ABCB1 gene containing the C3435T polymorphism using specific primers.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Enzyme Digestion:
-
Digest the PCR product with a restriction enzyme that recognizes the polymorphic site (e.g., MboI). The C allele creates a recognition site for the enzyme, while the T allele abolishes it.
-
-
Gel Electrophoresis:
-
Separate the digested fragments on an agarose (B213101) gel.
-
Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Genotype Interpretation:
-
CC Genotype: Two smaller digested fragments.
-
TT Genotype: One larger undigested fragment.
-
CT Genotype: Three fragments (two digested and one undigested).
-
-
Protocol: Genotyping of HRH1 Polymorphisms [12][21]
Genotyping of HRH1 polymorphisms, such as -17C/T, can be performed using direct DNA sequencing or TaqMan SNP genotyping assays. For direct sequencing, a region flanking the SNP is amplified by PCR, and the resulting product is sequenced using Sanger sequencing. For TaqMan assays, allele-specific fluorescently labeled probes are used in a real-time PCR reaction to differentiate between the alleles.
Signaling Pathways and Experimental Workflows
Cetirizine's Mechanism of Action: H1 Receptor and NF-κB Signaling
Cetirizine exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor. This binding stabilizes the inactive conformation of the receptor, preventing its activation by histamine. The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which can then activate the nuclear factor-kappa B (NF-κB) signaling pathway.[13][22][23][24] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By blocking the H1 receptor, cetirizine inhibits this downstream signaling cascade, thereby reducing the inflammatory response associated with allergic reactions.[3][22]
Caption: H1 Receptor Signaling and Cetirizine's Inhibitory Action.
Generalized Workflow for a Cetirizine Pharmacogenomic Study
A typical pharmacogenomic study investigating the genetic determinants of cetirizine response would involve several key steps, from patient recruitment to data analysis and interpretation. The following diagram illustrates a generalized workflow for such a study.
Caption: Generalized Workflow for a Cetirizine Pharmacogenomic Study.
Conclusion and Future Directions
The pharmacogenomics of cetirizine is a developing field with the potential to significantly impact the personalized treatment of allergic diseases. Current evidence suggests that genetic variations in drug transporters like P-glycoprotein (ABCB1) and the histamine H1 receptor (HRH1) may contribute to the observed inter-individual differences in cetirizine response. However, a significant gap remains in the availability of robust clinical data that quantitatively links specific genotypes to pharmacokinetic parameters and clinical efficacy or adverse effects of cetirizine.
Future research should focus on well-designed clinical studies that prospectively evaluate the impact of a comprehensive panel of genetic variants, including those in ABCB1, HRH1, and potentially UGT-encoding genes, on the pharmacokinetics and pharmacodynamics of cetirizine. Such studies should include diverse patient populations to identify ethnic-specific genetic determinants. The integration of pharmacogenomic data into clinical practice holds the promise of optimizing cetirizine therapy by identifying patients who are most likely to respond favorably and those who may be at a higher risk for non-response or adverse effects, thereby paving the way for a more personalized approach to allergy management.
References
- 1. The Influence of C3435T Polymorphism of the ABCB1 Gene on Genetic Susceptibility to Depression and Treatment Response in Polish Population - Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacogenomics for the efficacy and side effects of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of DNA Polymorphisms Using PCR-RFLP and Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. oamjms.eu [oamjms.eu]
- 9. Frequency of ABCB1 C3435T and CYP3A5*3 Genetic Polymorphisms in the Lebanese Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ectrx.org [ectrx.org]
- 11. researchgate.net [researchgate.net]
- 12. Histamine H1 receptor gene polymorphism acts as a biological indicator of the prediction of therapeutic efficacy in patients with allergic rhinitis in the Chinese Han population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human H1 receptor (HRH1) gene polymorphism is associated with the severity of side effects after desloratadine treatment in Chinese patients with chronic spontaneous uticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacogenomic Biomarkers in Allergy and Immunology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 19. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Inhibition of Allergic Response by Intranasal Selective NF-κB Decoy Oligodeoxynucleotides in a Murine Model of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
Cetirizine Hydrochloride: An In-Depth Technical Guide to its In Vitro Modulation of Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine (B192768), a second-generation histamine (B1213489) H1 receptor antagonist, is widely recognized for its anti-allergic properties. Beyond its primary mechanism of action, a growing body of in vitro evidence demonstrates its capacity to modulate the release of various cytokines, key signaling molecules in the inflammatory cascade. This technical guide provides a comprehensive overview of the in vitro effects of cetirizine hydrochloride on cytokine release, intended for researchers, scientists, and professionals in drug development. This document synthesizes key findings on its impact on a range of pro-inflammatory and immunomodulatory cytokines, details the experimental protocols utilized in these studies, and illustrates the underlying cellular signaling pathways. The quantitative data from multiple studies are consolidated into structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
Cetirizine is a potent and selective antagonist of the histamine H1 receptor, effectively mitigating the symptoms of allergic rhinitis and urticaria.[1][] Its anti-inflammatory effects, however, extend beyond H1 receptor blockade. In vitro studies have consistently demonstrated that cetirizine can influence the production and release of a variety of cytokines from different immune and non-immune cell types. This immunomodulatory activity suggests a broader therapeutic potential for cetirizine in inflammatory conditions. This guide delves into the specifics of these in vitro findings, providing a technical resource for understanding and investigating the cytokine-modulating properties of this compound.
In Vitro Effects of Cetirizine on Cytokine Release: A Quantitative Summary
Cetirizine has been shown to modulate the release of several key cytokines in various in vitro models. The following tables summarize the quantitative data from key studies, showcasing the extent of this modulation across different cell types, stimuli, and cetirizine concentrations.
Table 1: Cetirizine's Effect on Pro-Inflammatory Cytokine Release in Human Mast Cells and Basophils
| Cell Line | Stimulant | Cytokine | Cetirizine Concentration | % Inhibition (Mean) | Reference |
| HMC-1 (Human Mast Cell Line) | Phorbol Myristate Acetate (PMA) + Calcium Ionophore A23187 | TNF-α | 10⁻⁹ M | Dose-dependent inhibition observed | [3] |
| HMC-1 (Human Mast Cell Line) | Phorbol Myristate Acetate (PMA) + Calcium Ionophore A23187 | IL-6 | 10⁻⁹ M | Dose-dependent inhibition observed | [3] |
| HMC-1 (Human Mast Cell Line) | Phorbol Myristate Acetate (PMA) + Calcium Ionophore A23187 | IL-8 | 10⁻⁹ M | Dose-dependent inhibition observed | [3] |
| KU812 (Human Basophilic Cell Line) | Phorbol Myristate Acetate (PMA) + Calcium Ionophore A23187 | IL-6 | Not specified | Inhibition observed | [3] |
| KU812 (Human Basophilic Cell Line) | Phorbol Myristate Acetate (PMA) + Calcium Ionophore A23187 | IL-8 | Not specified | Inhibition observed | [3] |
Table 2: Cetirizine's Effect on Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs) and T-cells
| Cell Type | Stimulant | Cytokine | Cetirizine Treatment | Outcome | Reference |
| PBMCs | House Dust Mite (HDM) Allergen | IFN-γ | 4 weeks (in vivo treatment, in vitro analysis) | Significant increase | [4] |
| PBMCs | House Dust Mite (HDM) Allergen | IL-10 | 4 weeks (in vivo treatment, in vitro analysis) | Augmentation | [4] |
| PBMCs | House Dust Mite (HDM) Allergen | IL-4 | 4 weeks (in vivo treatment, in vitro analysis) | No change | [4] |
| T-cells | IL-12 | IFN-γ | Not specified | Significant suppression | [5] |
| T-cells | IL-4 | IL-5 | Not specified | No significant downregulation | [5] |
Table 3: Cetirizine's Effect on Cytokine Release from Human Epithelial Cells and Eosinophils
| Cell Type | Stimulant | Cytokine | Cetirizine Concentration | % Inhibition (Mean) | Reference |
| A549 (Human Lung Epithelial Cells) | TNF-α or PMA | IL-8 | 0.01 - 1.0 µM | Significant, dose-dependent reduction | [6] |
| A549 (Human Lung Epithelial Cells) | IL-1β | GM-CSF | 10 µM | 37% | [7] |
| A549 (Human Lung Epithelial Cells) | IL-1β | IL-8 | 5, 10 µM | 19% (at 5 µM) | [7] |
| Eosinophils (from allergic rhinitis patients) | IL-5 | (Eosinophil Survival) | 100 µM | Significant inhibition | [8] |
| A431 (Human Keratinocyte Cell Line) | Macrophage Migration Inhibitory Factor (MIF) | IL-8 | 10 µM | Significant inhibition | [9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments investigating the effect of cetirizine on cytokine release.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general method for measuring the effect of cetirizine on cytokine release from PBMCs.[1]
-
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin
-
Stimulant (e.g., Lipopolysaccharide (LPS), Phytohemagglutinin (PHA), or specific allergen)
-
This compound
-
96-well cell culture plate
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-γ)
-
-
Protocol:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Cetirizine Pre-treatment: Add various concentrations of cetirizine to the wells and incubate for 1-2 hours.
-
Stimulation: Add the chosen stimulant (e.g., LPS at 1 µg/mL) to the wells. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Mast Cell Degranulation and Cytokine Release Assay
This protocol describes a method to assess the effect of cetirizine on mast cell degranulation and subsequent cytokine release.[1]
-
Materials:
-
RBL-2H3 (Rat Basophilic Leukemia) cells or primary human mast cells
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
Tyrode's buffer
-
This compound
-
96-well cell culture plate
-
β-hexosaminidase substrate (pNAG)
-
ELISA kit for cytokines (e.g., TNF-α, IL-4)
-
-
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Cetirizine Treatment: Add Tyrode's buffer containing various concentrations of cetirizine to the wells and incubate for 30 minutes at 37°C.
-
Antigen Challenge: Add DNP-HSA (10 µg/mL) to stimulate degranulation and cytokine release.
-
Incubation: Incubate the plate for 1-24 hours at 37°C (1 hour for degranulation, longer for cytokine release).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-hexosaminidase Assay (for degranulation): Measure the release of β-hexosaminidase by adding pNAG substrate and measuring absorbance at 405 nm.
-
Cytokine Quantification: Measure cytokine concentrations in the supernatant using specific ELISA kits.
-
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of cetirizine are linked to its influence on key intracellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.
Cetirizine's primary mechanism involves blocking the histamine H1 receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This, in turn, suppresses the release of intracellular calcium and the activation of protein kinase C (PKC), which are critical for the activation of transcription factors like NF-κB.[1] Notably, cetirizine has also been shown to directly modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses.[1][6] This inhibition of NF-κB contributes to the downregulation of pro-inflammatory cytokine gene expression.
Discussion and Future Directions
The in vitro evidence strongly supports the role of this compound as a modulator of cytokine release, an effect that is independent of its H1 receptor antagonism. The ability of cetirizine to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 from various cell types highlights its potential anti-inflammatory properties. Furthermore, its influence on the Th1/Th2 balance, as suggested by the modulation of IFN-γ and IL-10, warrants further investigation.[4]
Future research should focus on elucidating the precise molecular mechanisms underlying the NF-κB inhibitory effects of cetirizine. Advanced in vitro models, such as co-culture systems and organ-on-a-chip technology, could provide deeper insights into the complex interplay between different cell types and the impact of cetirizine on the cytokine network in a more physiologically relevant context. Furthermore, exploring the effects of cetirizine on a broader range of cytokines and chemokines will contribute to a more complete understanding of its immunomodulatory profile.
Conclusion
This technical guide has summarized the current in vitro evidence demonstrating the significant role of this compound in modulating cytokine release. The compiled quantitative data, detailed experimental protocols, and visual representations of signaling pathways provide a valuable resource for researchers and drug development professionals. The consistent findings across multiple studies and cell types underscore the anti-inflammatory potential of cetirizine beyond its established antihistaminic effects. This understanding can inform the design of future studies and potentially broaden the therapeutic applications of this well-established molecule.
References
- 1. benchchem.com [benchchem.com]
- 3. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of cetirizine on IFN-gamma and IL-10 production in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cetirizine counter-regulates interleukin-8 release from human epithelial cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of cetirizine and loratadine on granulocyte-macrophage colony-stimulating factor and interleukin-8 release in A549 human airway epithelial cells stimulated with interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Cetirizine Hydrochloride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Cetirizine (B192768) hydrochloride is a potent second-generation histamine (B1213489) H1 antagonist widely used in the treatment of allergies and rhinitis. The quantification of cetirizine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a simple, accurate, and precise validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of cetirizine hydrochloride in human plasma. The method utilizes liquid-liquid extraction for sample clean-up, ensuring high recovery and minimal matrix effects.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Sigma-Aldrich or equivalent)
-
Amlodipine (B1666008) (Internal Standard, IS)
-
HPLC Grade Acetonitrile (Finarr Ltd. or equivalent)[1]
-
HPLC Grade Methanol
-
Dichloromethane (B109758) (HPLC Grade)
-
Triethylamine (TEA)
-
Orthophosphoric Acid
-
Human Plasma (Drug-free)
-
Deionized Water
Instrumentation
An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength UV detector (VWD), was used for this analysis.[2]
Chromatographic Conditions
The chromatographic separation was achieved under the isocratic conditions summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.3% Triethylamine Buffer (pH 3.0, adjusted with Orthophosphoric Acid) (35:65 v/v)[3][4] |
| Flow Rate | 1.0 mL/min[1][3][4] |
| Injection Volume | 20 µL[1][3] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 237 nm[2][4] |
| Internal Standard (IS) | Amlodipine[4] |
| Run Time | Approximately 10 minutes[2] |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[1][2]
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of amlodipine and dissolve it in a 10 mL volumetric flask with the mobile phase.[2]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to create calibration curve (CC) standards and quality control (QC) samples.
Protocol for Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of human plasma into a clean centrifuge tube.
-
Add 50 µL of the appropriate cetirizine working standard solution (for CC and QC samples) and 25 µL of the IS working standard solution.[2]
-
Vortex the mixture for 1 minute to ensure homogeneity.[2]
-
Add 6.0 mL of dichloromethane as the extraction solvent.[2]
-
Vortex vigorously for 5 minutes.[3]
-
Centrifuge the sample at 4000 rpm for 15 minutes to separate the layers.[3]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[3]
-
Reconstitute the dried residue with 150 µL of the mobile phase.[3]
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Method Validation
The developed method was validated according to established bioanalytical method validation guidelines.
Linearity
The linearity of the method was established by analyzing a series of calibration standards. The peak area ratio of cetirizine to the internal standard was plotted against the nominal concentration.
| Parameter | Result |
| Linearity Range | 30 ng/mL to 500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[5] |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentration levels on three separate days.
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |
| Low QC | < 8.0% | < 8.6% | < 4.5% | < 13.5% |
| Medium QC | < 8.0% | < 8.6% | < 4.5% | < 13.5% |
| High QC | < 8.0% | < 8.6% | < 4.5% | < 13.5% |
| Data derived from representative validation results. |
Selectivity and Specificity
Selectivity was assessed by screening six different batches of blank human plasma. The chromatograms were examined for any interfering peaks at the retention times of cetirizine and the internal standard. No significant interference was observed.[1]
Recovery
The extraction efficiency of the liquid-liquid extraction method was determined by comparing the peak areas of extracted QC samples to those of un-extracted standards of the same concentration.
| Analyte | Mean Extraction Recovery |
| Cetirizine | > 90%[4] |
| Amlodipine (IS) | > 90% |
Stability
The stability of cetirizine in plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Condition | Result |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Short-Term (Room Temp, 24 hr) | Stable |
| Long-Term (-20 °C, 7 weeks) | Stable |
| Post-Processed (Autosampler) | Stable for at least 24 hours |
Visualized Workflows
The following diagrams illustrate the experimental and validation workflows.
Caption: Experimental workflow for cetirizine quantification in plasma.
References
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of cetirizine in human plasma and validation method using HPLC technique - IIUM Repository (IRep) [irep.iium.edu.my]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for Cetirizine Hydrochloride
Abstract
This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cetirizine (B192768) Hydrochloride (CTZ) in the presence of its degradation products. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions to demonstrate the method's specificity. The developed assay is precise, accurate, linear, and suitable for routine quality control and stability studies of cetirizine hydrochloride in bulk drug and pharmaceutical formulations.
Introduction
This compound, chemically (RS)-2-[2-[4-(4-chlorophenyl) phenylmethyl] piperazin-1-yl] ethoxy] acetic acid dihydrochloride (B599025), is a potent, non-sedating H1-receptor antagonist widely used for treating allergic conditions.[1] A critical aspect of drug development and quality control is ensuring the stability of the active pharmaceutical ingredient (API). Stability-indicating methods are essential to separate and quantify the active ingredient from any potential degradation products that may form during storage or manufacturing, thereby ensuring the safety and efficacy of the final drug product.[2][3] This application note provides a comprehensive protocol for developing and validating such a method for this compound using RP-HPLC.
Principle of the Method
The method employs isocratic reversed-phase chromatography to achieve separation. The non-polar stationary phase (C18 column) retains the analyte and its degradation products based on their hydrophobicity. The optimized aqueous-organic mobile phase elutes the compounds at different rates, allowing for their distinct separation and quantification using a UV detector. The method's stability-indicating nature is confirmed by subjecting the drug to forced degradation, which intentionally generates degradation products, and then demonstrating that these products do not interfere with the quantification of the intact drug.
Materials and Instrumentation
-
Instrumentation : HPLC system with a UV/Vis or PDA detector (e.g., Shimadzu LC-2010C HT, Waters 2695).[4]
-
Column : Symmetry C18, 5 µm, 4.6 x 250 mm (or equivalent).[1]
-
Chemicals :
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Hydrochloric Acid (HCl) (AR Grade)
-
Sodium Hydroxide (NaOH) (AR Grade)
-
Hydrogen Peroxide (H₂O₂) (30%) (AR Grade)
-
Milli-Q or HPLC grade water
-
-
Software : Chromatography data acquisition and processing software (e.g., Empower 2, LC Solution).[4]
Optimized Chromatographic Conditions
A summary of the final chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Stationary Phase | Symmetry C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | 50 mM KH₂PO₄ : Acetonitrile (60:40 v/v), pH adjusted to 3.5[1] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 230 nm[5] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation :
-
Prepare a 50 mM solution of KH₂PO₄ in water.
-
Mix the buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm nylon membrane filter and degas before use.[3]
-
-
Standard Stock Solution (1000 µg/mL) :
-
Working Standard Solution (100 µg/mL) :
-
Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase to obtain a concentration of 100 µg/mL.
-
Protocol 2: Forced Degradation (Stress) Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating capability of the method.[6]
Caption: Workflow for subjecting Cetirizine HCl to various stress conditions.
-
Acid Hydrolysis :
-
Treat 1 mL of the stock solution with 1 mL of 2 M HCl.
-
Heat the mixture at 80°C for a specified duration (e.g., 10 hours).[1]
-
Cool, neutralize with 2 M NaOH, and dilute with mobile phase before injection.
-
-
Alkaline Hydrolysis :
-
Treat 5 mg of bulk powder with 5 mL of 0.1 M NaOH.
-
Heat in a dry air oven at 105°C.[2]
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase before injection.
-
-
Oxidative Degradation :
-
Treat 1 mL of the stock solution with 1 mL of 0.5% H₂O₂.
-
Keep the solution at 80°C for a specified duration (e.g., 10 hours).[1]
-
Cool and dilute with mobile phase before injection.
-
-
Thermal Degradation :
-
Photolytic Degradation :
-
Expose 5 mg of the drug powder to UV light or shed sunlight for a defined period (e.g., 24 hours to 15 days).[2]
-
Dissolve the exposed powder in the mobile phase for analysis.
-
Protocol 3: Method Validation
The developed method must be validated according to ICH guidelines.
Caption: Logical workflow from method development to validation and routine use.
-
Specificity : Analyze blank, placebo, standard solution, and stressed samples. The method is specific if the peak for cetirizine is well-resolved from degradation products and any excipients, with a peak purity factor >950.[2]
-
Linearity : Prepare a series of solutions from the stock solution at five to six concentration levels (e.g., 1 to 20 µg/mL).[1] Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery) : Perform recovery studies by spiking a known quantity of standard drug into a placebo preparation at three different concentration levels (e.g., 50%, 100%, 150%).[4] Calculate the percentage recovery.
-
Precision :
-
Repeatability (Intra-day) : Analyze six replicate injections of the working standard solution on the same day and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or on a different instrument and calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[1][2]
-
Robustness : Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.
Results and Data Presentation
Forced Degradation Summary
This compound shows significant degradation under acidic and oxidative conditions.[1][3] It is relatively more stable under basic, thermal, and photolytic conditions. The results are summarized in Table 2.
| Stress Condition | Reagent/Condition | % Degradation | Degradation Products |
| Acid Hydrolysis | 0.1 M HCl @ 105°C | ~19%[2] | 5 peaks observed[2] |
| Alkaline Hydrolysis | 0.1 M NaOH @ 105°C | ~15%[2] | 12 peaks observed[2] |
| Oxidative | 0.5% H₂O₂ @ 50-80°C | Extensive[1][3] | Major product: 4-chlorobenzophenone[3] |
| Thermal | Dry Heat @ 105°C | ~3%[2] | 6 peaks observed[2] |
| Photolytic | Shed Sunlight | ~10%[2] | 1 peak observed[2] |
| Photolytic | UV Light | ~9%[2] | 4 peaks observed[2] |
Method Validation Summary
The validation results confirm that the method is suitable for its intended purpose. A summary is provided in Table 3.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 20 µg/mL[1] | - |
| Correlation Coefficient (r²) | > 0.999[1][2] | ≥ 0.998 |
| Accuracy (% Recovery) | 99.0% - 101.0%[1] | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5%[1] | ≤ 2.0% |
| LOD | 0.056 - 0.2 µg/mL[1][2] | Reportable |
| LOQ | 0.25 - 1.0 µg/mL[1][2] | Reportable |
| Specificity | No interference observed | Peak purity > 950 |
Degradation Pathway
Stress studies indicate that the primary sites of degradation for cetirizine are the ether linkage and the diphenylmethyl piperazine (B1678402) moiety.
Caption: Major degradation products of Cetirizine under stress conditions.[3]
Under acidic and neutral hydrolytic conditions, a key degradation product identified is α-(4-chlorophenyl) benzyl alcohol.[3] In oxidative conditions, the major degradant is 4-chlorobenzophenone.[3] The developed HPLC method successfully separates these and other minor degradation products from the parent cetirizine peak.
Conclusion
The described RP-HPLC method is rapid, simple, specific, and reliable for the quantitative analysis of this compound in the presence of its degradation products. The method was successfully validated, demonstrating excellent linearity, accuracy, and precision. The stability-indicating nature of the assay makes it highly suitable for the analysis of stability samples and for routine quality control of this compound in bulk and finished dosage forms.[4][8]
References
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. iosrphr.org [iosrphr.org]
- 5. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. internationalscholarsjournals.org [internationalscholarsjournals.org]
Application Notes and Protocols for In Vitro Skin Permeation Studies of Cetirizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768) hydrochloride is a second-generation histamine (B1213489) H1 antagonist widely used for the management of allergic conditions such as chronic urticaria and atopic dermatitis.[1] Topical delivery of cetirizine offers the potential for localized treatment, reducing systemic side effects. In vitro skin permeation studies are a critical tool in the development of topical and transdermal drug delivery systems. These studies provide essential data on the rate and extent of drug absorption through the skin, helping to evaluate and optimize formulation performance. The Franz diffusion cell system is the most common and well-established apparatus for conducting these in vitro studies.
This document provides a detailed protocol for conducting in vitro skin permeation studies of cetirizine hydrochloride using a Franz diffusion cell. It also includes information on analytical methods for drug quantification and a summary of permeation data from various formulations.
Experimental Protocols
Preparation of Materials and Reagents
-
Skin Membrane: Full-thickness abdominal skin from rats or human cadaver skin are commonly used.[1][2] The skin should be carefully excised, and subcutaneous fat removed. The skin is then washed with phosphate-buffered saline (PBS) and stored at -20°C until use.
-
Receptor Medium: Phosphate-buffered saline (PBS, pH 7.4) is a suitable receptor medium for this compound, a hydrophilic drug.[3][4] The medium should be degassed prior to use to prevent the formation of air bubbles in the Franz cell.
-
This compound Formulation: Prepare the test formulation (e.g., hydrogel, nanoemulsion, cream) with a known concentration of this compound.
-
Analytical Standards: Prepare standard solutions of this compound in the receptor medium for calibration curves.
Franz Diffusion Cell Setup and Procedure
The following protocol outlines the steps for conducting an in vitro skin permeation study using a vertical Franz diffusion cell.
-
Cell Assembly:
-
Thoroughly clean the Franz diffusion cells and magnetic stir bars.
-
Fill the receptor chamber with degassed PBS (pH 7.4), ensuring there are no air bubbles.
-
Carefully mount the prepared skin membrane onto the receptor chamber with the stratum corneum side facing up.
-
Secure the donor chamber on top of the skin membrane and clamp it firmly.
-
-
Temperature and Stirring:
-
Place the Franz diffusion cells in a circulating water bath maintained at 32 ± 1°C to simulate physiological skin temperature.
-
Start the magnetic stirrer in the receptor chamber at a constant speed (e.g., 600 rpm) to ensure uniform mixing of the receptor medium.
-
-
Application of Formulation:
-
Accurately weigh and apply a specified amount of the this compound formulation to the surface of the skin in the donor chamber.
-
Cover the top of the donor chamber to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Analytical Methods for Quantification of this compound
A simple and cost-effective method for the quantification of this compound.
-
Wavelength of Maximum Absorbance (λmax): 230 nm in phosphate (B84403) buffer (pH 7.4) or distilled water.[4][5]
-
Linearity Range: Typically in the range of 4-32 µg/mL.[5]
-
Procedure:
-
Prepare a calibration curve by measuring the absorbance of standard solutions of this compound at 230 nm.
-
Measure the absorbance of the samples collected from the receptor chamber.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
A more sensitive and specific method for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) with pH adjusted to 4 with o-phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 231 nm.[6]
-
Procedure:
-
Prepare a calibration curve by injecting standard solutions of this compound.
-
Inject the collected samples into the HPLC system.
-
Quantify the concentration of this compound based on the peak area compared to the calibration curve.
-
Data Presentation
The permeation of this compound through the skin can be characterized by several parameters, including steady-state flux (Jss), permeability coefficient (Kp), and lag time (Tlag).
| Formulation | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (Tlag) (h) | Enhancement Ratio | Reference |
| Nanoemulsion Gel | Rat Skin | Not Reported | 7.65 | Not Reported | Not Applicable | [2][7] |
| Hydrogel | Mouse Skin | Varies with Enhancer | Varies with Enhancer | Varies with Enhancer | Up to 2.89 (with Oleic Acid) | [3] |
| Elastic Vesicles | Mice Skin | Not Reported | Not Reported | Not Reported | ~2 (vs. conventional cream) | [8] |
| Gel with Enhancers | Rat Skin | Varies with Enhancer | Varies with Enhancer | Varies with Enhancer | Varies with Enhancer | [4] |
Mandatory Visualization
Caption: Experimental workflow for in vitro skin permeation studies.
Caption: Logical relationship of components in skin permeation.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 5. bepls.com [bepls.com]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cetirizine Hydrochloride Efficacy in Animal Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the efficacy of cetirizine (B192768) hydrochloride in the context of allergic rhinitis. The included methodologies, data summaries, and pathway diagrams are intended to serve as a practical guide for researchers in the fields of allergy, immunology, and pharmacology.
Introduction to Animal Models of Allergic Rhinitis
Animal models are indispensable tools for investigating the pathophysiology of allergic rhinitis and for the preclinical assessment of novel therapeutics. The most commonly utilized models involve sensitization of the animal to an allergen, followed by a nasal challenge to elicit an allergic response that mimics the symptoms observed in humans. Key characteristics of these models include the development of nasal symptoms such as sneezing and nasal rubbing, as well as an underlying inflammatory response characterized by the infiltration of eosinophils and the release of pro-inflammatory mediators.
Cetirizine, a second-generation histamine (B1213489) H1 receptor antagonist, is widely used for the treatment of allergic rhinitis.[1][2] Its efficacy stems from its ability to selectively block the action of histamine, a key mediator of allergic symptoms.[1][2] Additionally, cetirizine exhibits anti-inflammatory properties that contribute to its therapeutic effects.[3] The animal models detailed herein provide a robust platform for quantifying the antihistaminic and anti-inflammatory effects of cetirizine hydrochloride.
Commonly Used Animal Models
The most frequently employed animal models for studying allergic rhinitis are mice, guinea pigs, and rats. Each model presents unique advantages and is selected based on the specific research question.
-
Mouse Models (e.g., BALB/c): Mice are widely used due to their well-characterized immune system, the availability of numerous genetic strains, and the abundance of research reagents.[4][5] They are particularly useful for studying the immunological mechanisms of allergic rhinitis.
-
Guinea Pig Models: Guinea pigs exhibit pronounced nasal responses, including sneezing and nasal airway obstruction, making them an excellent model for evaluating symptomatic relief.[6][7][8][9]
-
Rat Models (e.g., Sprague Dawley): Rats are also commonly used and develop clear clinical symptoms of allergic rhinitis.[10][11] They are often utilized for pharmacological and toxicological studies.[12][13]
Experimental Protocols
The following sections provide detailed protocols for inducing allergic rhinitis in each of the aforementioned animal models and for assessing the efficacy of this compound.
Ovalbumin-Induced Allergic Rhinitis in Mice
This protocol describes the induction of allergic rhinitis in BALB/c mice using ovalbumin (OVA) as the allergen.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile saline (0.9% NaCl)
-
This compound solution
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Sensitization:
-
On days 1 and 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 50 µg of OVA and 2 mg of alum in sterile saline.
-
-
Challenge:
-
From day 21 to day 27, intranasally (i.n.) challenge the mice daily with 10 µL of OVA solution (1 mg/mL in sterile saline) into each nostril under light anesthesia.
-
-
Treatment:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (control) orally via gavage 1 hour before each OVA challenge.
-
-
Assessment of Nasal Symptoms:
-
Immediately after the final OVA challenge on day 27, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Collection of Nasal Lavage Fluid (NALF):
-
After symptom assessment, euthanize the mice and perform nasal lavage by flushing the nasal cavity with 1 mL of sterile saline.
-
Collect the lavage fluid for analysis of inflammatory cells and mediators.
-
-
Analysis of Inflammatory Markers:
-
Centrifuge the NALF to pellet the cells.
-
Resuspend the cell pellet and perform a total and differential cell count (e.g., eosinophils) using a hemocytometer and appropriate staining.
-
Analyze the supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA kits.[14]
-
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This protocol details the induction of allergic rhinitis in Dunkin-Hartley guinea pigs.
Materials:
-
Ovalbumin (OVA), Grade II
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile saline (0.9% NaCl)
-
This compound solution
Protocol:
-
Sensitization:
-
On days 1 and 8, sensitize each guinea pig with an i.p. injection of 1 mL of a suspension containing 100 µg of OVA and 100 mg of alum in sterile saline.[8]
-
-
Challenge:
-
On day 21, intranasally challenge the conscious guinea pigs with 100 µL of 1% OVA in sterile saline (50 µL per nostril).[8]
-
-
Treatment:
-
Assessment of Nasal Symptoms:
-
Observe the animals for 30 minutes immediately following the challenge and record the number of sneezes and the duration of nasal rubbing.
-
-
Measurement of Nasal Airway Pressure (Optional):
-
Collection and Analysis of Nasal Lavage Fluid:
-
Perform nasal lavage and analyze the fluid for cellular infiltration as described for the mouse model.
-
Ovalbumin-Induced Allergic Rhinitis in Rats
This protocol outlines the induction of allergic rhinitis in Sprague Dawley rats.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile saline (0.9% NaCl)
-
This compound solution
Protocol:
-
Sensitization:
-
On days 1 and 8, sensitize each rat with an i.p. injection of 1 mL of a solution containing 1 mg of OVA and 10 mg of alum in sterile saline.[10]
-
-
Challenge:
-
From day 15 to day 21, intranasally instill 50 µL of 1% OVA in sterile saline into each nostril daily.[10]
-
-
Treatment:
-
Administer this compound (e.g., 5, 10 mg/kg) or vehicle orally 1 hour prior to the daily OVA challenge.[10]
-
-
Assessment of Clinical Scores:
-
Collection and Analysis of Blood and Nasal Lavage Fluid:
-
Collect blood samples for the measurement of serum OVA-specific IgE levels.
-
Perform nasal lavage and analyze for inflammatory cell counts and cytokine levels as previously described.
-
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various animal model studies.
Table 1: Effect of Cetirizine on Nasal Symptoms in Animal Models of Allergic Rhinitis
| Animal Model | Cetirizine Dose | Route of Administration | Effect on Sneezing | Effect on Nasal Rubbing | Reference |
| Guinea Pig | 3 mg/kg | Intraperitoneal | Statistically significant reduction | Statistically significant reduction | [6][7] |
| Rat | 10 mg/kg | Oral | Significant reduction in clinical score | Significant reduction in clinical score | [10][11] |
| Mouse | 1-10 mg/kg | Oral | Dose-dependent reduction in allergic symptom score | Dose-dependent reduction in allergic symptom score | [3] |
Table 2: Effect of Cetirizine on Inflammatory Markers in Animal Models of Allergic Rhinitis
| Animal Model | Cetirizine Dose | Measured Parameter | Effect | Reference |
| Guinea Pig | 3 mg/kg | Cellular infiltration in nasal lavage | No significant reduction | [6][7] |
| Mouse | Not specified | Eosinophil count in nasal septal mucosa | Decreased | [3] |
| Mouse | Not specified | IL-4 gene expression in NALT | Significantly decreased | [3] |
| Mouse | Not specified | IL-5 gene expression in NALT | Significantly decreased | [3] |
| Mouse | Not specified | IFN-γ gene expression in NALT | Significantly decreased | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in allergic rhinitis and the experimental workflows described.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's efficacy in allergic rhinitis. By employing these standardized methods, researchers can obtain reliable and reproducible data on both the symptomatic and anti-inflammatory effects of cetirizine, contributing to a deeper understanding of its therapeutic mechanisms and facilitating the development of novel anti-allergic therapies.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Differential responses to various classes of drugs in a model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dose-ranging comparative evaluation of cetirizine in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nasal lavage cytology and mucosal histopathological alterations in patients with rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Cetirizine Hydrochloride in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cetirizine (B192768) hydrochloride, a second-generation antihistamine, is widely used for the relief of symptoms associated with seasonal allergic rhinitis, perennial allergic rhinitis, and chronic urticaria.[1][2] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure quality and efficacy. This document provides detailed application notes and protocols for the spectrophotometric determination of cetirizine hydrochloride, a simple, cost-effective, and rapid analytical technique.[2][3][4] The methods described are applicable for the routine quality control analysis of cetirizine in various dosage forms like tablets and syrups.[3][4][5]
Principle of Spectrophotometry
Spectrophotometry is an analytical method that measures the amount of light absorbed by a substance as a function of the wavelength of the light. For quantitative analysis, the concentration of a substance in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
Data Presentation
The following tables summarize the quantitative data for various spectrophotometric methods for the determination of this compound.
Table 1: UV-Spectrophotometric Methods
| Method | Solvent | λmax (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Method A | Methanol (B129727) | 238 | 2-20 | 0.999 | [1] |
| Method B | Distilled Water | 230 | 4-32 | 0.9995 | [2][6] |
| Method C | 0.1N NaOH | 230 | 2-60 | >0.9988 | [1][3] |
| Method D (Area Under Curve) | Distilled Water | 225-235 | 10-30 | - | [7] |
Table 2: Colorimetric (Ion-Pair Extractive) Methods
| Method | Reagent | pH | λmax (nm) | Linear Range (µg/mL) | Correlation Coefficient (r) | Reference |
| Method E | Methyl Orange | 4.0 | 424.5 | 2.5-20 | 0.9998 | [8] |
| Method F | Bromocresol Green | Acidic | 420 | - | - | [9] |
| Method G | Alizarin Red S | 3.2 | 440 | 2.5-22 | 0.9995 | [5] |
| Method H | Bromothymol Blue | 2.5 | 414 | 2.5-30 | - | [10] |
| Method I | Tropaeolin OO | 2.5 | 410 | 2.5-30 | - | [10] |
Experimental Protocols
Method B: UV-Spectrophotometry in Distilled Water
This method is simple, cost-effective, and uses a readily available solvent.[2]
1. Instrumentation:
2. Reagents and Materials:
-
This compound reference standard.
-
Distilled water.
-
This compound tablets.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Analytical balance.
-
Whatman filter paper.
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[2]
-
Dissolve the standard in about 50 mL of distilled water with the aid of sonication for 15 minutes.[12]
-
Make up the volume to 100 mL with distilled water.[2]
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the linear range (e.g., 4, 8, 12, 16, 20, 24, 28, and 32 µg/mL) using distilled water.[2][6]
5. Preparation of Sample Solution (for a 10 mg tablet):
-
Weigh and finely powder 20 tablets.[8]
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[2][12]
-
Add about 50 mL of distilled water and sonicate for 15 minutes to dissolve the drug.[2][12]
-
Make up the volume to 100 mL with distilled water.[2]
-
Filter the solution through Whatman filter paper.[2]
-
Dilute the filtrate with distilled water to obtain a final concentration within the calibration range (e.g., 16 µg/mL).[2]
6. Spectrophotometric Measurement:
-
Scan the 10 µg/mL working standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 230 nm.[2]
-
Measure the absorbance of all standard and sample solutions at the determined λmax against a distilled water blank.[2]
7. Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation.
-
Calculate the amount of this compound per tablet.
Method E: Ion-Pair Extractive Spectrophotometry with Methyl Orange
This colorimetric method offers an alternative to UV spectrophotometry and is based on the formation of a colored ion-pair complex.[8]
1. Instrumentation:
-
A UV-Visible spectrophotometer with 1 cm glass cells.[8]
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol.
-
Methyl orange solution (0.2% w/v in water).[8]
-
Phthalate (B1215562) buffer (pH 4.0).[8]
-
This compound tablets.
-
Separating funnels, volumetric flasks, pipettes, and other standard laboratory glassware.
-
Analytical balance.
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 100 mL volumetric flask. Make up to the mark with methanol.[8]
4. Preparation of Working Standard Solutions:
-
Transfer aliquots of the standard stock solution (e.g., 0.25, 0.5, 1.0, 1.5, and 2.0 mL) into a series of 10 mL calibrated flasks to obtain concentrations of 2.5, 5, 10, 15, and 20 µg/mL after final dilution.[8]
5. Preparation of Sample Solution (for a 10 mg tablet):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound, dissolve it in 50 mL of methanol with shaking for 30 minutes, and filter.
-
Dilute the filtrate to 100 mL with methanol to get a concentration of 1.0 mg/mL.[8]
-
Further dilute this solution with methanol to obtain a concentration within the calibration range.
6. Procedure for Complex Formation and Extraction:
-
To the working standard solutions and sample solution in separating funnels, add 1 mL of phthalate buffer (pH 4.0) and 0.5 mL of the methyl orange solution.[8]
-
Vortex the mixture for 2 minutes and allow the layers to separate.
-
Extract the formed ion-pair complex three times with 3 mL of chloroform.[8]
-
Combine the chloroform extracts and adjust the volume to 10 mL with chloroform.[8]
7. Spectrophotometric Measurement:
-
Measure the absorbance of the yellow-colored complex at 424.5 nm against a reagent blank prepared in the same manner without the drug.[8]
8. Data Analysis:
-
Construct a calibration curve by plotting absorbance against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample from the regression equation of the calibration curve.
-
Determine the amount of this compound per tablet.
Mandatory Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Key parameters for analytical method validation.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. bepls.com [bepls.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. scribd.com [scribd.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. scribd.com [scribd.com]
Application Notes and Protocols: Evaluating the Effect of Cetirizine Hydrochloride on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are key effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine (B1213489) and β-hexosaminidase, from their granules. This event is central to the pathophysiology of allergic diseases. Cetirizine (B192768) hydrochloride, a second-generation histamine H1 receptor antagonist, is widely used to treat allergic conditions. Beyond its receptor-blocking activity, cetirizine has been shown to possess mast cell-stabilizing properties, inhibiting the release of inflammatory mediators. These application notes provide detailed protocols for in vitro cell-based assays to quantify the inhibitory effect of cetirizine hydrochloride on mast cell degranulation, present quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Cetirizine on Mast Cell Degranulation
The following tables summarize the quantitative data on the in vitro effects of cetirizine on mast cell degranulation and related processes.
| Table 1: Inhibition of Histamine Release by Cetirizine in RBL-2H3 Cells | |
| Cetirizine Concentration | Inhibition of Histamine Release (%) |
| 62.5 ng/mL | 29%[1][2] |
| IC50 | 124.4 ng/mL [1] |
| Table 2: Effect of Cetirizine on Mast Cell Degranulation | |
| Cetirizine Concentration | Effect on Degranulation |
| 100 µM | Significant reduction in the number of degranulating mast cells[3][4] |
| 1 mM | Almost complete suppression of mast cell degranulation[3][4] |
Experimental Protocols
β-Hexosaminidase Release Assay
This assay is a common and reliable method to quantify mast cell degranulation by measuring the activity of the lysosomal enzyme β-hexosaminidase released into the cell culture supernatant.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-dinitrophenyl (DNP) Immunoglobulin E (IgE)
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
This compound
-
Tyrode's buffer (or Siraganian buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Sensitization: Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in complete medium for 24 hours.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
-
Compound Treatment: Add various concentrations of this compound (prepared in Tyrode's buffer) to the respective wells. Include a vehicle control (Tyrode's buffer with the same solvent concentration as the drug). Incubate for 30 minutes to 1 hour at 37°C.
-
Degranulation Induction: Induce degranulation by adding DNP-HSA (e.g., 10-100 ng/mL) to the wells.
-
Positive Control: Wells with DNP-HSA but no cetirizine.
-
Negative Control (Spontaneous Release): Wells with buffer instead of DNP-HSA.
-
Total Release (Lysis Control): Lyse a separate set of untreated cells with a detergent like 0.1% Triton X-100.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300-400 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Enzyme Assay: Add an equal volume (e.g., 50 µL) of pNAG substrate solution to each well containing the supernatant.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Add a stop buffer (e.g., 150-200 µL) to each well to terminate the enzymatic reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100
Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells into the supernatant.
Materials:
-
RBL-2H3 cells
-
Cell culture and sensitization reagents (as in the β-hexosaminidase assay)
-
This compound
-
Tyrode's buffer
-
Histamine ELISA kit
Protocol:
-
Follow steps 1-6 of the β-Hexosaminidase Release Assay protocol to seed, sensitize, treat with cetirizine, and induce degranulation.
-
Supernatant Collection: Centrifuge the plate at 300-400 x g for 5 minutes. Carefully collect the supernatant.
-
Histamine Measurement: Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
Calculation: Calculate the percentage of histamine release relative to the positive control.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i), a critical early event in the mast cell activation cascade.
Materials:
-
RBL-2H3 cells
-
Cell culture and sensitization reagents
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorometric plate reader or fluorescence microscope
Protocol:
-
Seed and sensitize RBL-2H3 cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Treatment: Add HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in a fluorometric plate reader. Establish a baseline fluorescence reading.
-
Degranulation Induction: Add the stimulating agent (e.g., DNP-HSA) to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence or the area under the curve to quantify the calcium response. Compare the response in cetirizine-treated cells to the control cells.
Signaling Pathways and Experimental Workflows
Caption: IgE-mediated mast cell degranulation signaling pathway.
Caption: General experimental workflow for mast cell degranulation assays.
References
- 1. Controlled-release formulation of antihistamine based on cetirizine zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled-release formulation of antihistamine based on cetirizine zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]
- 4. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials of Novel Cetirizine Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768) hydrochloride, a second-generation antihistamine, is a selective H1 receptor inverse agonist widely used for the management of allergic conditions.[1][2] Its mechanism of action involves blocking the effects of histamine (B1213489) at H1 receptors, thereby mitigating allergic symptoms.[1][3] The development of novel formulations of cetirizine hydrochloride aims to improve patient compliance, enhance therapeutic efficacy, or modify its pharmacokinetic profile. This document provides detailed application notes and protocols for designing and conducting clinical trials to evaluate the safety, bioavailability, and efficacy of these new formulations.
Preclinical and Formulation Considerations
Prior to initiating clinical trials, comprehensive preclinical assessments of the novel formulation are necessary. These include in vitro characterization and stability studies.
In Vitro Dissolution Testing
Objective: To assess the in vitro drug release profile of the novel formulation compared to a reference product. This is a critical step for formulation screening and can support requests for biowaivers for lower dosage strengths.[4]
Protocol:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: As specified in the FDA's Dissolution Methods database.[4][5]
-
Procedure:
-
Place 12 dosage units of both the test and reference products in the dissolution vessels.
-
Maintain the medium at 37 ± 0.5°C.
-
Rotate the paddle at the specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Analyze the samples for cetirizine concentration using a validated analytical method, such as HPLC-UV.[6]
-
Stability Testing
Objective: To establish the shelf-life and storage conditions for the novel formulation by evaluating its physical, chemical, and microbiological stability over time under various environmental conditions.[7]
Protocol:
-
Batches: Use at least three primary batches of the drug product for formal stability studies.[8]
-
Storage Conditions:
-
Testing Frequency:
-
Parameters to be Tested: Appearance, assay, degradation products, dissolution, and microbial limits.
Clinical Trial Design and Protocols
Clinical trials for novel formulations of this compound typically involve pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Bioequivalence (BE) and Pharmacokinetic (PK) Study
Objective: To compare the rate and extent of absorption of the novel formulation with a reference listed drug (RLD).[6][11]
Study Design:
-
Design: Single-dose, two-treatment, two-period, two-sequence, randomized crossover design.[4][6][11]
-
Population: Healthy male and non-pregnant, non-lactating female volunteers.[4][5]
-
Washout Period: A sufficient duration to ensure complete elimination of the drug from the previous period, typically 7 days for cetirizine.[6][11]
Protocol:
-
Screening: Screen subjects for eligibility based on inclusion and exclusion criteria.
-
Randomization: Randomly assign subjects to one of the two treatment sequences.
-
Dosing: Administer a single dose of the test or reference formulation.
-
Blood Sampling: Collect blood samples at predefined time points over a 34-hour period.[6]
-
Plasma Analysis: Determine cetirizine concentrations in plasma using a validated analytical method (e.g., HPLC-UV).[6]
-
Pharmacokinetic Analysis: Calculate PK parameters including Cmax, Tmax, AUC(0-t), and AUC(0-infinity) using non-compartmental analysis.[6]
-
Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products should fall within the acceptance range of 80-125%.[6][11]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/mL) | 0.80 ± 0.14 | 0.80 ± 0.23 |
| Tmax (h) | 0.8 ± 0.4 | 1.1 ± 0.7 |
| AUC(0-t) (µg·h/mL) | 6.00 ± 1.04 | 5.98 ± 1.39 |
| t1/2 (h) | 7.59 ± 0.68 | 7.63 ± 0.93 |
Data adapted from a bioequivalence study of two this compound formulations.[6]
Pharmacodynamic (PD) Study: Histamine-Induced Skin Wheal and Flare Inhibition
Objective: To assess the in vivo antihistaminic activity of the novel formulation by measuring its ability to inhibit histamine-induced wheal and flare reactions on the skin.[12][13]
Study Design:
-
Design: Double-blind, randomized, placebo-controlled, crossover study.[13]
-
Population: Healthy volunteers or subjects with a history of atopy.[12]
-
Washout Period: Typically 7 days between treatment periods.[13]
Protocol:
-
Baseline Measurement: Perform baseline skin prick tests with histamine to determine each subject's cutaneous reactivity.
-
Dosing: Administer a single dose of the novel formulation, placebo, or reference drug.
-
Skin Prick Tests: At predetermined time points post-dosing (e.g., 1.5, 4, 8, 12, and 24 hours), perform skin prick tests with histamine (e.g., 100 mg/mL).[13][14]
-
Measurement: After a specified time (e.g., 15 minutes), measure the areas of the resulting wheal and flare.
-
Data Analysis: Calculate the percentage inhibition of the wheal and flare areas for each active treatment compared to placebo at each time point.
Data Presentation: Wheal and Flare Inhibition
| Time Post-Dose | Treatment | Mean Wheal Area (mm²) | Mean Flare Area (mm²) |
| 24 h | Placebo | - | - |
| Cetirizine 10 mg | 64.8 | 939.4 | |
| Mizolastine (B1677215) 10 mg | 117.8 | 2340.8 |
Data adapted from a comparative study of cetirizine and mizolastine on histamine-induced skin responses.[13]
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Cetirizine acts as an inverse agonist at the H1 histamine receptor.[15][16] When histamine binds to the H1 receptor, it activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory mediators and resulting in allergic symptoms.[15] Cetirizine blocks this pathway by binding to the H1 receptor and stabilizing it in an inactive conformation.[1][16]
Bioequivalence Study Workflow
The workflow for a typical bioequivalence study for a novel cetirizine formulation involves several key stages, from subject recruitment to final data analysis.
Pharmacodynamic (Wheal and Flare) Study Workflow
The workflow for a pharmacodynamic study assessing the inhibition of histamine-induced wheal and flare reactions follows a structured sequence to ensure accurate and reliable data collection.
Regulatory Considerations
The design and execution of clinical trials for novel formulations must adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18] For reformulated drug products, nonclinical safety evaluation may be required, particularly if new excipients are used or if the route of administration is changed.[17][19] Sponsors should consult the relevant guidance documents and may seek scientific advice from regulatory authorities during the drug development process.[4][5][18] Enhancing diversity in clinical trial populations is also an important consideration to ensure the results are generalizable to the broader patient population.[20]
References
- 1. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and bioequivalence study of two this compound formulations in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. researchgate.net [researchgate.net]
- 12. Cetirizine inhibits bradykinin-induced cutaneous wheal and flare in atopic and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative activity of cetirizine and mizolastine on histamine-induced skin wheal and flare responses at 24 h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative inhibition by bilastine and cetirizine of histamine-induced wheal and flare responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. Clinical Trials Guidance Documents | FDA [fda.gov]
- 19. fda.gov [fda.gov]
- 20. US FDA issues final guidance on execution of clinical trials [clinicaltrialsarena.com]
Application Notes: Cetirizine Hydrochloride as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Cetirizine (B192768) Hydrochloride as a reference standard in various analytical techniques. This information is crucial for quality control, stability studies, and formulation development of pharmaceutical products containing cetirizine.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the identification and quantification of cetirizine hydrochloride in bulk drug substances and pharmaceutical formulations.[1][2] The use of a certified reference standard is essential for method validation and to ensure the accuracy and precision of the results.
Experimental Protocol: Isocratic Reversed-Phase HPLC
This protocol outlines a common isocratic reversed-phase HPLC method for the analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) or other suitable buffer salts
-
Phosphoric acid or triethylamine (B128534) for pH adjustment
-
Water (HPLC grade)
-
Methanol (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM KH2PO4, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[1] Alternative mobile phases can include mixtures of acetonitrile and water.[3]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: Ambient (e.g., 25 °C)[4]
-
Injection Volume: 20 µL[4]
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound Reference Standard.
-
Dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).[1]
5. Sample Solution Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1 - 20 µg/mL | [1] |
| 20 - 100 µg/mL | [4] | |
| 50 - 150 µg/mL | [3] | |
| Correlation Coefficient (r²) | > 0.999 | [1][4] |
| Limit of Detection (LOD) | 0.2 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1 µg/mL | [1] |
| Accuracy (% Recovery) | 99.12% - 100.51% | |
| 99.30% - 100.04% | [4] | |
| Precision (%RSD) | < 1.5% (within-day and between-day) | [1] |
Experimental Workflow: HPLC Analysis
References
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. iosrphr.org [iosrphr.org]
- 4. ijpsr.com [ijpsr.com]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
Application Notes and Protocols: Radiolabeling of Cetirizine Hydrochloride for In Vivo Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768) hydrochloride, a potent second-generation histamine (B1213489) H1 receptor antagonist, is widely used in the management of allergic rhinitis and chronic urticaria. Understanding its in vivo distribution is crucial for optimizing its therapeutic efficacy and safety profile. Radiolabeling of cetirizine with a suitable radionuclide, such as Technetium-99m (99mTc), enables non-invasive imaging and quantitative biodistribution studies in preclinical animal models. This document provides detailed protocols for the radiolabeling of cetirizine hydrochloride with 99mTc and its subsequent in vivo evaluation.
Cetirizine possesses functional groups, including a carboxylic acid and tertiary amines within a piperazine (B1678402) ring, that are amenable to chelation with reduced 99mTc.[1][2][3] The proposed method utilizes the well-established stannous chloride reduction technique to label cetirizine with 99mTc.[4][5][6]
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 99mTc
This protocol describes the direct radiolabeling of this compound with 99mTc using stannous chloride as a reducing agent.
Materials and Reagents:
-
This compound (pharmaceutical grade)
-
Technetium-99m (as sodium pertechnetate (B1241340), 99mTcO4-) eluted from a 99Mo/99mTc generator
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Nitrogen gas (high purity)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile filter
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Saline (0.9% NaCl)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Preparation of Stannous Cetirizine Solution:
-
In a sterile, nitrogen-purged vial, dissolve 10 mg of this compound in 1 mL of sterile water.
-
Prepare a fresh solution of stannous chloride by dissolving 2 mg of SnCl2·2H2O in 1 mL of 0.1 N HCl.
-
Add 100 µL of the stannous chloride solution to the this compound solution.
-
Adjust the pH of the mixture to 6.5-7.0 using 0.1 N NaOH.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile, nitrogen-purged vial.
-
-
Radiolabeling Reaction:
-
To the vial containing the stannous cetirizine solution, add 1-2 mCi (37-74 MBq) of freshly eluted sodium pertechnetate (99mTcO4-).
-
Gently swirl the vial and incubate at room temperature for 15 minutes.
-
-
Quality Control: Determination of Radiochemical Purity:
-
Perform instant thin-layer chromatography (ITLC) using ITLC-SG strips.
-
Spot a small drop of the reaction mixture at the origin of two separate ITLC-SG strips.
-
Develop one strip using saline as the mobile phase. In this system, 99mTc-cetirizine and any reduced/hydrolyzed 99mTc (99mTcO2) will remain at the origin (Rf = 0), while free pertechnetate (99mTcO4-) will move with the solvent front (Rf = 1.0).
-
Develop the second strip using acetone as the mobile phase. In this system, 99mTc-cetirizine and free pertechnetate will move with the solvent front (Rf = 1.0), while reduced/hydrolyzed 99mTc will remain at the origin (Rf = 0).
-
Cut the strips into two halves (origin and front) and measure the radioactivity in each segment using a gamma counter.
-
Calculate the radiochemical purity using the following formula: % Radiochemical Purity = [Activity of 99mTc-cetirizine / (Activity of 99mTc-cetirizine + Activity of impurities)] x 100
-
Data Presentation: Quality Control of 99mTc-Cetirizine
| Parameter | Specification | Hypothetical Result |
| Radiochemical Purity | > 95% | 97.2 ± 1.5% |
| Free Pertechnetate (99mTcO4-) | < 2% | 1.8 ± 0.5% |
| Reduced/Hydrolyzed 99mTc (99mTcO2) | < 2% | 1.0 ± 0.3% |
| pH | 6.5 - 7.5 | 7.1 |
| Appearance | Clear, colorless solution | Conforms |
Protocol 2: In Vivo Biodistribution Study in Mice
This protocol outlines the procedure for evaluating the biodistribution of 99mTc-cetirizine in healthy mice.[7][8][9]
Materials and Animals:
-
99mTc-cetirizine solution (prepared as in Protocol 1)
-
Healthy BALB/c mice (female, 6-8 weeks old, 20-25 g)
-
Insulin syringes (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
-
Weighing balance
Procedure:
-
Animal Preparation and Administration:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into groups for different time points (e.g., 1, 4, and 24 hours post-injection).
-
Administer approximately 100 µCi (3.7 MBq) of 99mTc-cetirizine in 0.1 mL saline intravenously via the tail vein.
-
-
Organ Harvesting and Sample Collection:
-
At the designated time points (1, 4, and 24 hours), euthanize the mice by cervical dislocation under anesthesia.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs: heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and brain.
-
Wash the organs with saline to remove excess blood, blot dry, and weigh them.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity in each organ and blood sample using a calibrated gamma counter.
-
Also, count a standard of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the %ID/g for each organ using the following formula: %ID/g = (Counts per minute in organ / Weight of organ in g) / (Total injected counts per minute) x 100
-
Data Presentation: Biodistribution of 99mTc-Cetirizine in Mice (%ID/g)
| Organ | 1 Hour Post-Injection | 4 Hours Post-Injection | 24 Hours Post-Injection |
| Blood | 5.8 ± 1.2 | 1.5 ± 0.4 | 0.2 ± 0.1 |
| Heart | 1.2 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 2.5 ± 0.6 | 0.8 ± 0.2 | 0.2 ± 0.1 |
| Liver | 10.2 ± 2.1 | 6.5 ± 1.3 | 1.8 ± 0.5 |
| Spleen | 1.8 ± 0.5 | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Kidneys | 15.5 ± 3.2 | 8.2 ± 1.7 | 2.1 ± 0.6 |
| Stomach | 3.1 ± 0.8 | 4.5 ± 1.1 | 1.5 ± 0.4 |
| Intestines | 8.9 ± 2.0 | 12.3 ± 2.5 | 5.6 ± 1.2 |
| Muscle | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Brain | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
Visualizations
Caption: Workflow for the radiolabeling of this compound with 99mTc.
Caption: Experimental workflow for the in vivo biodistribution study of 99mTc-cetirizine.
References
- 1. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Radiopharmacy [lumen.luc.edu]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Establishing a Dissolution Test Method for Cetirizine Hydrochloride Tablets
Introduction
This document provides a comprehensive guide for establishing a dissolution test method for immediate-release cetirizine (B192768) hydrochloride tablets. Cetirizine hydrochloride is a second-generation antihistamine widely used for the relief of allergy symptoms.[1] As an immediate-release solid oral dosage form, the in vitro dissolution test is a critical quality control parameter to ensure lot-to-lot consistency and predict in vivo performance.[2] The methodologies outlined are based on established pharmacopeial methods and regulatory guidelines.
This compound is a white, crystalline powder that is soluble in water.[3][4] This high solubility allows for a straightforward dissolution method development.[5][6][7] The United States Pharmacopeia (USP) provides several validated test methods for this compound tablets, which serve as the primary reference for this protocol.[8][9]
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding the rationale behind the selected dissolution test parameters.
| Property | Value | Reference |
| Solubility | Soluble in water. The solubility in PBS (pH 7.2) is approximately 10 mg/mL. Solubility increases as the pH becomes more acidic. | [10][11] |
| Chemical Stability | Unstable in strong acidic (2 M HCl) and oxidative (0.5% H2O2) conditions. | [12] |
| pKa | Not explicitly found in the provided search results. | |
| BCS Classification | Not explicitly stated, but its high solubility suggests it could be a Class 1 or 3 drug.[5] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Dissolution Test Method
This protocol is based on the USP monograph for this compound Tablets.[8][9]
a. Equipment and Reagents:
-
USP-compliant Dissolution Apparatus 2 (Paddles)
-
Water bath with heater and circulator
-
Dissolution vessels (900 mL capacity)
-
Syringes with cannula and filters (0.45 µm pore size)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Deionized water
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
USP this compound Reference Standard (RS)
b. Dissolution Parameters:
The recommended dissolution test parameters are summarized in Table 2.
| Parameter | Recommended Condition |
| Apparatus | USP Apparatus 2 (Paddles) |
| Dissolution Medium | 900 mL of deionized water, degassed |
| Rotation Speed | 50 rpm |
| Temperature | 37 ± 0.5 °C |
| Sampling Time | 30 minutes |
| Acceptance Criteria | Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes. |
Table 2: Dissolution Test Parameters for this compound Tablets [8][9][13]
c. Procedure:
-
Prepare the dissolution medium (deionized water) and degas it.
-
Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C.
-
Place one this compound tablet in each dissolution vessel.
-
Start the apparatus at 50 rpm.
-
At 30 minutes, withdraw a sample from each vessel using a syringe and cannula.
-
Filter the samples through a 0.45 µm filter, discarding the first few milliliters of the filtrate.[14]
-
Analyze the filtered samples using the HPLC method described below.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the dissolution samples will be determined using a validated HPLC method as specified in the USP monograph.[8][9]
a. Chromatographic Conditions:
The HPLC parameters are detailed in Table 3.
| Parameter | Recommended Condition |
| Column | 4.6-mm × 25-cm; 5-µm packing L1 |
| Mobile Phase | Acetonitrile and Buffer (2.9 mL/L of phosphoric acid in water) in a ratio of 2:3 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Detector Wavelength | UV 230 nm |
| Column Temperature | Ambient |
Table 3: HPLC Chromatographic Conditions [8][9]
b. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a solution of USP this compound RS in the dissolution medium at a concentration of approximately 11 µg/mL.[8]
-
Sample Solution: The filtered dissolution samples are used as the sample solutions.
c. System Suitability:
Before analysis, perform a system suitability test. The tailing factor for the cetirizine peak should not be more than 2.0, and the relative standard deviation for replicate injections should not be more than 2.0%.[9][14]
d. Calculation:
Calculate the percentage of the labeled amount of this compound dissolved using the following formula:
Where:
-
rU = Peak response from the Sample solution
-
rS = Peak response from the Standard solution
-
CS = Concentration of USP this compound RS in the Standard solution (mg/mL)
-
L = Label claim (mg/Tablet)
-
V = Volume of the dissolution medium (900 mL)[8]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the dissolution testing of this compound tablets.
Caption: Workflow for this compound Tablet Dissolution Testing.
Conclusion
The described dissolution test method, adapted from the USP monograph, is suitable for the routine quality control of immediate-release this compound tablets. The use of deionized water as the dissolution medium is justified by the high solubility of the drug substance. The HPLC analytical method provides the necessary specificity and sensitivity for accurate quantification. Adherence to this protocol will ensure consistent and reliable dissolution data, contributing to the overall quality assurance of the drug product.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. fda.gov [fda.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]
- 5. fda.gov [fda.gov]
- 6. FDA releases the Final Guidance on Dissolution Testing and Acceptance Criteria for ImmediateRelease Solid Oral Dosage Form DP Containing High Solubility DS — LEX Pharma Consulting [lexpharmaconsulting.com]
- 7. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances - GMP Navigator [gmp-navigator.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. uspnf.com [uspnf.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajol.info [ajol.info]
- 14. scribd.com [scribd.com]
Application of Capillary Electrophoresis for the Analysis of Cetirizine Hydrochloride
Abstract
This application note details the use of Capillary Electrophoresis (CE) for the quantitative analysis of cetirizine (B192768) hydrochloride in pharmaceutical dosage forms. The methods presented are robust, efficient, and offer significant advantages over traditional chromatographic techniques, including reduced solvent consumption, faster analysis times, and high separation efficiency.[1] This document provides comprehensive experimental protocols for Capillary Zone Electrophoresis (CZE) and methodologies for method validation, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.
Introduction
Cetirizine hydrochloride, a second-generation histamine (B1213489) H1 antagonist, is widely used for the relief of symptoms associated with allergic rhinitis and chronic urticaria.[1] Accurate and reliable analytical methods are crucial for the quality control of cetirizine in pharmaceutical formulations. Capillary electrophoresis has emerged as a powerful technique for pharmaceutical analysis due to its high separation efficiency, minimal sample and reagent requirements, and speed.[1] This note describes validated CE methods for the determination of this compound in tablets and capsules.
Experimental Protocols
Method 1: Capillary Zone Electrophoresis for Cetirizine in Tablets and Capsules
This protocol is adapted from a validated method for the determination of cetirizine dihydrochloride (B599025) in pharmaceutical dosage forms.[1][2]
3.1.1. Instrumentation and Consumables
-
Capillary Electrophoresis System with UV detection
-
Uncoated Fused-Silica Capillary: 40 cm total length (effective length may vary) x 50 µm internal diameter[1][2]
-
Data Acquisition and Analysis Software
3.1.2. Reagents and Solutions
-
Background Electrolyte (BGE): 20 mmol L⁻¹ sodium tetraborate (B1243019) buffer, pH 9.3.[1][2] To prepare, dissolve the appropriate amount of sodium tetraborate decahydrate (B1171855) in deionized water and adjust the pH with a suitable acid or base if necessary.
-
Sample Diluent: The Background Electrolyte (BGE) solution.
-
Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH), Deionized Water.
-
Standard Solution: Prepare a stock solution of USP this compound Reference Standard in the BGE. From the stock solution, prepare working standards within the linear range (e.g., 2-150 µg/mL).
-
Internal Standard (IS) Solution (Optional but Recommended): A 50 µg/mL solution of Nimesulide (NI) in acetonitrile (B52724) can be used as an internal standard.[1]
3.1.3. Sample Preparation
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Transfer a portion of the powder equivalent to 10 mg of this compound to a 50 mL volumetric flask.[1]
-
Add approximately 40 mL of BGE, sonicate for 5 minutes to dissolve, and then dilute to the mark with BGE.[1]
-
Filter the solution through a 0.45 µm membrane filter.[1]
-
Dilute an aliquot of the filtered solution with BGE to a final concentration within the calibration range (e.g., 50 µg/mL).[1]
-
If using an internal standard, add a constant amount of the IS solution to all standard and sample solutions.[1]
3.1.4. CE Method Parameters
| Parameter | Value |
| Capillary | Uncoated Fused-Silica, 40 cm x 50 µm i.d.[1][2] |
| Background Electrolyte | 20 mmol L⁻¹ Sodium Tetraborate, pH 9.3[1][2] |
| Applied Voltage | +20 kV[1][2] |
| Temperature | 25 °C[1][2] |
| Injection | Hydrodynamic, 50 mBar for 5 seconds[1][2] |
| Detection | UV, 232 nm[1][2] |
| Migration Time (Cetirizine) | Approximately 3.5 minutes[1] |
| Total Run Time | < 5 minutes[1] |
3.1.5. Capillary Conditioning
Before the first use, and daily, condition the capillary by flushing with 0.1 M NaOH for 30 minutes, followed by deionized water for 10 minutes, and then the BGE for 30 minutes.[3] Between runs, a short flush with 0.1 M NaOH and BGE is recommended to ensure reproducibility.[3]
Method 2: Simultaneous Determination of Cetirizine with Other Actives
This protocol is based on a method for the simultaneous analysis of cetirizine dihydrochloride, paracetamol, and phenylpropanolamine hydrochloride in tablets.[4]
3.2.1. Instrumentation and Consumables
-
Capillary Electrophoresis System with UV detection
-
Uncoated Fused-Silica Capillary: 76 cm total length (64.5 cm effective length) x 50 µm i.d.[4]
3.2.2. Reagents and Solutions
-
Background Electrolyte (BGE): 10 mM sodium tetraborate, pH 9.0.[4]
-
Internal Standard (IS): Ibuprofen.[4]
3.2.3. CE Method Parameters
| Parameter | Value |
| Capillary | Uncoated Fused-Silica, 76 cm x 50 µm i.d.[4] |
| Background Electrolyte | 10 mM Sodium Tetraborate, pH 9.0[4] |
| Applied Voltage | +20 kV[4] |
| Temperature | Not specified, typically ambient or 25 °C |
| Injection | Not specified, typically hydrodynamic |
| Detection | UV, 195 nm[4] |
| Total Run Time | < 10 minutes[4] |
Quantitative Data Summary
The following tables summarize the validation parameters for the described capillary electrophoresis methods.
Table 1: Method Validation Data for Cetirizine Analysis in Pharmaceutical Formulations [1][2]
| Parameter | Result |
| Linearity Range | 2 - 150 µg/mL |
| Correlation Coefficient (r) | > 0.9999 |
| Limit of Detection (LOD) | 1.2 µg/mL |
| Limit of Quantification (LOQ) | 3.8 µg/mL |
| Repeatability (RSD%) | < 2.0% |
| Intermediate Precision (RSD%) | 0.1% (Tablets), 1.2% (Capsules) |
| Accuracy (Recovery %) | 102.0 - 103.0% (Tablets), 98.0 - 101.0% (Capsules) |
Table 2: Method Validation Data for Simultaneous Analysis of Cetirizine [4]
| Parameter | Cetirizine Dihydrochloride |
| Linearity Range | 2 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9982 |
| Limit of Quantification (LOQ) | 2.0 µg/mL |
| Accuracy (Recovery %) | ≥ 98.60% |
| Precision (RSD%) | ≤ 1.56% |
Table 3: Comparison of CE Method for Cetirizine Analysis in Human Plasma [5]
| Parameter | Capillary Electrophoresis (CE) |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9993 |
| Limit of Detection (LOD) | 3 ng/mL |
Diagrams
Caption: Workflow for the analysis of this compound by Capillary Electrophoresis.
Caption: Interrelationship of CE parameters and analytical performance for cetirizine analysis.
Conclusion
Capillary electrophoresis is a highly suitable technique for the routine quality control analysis of this compound in pharmaceutical products. The methods outlined in this application note are rapid, selective, and require minimal sample preparation and solvent usage, aligning with the principles of green analytical chemistry. The provided protocols and validation data demonstrate the reliability and robustness of CE for this application.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation for the simultaneous determination of cetirizine dihydrochloride, paracetamol, and phenylpropanolamine hydrochloride in tablets by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Cetirizine Hydrochloride for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of cetirizine (B192768) hydrochloride for use in preclinical animal studies. The information compiled is intended to guide researchers in preparing stable, effective, and safe formulations for oral administration to various animal models.
Introduction
Cetirizine hydrochloride is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist widely used in the treatment of allergic conditions.[1] For preclinical evaluation of its efficacy and safety, a well-characterized and stable formulation is crucial. This document outlines the necessary steps and considerations for developing an oral solution of this compound suitable for administration to laboratory animals.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing a suitable formulation. This compound is a white, crystalline powder.[2] Key solubility data is summarized in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble | [3][4][5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL | [6] |
| Ethanol | Soluble to slightly soluble | [3] |
| Methanol | Freely soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Approximately 12-92 mg/mL | [3][6] |
| Dimethylformamide (DMF) | Approximately 3 mg/mL | [6] |
| Acetonitrile | Very low solubility | [7] |
| Acetic Acid | High solubility | [7] |
| Acetone | Practically insoluble | [3][5] |
| Methylene Chloride | Practically insoluble | [3][5] |
Formulation of this compound Oral Solution
For preclinical studies, an oral solution is often the preferred formulation for ease of administration and accurate dosing. A simple aqueous-based formulation is generally sufficient due to the high water solubility of this compound.
Recommended Vehicle
Purified water is the recommended primary vehicle for preparing a simple oral solution of this compound.[2] For studies requiring isotonicity or specific pH control, Phosphate-Buffered Saline (PBS) at a pH of 7.2 can also be used.[6] It is advisable to avoid organic solvents in the final formulation for in vivo studies, as they may have physiological effects.[6]
Excipients
While a simple solution in water is often adequate, certain excipients can be included to improve stability, palatability, and mimic commercial formulations.
Table 2: Common Excipients for this compound Oral Solutions
| Excipient | Function | Example Concentration | Reference(s) |
| Glycerin | Co-solvent, sweetening agent | - | [2][5] |
| Propylene Glycol | Co-solvent, preservative | - | [2][5] |
| Sucrose/Sorbitol | Sweetening agent | - | [2][8] |
| Methylparaben | Preservative | - | [2][5] |
| Propylparaben | Preservative | - | [2][5] |
| Sodium Acetate (B1210297)/Glacial Acetic Acid | Buffering agent (to maintain pH 4-5) | - | [2][5] |
| Mannitol | Bulking agent, taste masking | 80-125 g/L | [9] |
| Hydroxypropyl cellulose | Thickening agent | 15-25 g/L | [9] |
| Xanthan Gum | Thickening agent | - | [10] |
| Sodium Glutamate | Flavor enhancer | 0.5-1.0% of total weight | [10] |
Note: Concentrations of excipients should be carefully selected to ensure they are within the generally recognized as safe (GRAS) limits for the specific animal species being studied.
Experimental Protocols
Protocol for Preparation of a Simple this compound Oral Solution (1 mg/mL)
Materials:
-
This compound, USP grade
-
Purified Water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Accurately weigh the required amount of this compound. For a 1 mg/mL solution, weigh 100 mg of this compound for a final volume of 100 mL.
-
Add the weighed this compound to a volumetric flask of the desired final volume.
-
Add approximately 80% of the final volume of purified water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the this compound is completely dissolved.
-
Once dissolved, add purified water to bring the solution to the final volume.
-
Measure the pH of the solution. The pH of a 1 mg/mL solution in water is typically between 4 and 5.[2][5] If pH adjustment is necessary for stability or study-specific reasons, a suitable buffer system (e.g., acetate buffer) can be used.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.
-
Store the final solution in a well-closed, light-resistant container at controlled room temperature or refrigerated (2-8°C).[2]
Stability Considerations
A stability study of the prepared formulation is recommended to ensure the concentration remains consistent throughout the duration of the animal study. Aqueous solutions of cetirizine are generally stable, though they are more stable in solid dosage forms.[11][12] It is recommended not to store aqueous solutions for more than one day unless stability data suggests otherwise.[6] Stability can be assessed by HPLC by monitoring the concentration of this compound over time under specified storage conditions (e.g., 30 ± 2°C and 65 ± 5% RH for long-term studies).[11]
Preclinical Animal Models and Dosing
Cetirizine has been evaluated in various animal models for its antihistaminic and anti-allergic properties.[13] Rodents (mice and rats) and guinea pigs are common models.[13]
Table 3: Reported Doses of this compound in Preclinical Animal Studies
| Animal Species | Dose Range | Indication/Model | Reference(s) |
| Mice | 1-10 mg/kg | Viral myocarditis | [1] |
| Rats | Up to 20 mg/kg (dietary) | Carcinogenicity study | [2] |
| Dogs | 2-4 mg/kg, once daily | Histamine-induced wheal formation | [14] |
| Cats | 5 mg/cat (approx. 0.6-1.4 mg/kg), once daily | Allergic pruritus | [15][16] |
Note: The appropriate dose for a specific study should be determined based on the animal model, the indication being studied, and preliminary dose-ranging studies.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for the formulation and administration of this compound in a preclinical animal study.
Caption: Experimental workflow for preclinical studies.
Histamine H1 Receptor Signaling Pathway
Cetirizine exerts its effect by acting as an inverse agonist at the Histamine H1 receptor, blocking the downstream signaling cascade initiated by histamine.[17]
Caption: Histamine H1 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cetirizine: Package Insert / Prescribing Information [drugs.com]
- 3. benchchem.com [benchchem.com]
- 4. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]
- 5. This compound ORAL SOLUTION, USP For Oral Use Rx Only [dailymed.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cetirizine Oral Solution Manufacturing: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 9. CN103463089A - this compound oral solution and preparation method thereof - Google Patents [patents.google.com]
- 10. CN104306331A - this compound syrup - Google Patents [patents.google.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Comparison of Stability of Cetirizine Dihydrochloride in Solid and Liquid Dosage Forms by HPLC Analytical Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 13. ijpsr.com [ijpsr.com]
- 14. Cetirizine per os: exposure and antihistamine effect in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An open clinical trial on the efficacy of this compound in the management of allergic pruritus in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Cetirizine Hydrochloride Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of cetirizine (B192768) hydrochloride under stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my cetirizine hydrochloride sample showing little to no degradation under alkaline (basic) conditions?
A: This is an expected result. This compound is reported to be stable in alkaline media.[1][2] Studies have shown that even under exposure to 5 M NaOH at 90°C for up to 48 hours, only a very small loss of the parent drug is observed.[3] If you are expecting to see degradation, verify that your analytical method is sensitive enough to detect minor changes and confirm the pH of your solution. However, significant degradation under alkaline stress is not a typical characteristic of this molecule.
Q2: My oxidative degradation is occurring too rapidly to monitor effectively. What can I do?
A: Rapid degradation in the presence of hydrogen peroxide is a known issue. One study noted that degradation in 1% H₂O₂ was too fast to follow.[3] To slow down the reaction for kinetic analysis, you can:
-
Reduce the concentration of the oxidizing agent. Successful studies have used 0.5% H₂O₂ to achieve a manageable degradation rate.[3]
-
Lower the temperature. The kinetics of hydrogen peroxide-mediated degradation have been successfully studied in the temperature range of 50-80°C.[3] By starting at the lower end of this range, you can slow the reaction.
Q3: I am having difficulty achieving good separation between the main cetirizine peak and its degradation products on my HPLC. What adjustments can I make?
A: Peak resolution issues, particularly with oxidative degradation products, are common. Here are several troubleshooting steps derived from successful validated methods:
-
Adjust the Mobile Phase Composition: If degradation product peaks are co-eluting, try altering the ratio of the organic and aqueous phases. For instance, to resolve superimposed oxidative degradation peaks, one study decreased the aqueous phase (0.01M KH₂PO₄) from 65% to 60% and increased the acetonitrile (B52724) to 40%.[1]
-
Change the Stationary Phase: If peak tailing or poor resolution persists, switching the column type can help. One research group switched from a C18 column to a C8 column to eliminate peak tailing.[4]
-
Modify the Mobile Phase pH: Adjusting the pH can alter the ionization state of cetirizine and its degradants, thereby affecting retention times. A mobile phase pH of 3.5 has been used effectively.[3]
-
Increase the Flow Rate: In some cases, increasing the flow rate (e.g., to 2 ml/min) can improve peak shape and resolution, though this may also increase backpressure.[1]
Q4: What are the primary degradation products I should anticipate under different stress conditions?
A: The main identified degradation products are:
-
Acidic and Neutral Hydrolysis: Under these conditions, the same degradation product is typically formed: α-(4-chlorophenyl) benzyl (B1604629) alcohol.[1][2]
-
Oxidative Conditions: The primary degradation product identified is 4-chlorobenzophenone.[1][2]
-
Other Conditions: Under basic, thermal, and photolytic stress, multiple degradation peaks can be observed, but the specific structures are not always fully elucidated in all literature.[4] For example, under basic hydrolysis at 105°C, as many as twelve degradation peaks have been reported.[4]
Quantitative Data Summary
The extent of degradation is highly dependent on the specific experimental conditions (reagent concentration, temperature, duration). The tables below summarize findings from various studies.
Table 1: Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 2 M HCl | - | 70-90°C | Unstable | [3] |
| 0.1 M HCl | 1 hr | 60°C | 16.75% | [5] | |
| 0.1 N HCl | - | 80°C (Reflux) | 20.41% | [6] | |
| 0.1 M HCl | 24 hrs | 105°C | 19% | [4] | |
| Alkaline Hydrolysis | 0.1 M NaOH | - | - | Insignificant | [1] |
| 5 M NaOH | 48 hrs | 90°C | Very small loss | [3] | |
| 0.1 N NaOH | 1 hr | 60°C | 35.62% | [5] | |
| 0.1 N NaOH | - | 80°C (Reflux) | 17.36% | [6] | |
| 0.1 M NaOH | 24 hrs | 105°C | 15% | [4] | |
| Oxidative | 0.5% H₂O₂ | - | 50-80°C | Unstable | [3] |
| 3% H₂O₂ | 24 hrs | 60°C | 14.43% | [6] | |
| 33% H₂O₂ | 24 hrs | Room Temp | Substantial | [4] | |
| Photolytic | UV Light | 24 hrs | - | 9% (4 peaks) | [4] |
| Near UV Light | 24 hrs | - | 10.46% | [5][6] | |
| Shed Sunlight | 15 days | - | 10% (1 peak) | [4] | |
| Thermal (Dry Heat) | Dry Air Oven | 12 hrs | 70°C | - | [5] |
| Dry Air Oven | 24 hrs | 105°C | 3% (6 peaks) | [4] | |
| Dry Air Oven | - | - | 25.26% | [6] | |
| Neutral Hydrolysis | Water | 48 hrs | - | ~99% | [1] |
Table 2: Identified Degradation Products of this compound
| Stress Condition | Identified Degradation Product | Reference |
| Acidic Hydrolysis | α-(4-chlorophenyl) benzyl alcohol | [1][2] |
| Neutral Hydrolysis | α-(4-chlorophenyl) benzyl alcohol | [1][2] |
| Oxidative Degradation | 4-chlorobenzophenone | [1][2] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for performing stress degradation studies on this compound. Researchers should adapt concentrations, times, and temperatures based on their specific objectives.
1. Acid/Alkaline Hydrolysis
-
Objective: To assess degradation in acidic and basic environments.
-
Procedure:
-
Accurately weigh 5 mg of cetirizine HCl bulk powder and transfer it to a volumetric flask.[4]
-
For alkaline hydrolysis, add 5 mL of 0.1 M to 5 M NaOH to a separate sample.[3][4]
-
Expose the solutions to the desired temperature (e.g., room temperature, 60°C, or up to 105°C in a dry air oven) for a specified duration (e.g., 1 to 48 hours).[3][4][5]
-
After the exposure period, cool the solutions to room temperature.
-
Carefully neutralize the acid solution with an equivalent amount of NaOH, and the alkaline solution with HCl.
-
Dilute the final solution with the mobile phase to a known concentration (e.g., 500 µg/mL) and filter through a 0.45 µm syringe filter before injection into the HPLC system.[4]
-
2. Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Procedure:
-
Accurately weigh 5 mg of cetirizine HCl bulk powder and place it in a vial.[4]
-
Add 5 mL of hydrogen peroxide solution (concentrations ranging from 0.5% to 33% H₂O₂ have been used).[3][4]
-
Keep the vial at the desired temperature (e.g., room temperature or 50-80°C) for the specified duration (e.g., 24 hours).[3][4]
-
After the exposure period, dilute the sample to a known concentration with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
3. Photolytic Degradation
-
Objective: To determine the effect of light exposure.
-
Procedure:
-
Accurately weigh 5 mg of cetirizine HCl bulk powder and spread it as a thin layer in a petri dish.[4]
-
Expose the sample to a light source, such as an infrared (IR) lamp, an ultraviolet (UV) lamp, or direct sunlight, for a defined period (e.g., 24 hours).[4][5]
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dissolve the powder in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter and analyze by HPLC.
-
4. Thermal Degradation
-
Objective: To assess the impact of dry heat.
-
Procedure:
-
Place 5 mg of cetirizine HCl bulk powder in a petri dish inside a dry air oven.[4]
-
Heat the sample at a specified temperature (e.g., 70°C or 105°C) for a set duration (e.g., 12 to 24 hours).[4][5]
-
After heating, allow the sample to cool to room temperature.
-
Dissolve the powder in the mobile phase to prepare a solution of known concentration.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Visualizations
Caption: Cetirizine HCl degradation pathways.
Caption: Forced degradation experimental workflow.
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 3. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Cetirizine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of cetirizine (B192768) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the bioanalysis of cetirizine?
A1: In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of cetirizine, the matrix effect is the alteration of the ionization efficiency of cetirizine and its internal standard by co-eluting, undetected components from the biological sample (e.g., plasma, serum).[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Endogenous components in complex matrices like plasma, such as phospholipids (B1166683), are common causes of these interferences.[1]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like cetirizine-d4 (B1516633) help overcome matrix effects?
A2: A deuterated internal standard such as cetirizine-d4 is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[3][4] The principle is that a SIL-IS is chemically and physically almost identical to the analyte (cetirizine).[1] Consequently, during sample preparation, chromatography, and ionization, it is affected by the matrix in the same way as cetirizine.[1] By calculating the ratio of the analyte's response to the internal standard's response, fluctuations in the signal caused by matrix effects are normalized, leading to more accurate and precise quantification.[1] For this to be effective, the SIL-IS should co-elute with the analyte.[1][3]
Q3: What are the common sample preparation techniques to reduce matrix effects for cetirizine analysis?
A3: The three primary sample preparation techniques used to extract cetirizine from biological matrices and reduce interferences are:
-
Protein Precipitation (PPT): A simple, fast, and common method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate and remove proteins.[3][5] While efficient for high-throughput analysis, it is the least effective at removing other matrix components like phospholipids, which can lead to significant matrix effects.[6][7]
-
Liquid-Liquid Extraction (LLE): This technique separates cetirizine from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical; for instance, dichloromethane (B109758) has been shown to yield higher recovery for cetirizine compared to ethyl acetate.[5][8] LLE generally provides cleaner extracts than PPT.[5]
-
Solid-Phase Extraction (SPE): This is often the most rigorous and effective method for sample cleanup.[5] It uses a solid sorbent to selectively retain cetirizine while matrix interferences are washed away. The subsequent elution of the analyte results in a much cleaner sample extract, significantly reducing matrix effects.[5][7]
Troubleshooting Guide
Problem: Inconsistent or inaccurate results despite using cetirizine-d4 as an internal standard.
This issue suggests that the internal standard is not fully compensating for the matrix effect. The following step-by-step guide can help identify and resolve the problem.
Step 1: Verify Co-elution of Cetirizine and Cetirizine-d4
-
Question: Are the retention times of cetirizine and cetirizine-d4 identical?
-
Rationale: For the internal standard to effectively compensate for matrix effects, it must experience the same ionization conditions as the analyte at the same time.[1] Any chromatographic separation between the two can lead to differential ion suppression or enhancement.
-
Action:
-
Inject a solution containing both cetirizine and cetirizine-d4.
-
Overlay the chromatograms for the respective MRM transitions.
-
If a shift in retention time is observed, adjust the chromatographic method (e.g., mobile phase composition, gradient profile) to achieve co-elution.
-
Step 2: Quantify the Matrix Effect
-
Question: Is there a significant matrix effect that the internal standard is not compensating for?
-
Rationale: Quantitatively assessing the matrix effect can confirm the extent of ion suppression or enhancement and determine if it is consistent across different sources of the biological matrix.
-
Action:
-
Perform a quantitative matrix effect experiment (see "Experimental Protocols" section below).
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor. An IS-Normalized MF value outside the range of 0.85-1.15 typically indicates that the internal standard is not adequately compensating for the matrix effect.
-
Step 3: Assess and Optimize Sample Preparation
-
Question: Is the current sample preparation method sufficient to remove interfering matrix components?
-
Rationale: A high concentration of co-eluting matrix components, such as phospholipids from plasma, can overwhelm the corrective capacity of the internal standard.[1]
-
Action:
-
If using Protein Precipitation (PPT): Consider switching to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner extract.[5]
-
If using Liquid-Liquid Extraction (LLE): Optimize the pH and the extraction solvent. For cetirizine, dichloromethane has demonstrated better recovery than ethyl acetate.[5][8]
-
If using Solid-Phase Extraction (SPE): Optimize the wash and elution steps to selectively remove interferences while maximizing analyte recovery.[1]
-
Step 4: Modify Chromatographic Conditions
-
Question: Can the chromatography be altered to separate cetirizine from the interfering matrix components?
-
Rationale: Adjusting the chromatographic separation can move the cetirizine peak away from the region where matrix components elute and cause ion suppression.
-
Action:
-
Modify the gradient slope to better resolve analytes from matrix components.
-
Change the mobile phase composition or pH.[7]
-
Consider using a different stationary phase (column chemistry).
-
Step 5: Evaluate the Mass Spectrometer Ion Source
-
Question: Could a different ionization technique reduce the susceptibility to matrix effects?
-
Rationale: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for less polar compounds.[2][9]
-
Action:
-
If available, test an APCI source to see if it reduces the observed matrix effects and provides adequate sensitivity for your assay.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cetirizine Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation and centrifugation. | Partitioning of analyte between aqueous and immiscible organic phases. | Selective retention of analyte on a solid sorbent. |
| Relative Cleanup | Low[7] | Medium | High[5] |
| Matrix Effect | High potential for significant matrix effects.[7] | Reduced matrix effects compared to PPT.[5] | Lowest potential for matrix effects.[5] |
| Recovery | Generally good; 86% reported with acetonitrile.[10] | Variable; >90% with dichloromethane, >65% with ethyl acetate.[8] | Typically high and reproducible with method optimization. |
| Throughput | High | Medium | Low to Medium |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
-
Pipette 100 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (cetirizine-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4][5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[3]
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase for analysis.[5]
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of plasma into a centrifuge tube.
-
Add the internal standard solution.
-
Add 200 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.[11]
-
Add 3 mL of an extraction solvent (dichloromethane is recommended for higher recovery).[8][11]
-
Vortex the mixture for 5 minutes.[11]
-
Centrifuge at 4000 rpm for 15 minutes to separate the layers.[11]
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitute the residue in 150 µL of the mobile phase for injection.[11]
Protocol 3: Quantitative Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike cetirizine and cetirizine-d4 into the mobile phase or reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with cetirizine and cetirizine-d4 to the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike cetirizine and cetirizine-d4 into the same six lots of blank matrix before the extraction process begins.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the following:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Cetirizine) / (MF of Cetirizine-d4)
-
This value should be close to 1.0 for adequate compensation.
-
-
Visualizations
Caption: Bioanalytical workflow using Protein Precipitation (PPT).
Caption: Troubleshooting logic for overcoming matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Extractionless and sensitive method for high-throughput quantitation of cetirizine in human plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of cetirizine in human plasma and validation method using HPLC technique - IIUM Repository (IRep) [irep.iium.edu.my]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evaluation of different extraction method for the isolation of cetirizine from human plasma for HPLC analysis - IIUM Repository (IRep) [irep.iium.edu.my]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Mobile Phase for Cetirizine and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for better resolution of cetirizine (B192768) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of cetirizine to consider for HPLC method development?
A1: Cetirizine is a zwitterionic molecule, meaning it has both acidic and basic functional groups. Its ionization state is highly dependent on the pH of the mobile phase. Understanding its pKa values is crucial for controlling its retention and peak shape. Cetirizine has three reported pKa values: approximately 2.2, 2.9 (for the carboxylic acid group), and 8.0 (for a piperazine (B1678402) nitrogen).[1] At physiological pH, it exists predominantly as a zwitterion.[1] Its lipophilicity (logD) is also pH-dependent.
Q2: What are the common metabolites and degradation products of cetirizine I should be aware of?
A2: Common related substances include process impurities and degradation products formed under stress conditions such as acid, base, oxidation, heat, and light. Key compounds to consider for separation include:
-
Cetirizine N-oxide: An oxidation product.
-
Cetirizine EP Impurity A (CBHP): 1-[(4-Chlorophenyl)phenylmethyl]piperazine.
-
Cetirizine EP Impurity B: (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid.
-
Cetirizine EP Impurity D (Dimer): 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.
-
Cetirizine Related Compound A: The ethyl ester of cetirizine.
-
α-(4-chlorophenyl) benzyl (B1604629) alcohol and 4-chlorobenzophenone: Formed under hydrolytic and oxidative stress.
Q3: What are typical starting conditions for an HPLC method for cetirizine and its metabolites?
A3: A reversed-phase HPLC method is most common. A good starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
pH: The aqueous phase pH should be controlled, typically in the range of 3-7, to ensure consistent ionization of cetirizine and its metabolites.
-
Detection: UV detection at approximately 230 nm.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of cetirizine and its metabolites.
Issue 1: Poor Resolution Between Cetirizine and a Metabolite
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The ionization state of cetirizine and its metabolites significantly impacts their retention.
-
Solution: Adjust the mobile phase pH. Since cetirizine has pKa values around 2.2, 2.9, and 8.0, operating the mobile phase at a pH at least 1.5-2 units away from these values will ensure a single ionic form and improve peak shape and reproducibility. Experiment with a pH range of 3.5-4.5 or 6.5-7.5. A lower pH will protonate the piperazine nitrogens, increasing polarity and decreasing retention on a reversed-phase column. A higher pH will deprotonate the carboxylic acid, also increasing polarity. The optimal pH will depend on the specific physicochemical properties of the co-eluting metabolite.
-
-
Incorrect Organic Modifier or Composition: The type and concentration of the organic solvent in the mobile phase directly influence the retention of analytes.
-
Solution:
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Adjust the Organic/Aqueous Ratio: For isocratic elution, systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention and may improve resolution between early eluting peaks. For gradient elution, modify the gradient slope. A shallower gradient can increase the separation between closely eluting compounds.
-
-
-
Suboptimal Column Chemistry: The stationary phase plays a critical role in the separation mechanism.
-
Solution: Try a different column with an alternative stationary phase. If you are using a standard C18 column, consider a C8 column for less hydrophobic compounds or a phenyl-hexyl column for compounds with aromatic rings, which may offer different selectivity for cetirizine and its metabolites. For highly polar metabolites, a HILIC column could also be an option.[2][3]
-
Issue 2: Peak Tailing or Fronting for Cetirizine
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of cetirizine, leading to peak tailing.
-
Solution:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 3-4) will protonate the silanol groups, reducing their interaction with the protonated amine groups of cetirizine.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA) at a concentration of 0.1-0.5%, into the mobile phase can mask the active silanol sites.
-
-
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher organic content) than the mobile phase can cause peak distortion, including fronting or splitting.[2][3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility and inject the smallest possible volume.
-
-
Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions:
-
Poorly Buffered Mobile Phase: Inadequate buffering can lead to pH shifts, causing fluctuations in the retention times of ionizable compounds like cetirizine.
-
Solution: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM. Also, make sure the mobile phase pH is not close to the pKa of your buffer.
-
-
Column Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and analyte retention.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the new mobile phase.
-
Data Presentation
Table 1: Physicochemical Properties of Cetirizine and Selected Metabolites/Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | LogP (Predicted) | Solubility |
| Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.89 | ~2.2, 2.9, 8.0[1] | 3.25 | Soluble in water[4] |
| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | N/A (non-ionizable) | 3.89 | Slightly soluble in water; soluble in ethanol, methanol, acetone[3][5] |
| Cetirizine N-oxide | C₂₁H₂₅ClN₂O₄ | 404.88 | pKa1 ~1.5 (predicted) | 1.98 | Slightly soluble in water, acetonitrile, and DMSO[6] |
| Cetirizine EP Impurity A | C₁₇H₁₉ClN₂ | 286.80 | pKa ~8.5 (predicted, basic) | 4.31 | Soluble in Methanol and DMSO[7] |
| Cetirizine EP Impurity B | C₁₉H₂₁ClN₂O₂ | 344.84 | pKa1 ~3.5 (acidic), pKa2 ~7.9 (basic) (predicted) | 2.89 | Soluble in DMSO[8] |
| Cetirizine EP Impurity D | C₃₀H₂₈Cl₂N₂ | 487.47 | pKa ~7.8 (predicted, basic) | 7.91 | Soluble in Methanol and DMSO[9] |
| Cetirizine Related Compound A | C₂₃H₂₉ClN₂O₃ | 416.95 | pKa ~7.9 (predicted, basic) | 4.63 | Soluble in Methanol[1] |
| α-(4-chlorophenyl)benzyl alcohol | C₁₃H₁₁ClO | 218.68 | N/A (non-ionizable) | 3.54 | Data not readily available |
Note: Predicted pKa and LogP values were estimated using computational software and should be used as a guide.
Table 2: Example HPLC Methods for Cetirizine and Related Compounds
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Detection | Reference |
| Symmetry C18 (4.6 x 250 mm, 5 µm) | 50 mM KH₂PO₄ : Acetonitrile (60:40, v/v) | 3.5 | 1.0 | UV at 230 nm | [10] |
| Hypersil BDS C18 (4.6 x 250 mm, 5 µm) | 0.05 M KH₂PO₄ : Acetonitrile : Methanol : THF (12:5:2:1, v/v/v/v) | 5.5 | 1.0 | UV at 230 nm | |
| XBridge HILIC (4.6 x 100 mm, 2.5 µm) | Acetonitrile : 200 mM Ammonium Formate Buffer (93:7, v/v) | Not specified | 2.1 | UV (wavelength not specified) | [2][3] |
| Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) | Acetonitrile : Water (60:40, v/v) | Not specified | 1.0 | UV at 229 nm | [1] |
Experimental Protocols
Protocol 1: General Reversed-Phase Method for Cetirizine and Metabolites
This protocol provides a starting point for method development.
-
Preparation of Mobile Phase A (Aqueous Buffer):
-
Prepare a 25 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.
-
Adjust the pH to 4.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Preparation of Mobile Phase B (Organic Modifier):
-
Use HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Start with an isocratic elution of 60% Mobile Phase A and 40% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase (60:40 Aqueous:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
This protocol describes how to generate degradation products to test the specificity of an HPLC method.
-
Acid Degradation: Dissolve cetirizine in 0.1 M HCl and heat at 80 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Degradation: Dissolve cetirizine in 0.1 M NaOH and heat at 80 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve cetirizine in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid cetirizine in an oven at 105 °C for 24 hours, then dissolve in the mobile phase.
-
Photolytic Degradation: Expose a solution of cetirizine to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main cetirizine peak.
Visualizations
Caption: Workflow for HPLC method development and optimization.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. Cetirizine EP Impurity D - CAS - 346451-15-8 | Axios Research [axios-research.com]
- 5. lcms.cz [lcms.cz]
- 6. iosrphr.org [iosrphr.org]
- 7. htsbiopharma.com [htsbiopharma.com]
- 8. scribd.com [scribd.com]
- 9. ksplifescience.com [ksplifescience.com]
- 10. alentris.org [alentris.org]
troubleshooting poor solubility of cetirizine hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the aqueous solubility of cetirizine (B192768) hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) - Troubleshooting Poor Solubility
Q1: I'm having trouble dissolving cetirizine hydrochloride in water at neutral pH. Why is it not fully dissolving?
A1: this compound is the salt of a weak base and has pH-dependent solubility. At neutral pH (around 7.0), it exists in a less soluble form. To enhance solubility, it is recommended to dissolve it in a slightly acidic buffer (pH 1.2 to 4.5), where it will be more ionized and thus more soluble.
Q2: My solution of this compound is clear at first, but then a precipitate forms. What is causing this?
A2: This phenomenon, known as precipitation, can occur due to a change in the solution's pH or temperature. If the pH of your solution increases, for instance, due to the addition of other components or absorption of atmospheric CO2, the solubility of this compound can decrease, leading to precipitation. Also, if a saturated solution at a higher temperature is allowed to cool, the solubility will decrease, potentially causing the compound to precipitate out.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, co-solvents can be effective. Common co-solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can increase the solubility of this compound in aqueous solutions. However, the choice and concentration of the co-solvent should be carefully considered based on your experimental needs, as they can influence the biological activity or downstream applications of your formulation.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of this compound in water increases with temperature. If you are struggling with dissolution, gentle heating and stirring can be beneficial. However, be cautious about the thermal stability of this compound and your other formulation components. Always check for degradation at elevated temperatures.
Q5: I am observing variability in my solubility measurements. What could be the reasons?
A5: Inconsistent solubility results can stem from several factors:
-
Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. This can take several hours.
-
pH Control: Small fluctuations in pH can significantly impact solubility. Use a reliable buffer system to maintain a constant pH.
-
Solid-State Properties: Different batches or polymorphic forms of this compound may exhibit different solubility profiles.
-
Analytical Method: Ensure your analytical method for quantifying the dissolved drug is validated and free from interference.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the pH and temperature of the aqueous solution. Below is a summary of its solubility under various conditions.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Reference |
| Purified Water | 25 | ~ 5.5 | > 100 | |
| 0.1 M HCl | 37 | 1.2 | Highly Soluble | |
| Acetate (B1210297) Buffer | 37 | 4.5 | Freely Soluble | |
| Phosphate Buffer | 37 | 6.8 | Sparingly Soluble |
Note: Solubility classifications are based on USP definitions (e.g., Highly Soluble: < 1 mL of solvent per gram of solute; Freely Soluble: 1-10 mL/g; Sparingly Soluble: 30-100 mL/g).
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol outlines the shake-flask method, a common technique for solubility determination.
1. Materials and Equipment:
-
This compound powder
-
Purified water or buffer solutions of desired pH
-
Small vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
2. Procedure:
-
Add an excess amount of this compound powder to a vial.
-
Add a known volume of the desired aqueous solvent (e.g., 5 mL of pH 4.5 acetate buffer).
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand for a short period to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with the solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis method.
-
Calculate the solubility in mg/mL.
Visualizations
Caption: Troubleshooting workflow for poor cetirizine HCl solubility.
Caption: pH-dependent ionization states of cetirizine.
identifying and characterizing unknown impurities in cetirizine hydrochloride samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of unknown impurities in cetirizine (B192768) hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in cetirizine hydrochloride?
Impurities in this compound can originate from various sources, including:
-
Process-related impurities: These are substances formed during the synthesis of the active pharmaceutical ingredient (API), such as unreacted starting materials, intermediates, and by-products. A known process-related impurity has been identified as 2-(2-(4-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethoxy)acetic acid.[1][2]
-
Degradation products: These arise from the decomposition of this compound under the influence of factors like light, heat, humidity, acid, base, and oxidation.[3][4]
-
Contaminants: These can be introduced from manufacturing equipment, solvents, or packaging materials.
Q2: What are the typical degradation pathways for this compound?
This compound is susceptible to degradation under various stress conditions.[3] Forced degradation studies have shown that it degrades significantly under oxidative, neutral, and acidic hydrolytic conditions.[3] In acidic and neutral hydrolysis, a primary degradation product is α-(4-chlorophenyl) benzyl (B1604629) alcohol.[3] Under oxidative conditions, 4-chlorobenzophenone (B192759) is a known degradation product.[3] Photolytic degradation also occurs, though to a lesser extent than hydrolysis and oxidation.[3][4]
Q3: Which analytical techniques are most suitable for identifying and characterizing unknown impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[5][6][7] Reversed-phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are commonly used.[4][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation information.[1][9] High-resolution mass spectrometry (HRMS) can further aid in elucidating the elemental composition of impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D NMR) is invaluable for the definitive structural elucidation of isolated impurities.[1][2][3]
Q4: Are there official methods for analyzing organic impurities in this compound?
Yes, the United States Pharmacopeia (USP) provides a monograph for this compound that includes procedures for the analysis of organic impurities.[5][6] These methods often serve as a starting point for in-house method development and validation. Modernization of these USP methods, for instance by using columns with smaller particle sizes, can lead to faster analysis times.[8][10][11]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Possible Cause: Mismatch between the sample diluent and the mobile phase. This is a common issue, especially in HILIC methods.[8][11]
-
Troubleshooting Steps:
-
Prepare the sample in the mobile phase: Whenever possible, dissolve and dilute the sample in the initial mobile phase composition.
-
Reduce injection volume: A smaller injection volume can mitigate the effects of a strong sample solvent.[8][10]
-
Adjust sample diluent composition: If the sample cannot be dissolved in the mobile phase, try to make the diluent as similar as possible to the mobile phase in terms of solvent strength and pH.
-
Check for column overload: Inject a dilution series of the sample to see if the peak shape improves at lower concentrations.
-
Evaluate column health: A deteriorating column can lead to poor peak shapes. Flush the column or replace it if necessary.
-
Issue 2: Difficulty in Separating Co-eluting Impurities
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Optimize the mobile phase:
-
Adjust the organic modifier-to-aqueous ratio.
-
Change the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol).
-
Modify the pH of the aqueous phase.
-
Vary the buffer concentration.
-
-
Change the stationary phase: Select a column with a different chemistry (e.g., C18, C8, phenyl, cyano) or particle size.
-
Adjust the temperature: Lowering or raising the column temperature can alter selectivity.
-
Modify the gradient profile: If using a gradient method, adjust the slope and duration of the gradient.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Issues with the HPLC system or mobile phase preparation.
-
Troubleshooting Steps:
-
Ensure proper system equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
-
Check for leaks: Inspect all fittings and connections for any signs of leakage.
-
Verify mobile phase composition: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can sometimes improve stability.
-
Degas the mobile phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.
-
Monitor column temperature: Use a column oven to maintain a consistent temperature.
-
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol is a general starting point and should be optimized for your specific sample and instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate, pH adjusted to 3.8 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the this compound sample in a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm filter before injection. |
Protocol 2: LC-MS for Impurity Identification
This protocol is designed for the identification of unknown impurities following initial detection by HPLC.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 95% A to 5% A over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Mode | Full scan MS and data-dependent MS/MS |
| Scan Range | m/z 100-1000 |
| Sample Preparation | Dilute the sample solution from the HPLC analysis with Mobile Phase A to a concentration suitable for MS detection (typically 1-10 µg/mL). |
Visualizations
Caption: Workflow for the identification and characterization of unknown impurities.
Caption: Simplified degradation pathways of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Organic Impurity Analysis of this compound Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Cetirizine Hydrochloride Detection in Biological Samples
Welcome to the technical support center for the analysis of cetirizine (B192768) hydrochloride in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting cetirizine in biological matrices like plasma or urine?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold-standard for highly sensitive and selective quantification of cetirizine in biological samples.[1] This method can achieve Lower Limits of Quantification (LLOQ) in the range of 0.5 to 5 ng/mL.[1][2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a more accessible but less sensitive alternative, with a typical LLOQ of around 10 ng/mL.[1]
Q2: What is the "matrix effect" in LC-MS/MS analysis, and how can it affect my cetirizine quantification?
The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of your results.[3] Endogenous components in complex matrices like plasma are common sources of this interference.[3]
Q3: How can I minimize matrix effects in my cetirizine analysis?
The most effective way to counteract matrix effects is by using a stable isotope-labeled internal standard, such as Cetirizine-d4.[4] Since Cetirizine-d4 has nearly identical physicochemical properties to cetirizine, it co-elutes and is affected by the matrix in the same way.[3][4] By using the response ratio of the analyte to the internal standard, fluctuations caused by the matrix effect are normalized, leading to more accurate quantification.[3]
Q4: What are the best sample preparation techniques for improving cetirizine recovery from biological samples?
Commonly used and effective sample preparation techniques for cetirizine analysis include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[1][4] The supernatant is then directly injected or further processed.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting cetirizine from the aqueous biological sample into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): SPE offers cleaner extracts and can provide higher recovery. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[6][7]
The choice of method depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cetirizine Peak | Inefficient extraction; Degradation of cetirizine; Instrument sensitivity issues. | Optimize the extraction procedure (e.g., change solvent, pH); Ensure proper sample storage and handling to prevent degradation[8]; Check instrument parameters (e.g., ionization source, detector voltage). |
| Poor Peak Shape (Tailing or Fronting) | Column degradation; Inappropriate mobile phase pH; Co-eluting interferences. | Use a new or different column (e.g., C8 columns can sometimes reduce tailing)[9]; Adjust the mobile phase pH to ensure cetirizine is in a single ionic state; Improve sample cleanup to remove interfering substances. |
| High Background Noise | Contaminated mobile phase or LC system; Matrix interferences. | Use high-purity solvents and freshly prepared mobile phase; Employ a more selective sample preparation method like SPE to obtain cleaner extracts. |
| Inconsistent Results (Poor Precision) | Inconsistent sample preparation; Fluctuation in instrument performance; Uncompensated matrix effects. | Automate sample preparation where possible for better reproducibility; Perform system suitability tests before each run; Use a stable isotope-labeled internal standard like Cetirizine-d4.[2][3] |
| Low Recovery | Suboptimal extraction solvent or pH; Incomplete elution from SPE cartridge. | Screen different extraction solvents and pH conditions; Optimize the SPE elution solvent and volume. |
Quantitative Data Summary
The following tables summarize key performance parameters from various validated bioanalytical methods for cetirizine detection.
Table 1: Comparison of LC-MS/MS and HPLC-UV Methods
| Parameter | LC-MS/MS with Cetirizine-d4 | HPLC-UV |
| Principle | Chromatographic separation followed by highly selective mass-based detection. | Chromatographic separation followed by non-destructive UV absorbance detection. |
| Sensitivity | High (LLOQ typically 0.5 - 5 ng/mL).[1][2] | Moderate (LOQ typically 10 ng/mL).[1] |
| Selectivity | Very High (based on mass-to-charge ratio). | Moderate (potential for interference from co-eluting compounds). |
| Internal Standard | Stable Isotope Labeled (Cetirizine-d4) is ideal.[4] | Structurally similar compound (e.g., Amlodipine, Salicylic Acid).[1][8] |
| Run Time | Typically shorter (2-8 minutes).[1][2] | Generally longer (around 10 minutes).[1] |
Table 2: Performance Data for Cetirizine Quantification Methods
| Method | Matrix | LLOQ (ng/mL) | Recovery (%) | Linearity Range (ng/mL) |
| LC-MS/MS [2] | Human Plasma | 0.5 | 84.5 - 88.0 | 0.5 - 500 |
| LC-MS/MS [6] | Human Plasma | 1.0 | 84.1 - 88.0 | 1.0 - 1000 |
| HPLC-UV [10] | Human Plasma | 5 | Not Reported | 10 - 1000 |
| Capillary Electrophoresis [10] | Human Plasma | 3 | Not Reported | 10 - 1000 |
Experimental Protocols
Method 1: High-Sensitivity LC-MS/MS Analysis of Cetirizine in Human Plasma
This protocol is based on established methods utilizing protein precipitation and a deuterated internal standard for robust and sensitive quantification.[2][4]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard, Cetirizine-d4.
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[4]
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.[1]
-
Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.5).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
Method 2: HPLC-UV Analysis of Cetirizine in Human Plasma
This protocol is a cost-effective alternative for routine analysis where the high sensitivity of LC-MS/MS is not essential.[1][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add a suitable internal standard (e.g., amlodipine) and 200 µL of a basifying agent (e.g., 1M NaOH).[1]
-
Add 3 mL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and ethyl acetate).[1][5]
-
Vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 15 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 150 µL of the mobile phase.[1]
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.3% triethylamine (B128534) buffer at pH 3) in a 35:65 (v/v) ratio.[1][5]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 232 nm or 237 nm.[1]
Visualizations
Caption: LC-MS/MS experimental workflow for cetirizine analysis.
Caption: Troubleshooting decision tree for cetirizine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
minimizing cetirizine hydrochloride adsorption to labware during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the non-specific adsorption (NSA) of cetirizine (B192768) hydrochloride to laboratory ware during experiments. Adsorption can lead to significant errors in quantitative analysis, impacting the accuracy and reproducibility of results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.
Troubleshooting Guide: Low Cetirizine Recovery
Researchers often encounter lower than expected concentrations of cetirizine hydrochloride in their samples. This guide provides a systematic approach to troubleshooting potential adsorption issues.
Symptom: Inaccurate or inconsistent quantification of this compound, suggesting loss of analyte.
Potential Cause: Adsorption of this compound to the surfaces of laboratory ware.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low cetirizine recovery.
Frequently Asked Questions (FAQs)
Q1: To which types of labware does this compound adsorb most?
A1: As a molecule with both hydrophobic regions and a positively chargeable amine group, this compound has the potential to adsorb to a variety of surfaces. Non-specific adsorption is often more pronounced with plasticware, such as standard polypropylene and polystyrene, primarily through hydrophobic interactions.[1][2] Glass surfaces, particularly those with a high density of silanol (B1196071) groups, can also adsorb amine-containing compounds like cetirizine through ionic interactions.[2]
Q2: How does the pH of the solution affect cetirizine adsorption?
A2: The pH of the solution is a critical factor. Studies on the adsorption of cetirizine to other surfaces have shown that adsorption is significantly higher in acidic and neutral conditions (pH 4-7) and much lower in basic conditions (pH > 8).[3] This is because at lower pH, the tertiary amine group in the piperazine (B1678402) ring of cetirizine is protonated, leading to a positive charge that can interact with negatively charged surfaces. At a higher pH, the molecule is less charged, reducing ionic interactions.
Q3: Can the solvent composition be modified to reduce adsorption?
A3: Yes, modifying the solvent can be an effective strategy. The addition of organic solvents, such as acetonitrile (B52724) or methanol (B129727), to aqueous solutions can disrupt hydrophobic interactions between cetirizine and plastic surfaces, thereby reducing adsorption.[1] Acetonitrile has been reported to be more effective than methanol in some cases.[1]
Q4: Are there specialized labware options that can minimize cetirizine adsorption?
A4: Yes, low-adsorption or low-binding labware is commercially available. These products are often made from modified polypropylene or other polymers that have been treated to have a more hydrophilic and neutral surface, reducing both hydrophobic and ionic interactions.[1]
Q5: What is surface passivation and how can it help?
A5: Surface passivation involves treating the labware to make it less reactive and prone to adsorption. This can be achieved by:
-
Silanization: Treating glass surfaces with reagents like dichlorodimethylsilane (B41323) to cap the active silanol groups.
-
PEG Coating: Applying a layer of polyethylene (B3416737) glycol (PEG) to create a hydrophilic barrier that repels the drug molecule.[4][5]
-
Protein Coating: Pre-rinsing or incubating the labware with a solution of a benign protein, such as Bovine Serum Albumin (BSA), to block the adsorption sites.
Experimental Protocols
Protocol 1: Quantification of this compound Adsorption to Labware
This protocol provides a method to determine the extent of cetirizine adsorption to different labware materials.
Materials:
-
This compound reference standard
-
Volumetric flasks (borosilicate glass)
-
Pipettes and pipette tips (polypropylene, low-retention recommended)
-
Test containers:
-
Standard polypropylene tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Low-adsorption polypropylene tubes
-
Borosilicate glass vials
-
-
HPLC-grade water
-
Buffer solutions (e.g., phosphate (B84403) buffer) at various pH values (e.g., 4.0, 7.0, 9.0)
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture) using a borosilicate glass volumetric flask.
-
Prepare working solutions of a known concentration (e.g., 10 µg/mL) in the desired buffer (pH 4.0, 7.0, and 9.0).
-
Initial Concentration Measurement: Immediately after preparation, take an aliquot of each working solution and analyze it by HPLC to determine the initial concentration (Cinitial).
-
Incubation: Add a known volume (e.g., 1 mL) of each working solution to the different test containers (standard polypropylene, low-adsorption polypropylene, and borosilicate glass) in triplicate.
-
Incubate the containers at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1, 4, and 24 hours).
-
Final Concentration Measurement: After incubation, carefully transfer the solution from each test container to a clean analysis vial and determine the final concentration (Cfinal) by HPLC.
-
Calculate Adsorption: The percentage of cetirizine adsorbed can be calculated using the following formula: % Adsorption = [(C_initial - C_final) / C_initial] * 100
Protocol 2: Passivation of Labware with Bovine Serum Albumin (BSA)
This protocol describes a simple and effective method for passivating labware surfaces to reduce non-specific drug adsorption.
Materials:
-
Bovine Serum Albumin (BSA), high purity
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Labware to be passivated (e.g., polypropylene tubes, pipette tips)
-
Sterile, purified water
Procedure:
-
Prepare a BSA solution: Dissolve BSA in PBS to a final concentration of 1% (w/v). For example, add 1 gram of BSA to 100 mL of PBS. Gently mix to avoid foaming.
-
Coat the labware: Add the 1% BSA solution to the labware, ensuring all surfaces that will come into contact with the cetirizine solution are covered. For small items like pipette tips, this can be done by aspirating and dispensing the BSA solution several times.
-
Incubate: Allow the BSA solution to sit in the labware for at least 30 minutes at room temperature. For more effective coating, incubation can be extended to 2 hours or overnight at 4°C.
-
Remove BSA solution: Decant the BSA solution from the labware.
-
Rinse (Optional): Briefly rinse the labware with sterile, purified water to remove any excess, unbound BSA. Avoid extensive washing as this may remove the protective BSA layer.
-
Dry: Allow the labware to air dry completely in a clean environment before use.
Data Summary
The following tables summarize the expected impact of various factors on this compound adsorption based on available literature for cetirizine and other basic drugs.
Table 1: Influence of Labware Material on Adsorption of Basic Drugs
| Labware Material | Expected Adsorption Level | Primary Interaction Mechanism |
| Standard Polypropylene | Moderate to High | Hydrophobic |
| Polystyrene | High | Hydrophobic and Ionic |
| Borosilicate Glass | Low to Moderate | Ionic (with silanol groups) |
| Low-Adsorption Polypropylene | Low | Reduced Hydrophobic and Ionic |
| Silanized Glass | Low | Minimized Ionic |
Table 2: Effect of pH on Cetirizine Adsorption (Qualitative)
| Solution pH | Expected Adsorption Level | Rationale |
| Acidic (pH < 4) | High | Cetirizine is protonated (positively charged), leading to strong ionic interactions with negatively charged surfaces. |
| Neutral (pH ~7) | Moderate to High | A significant portion of cetirizine molecules are still protonated. |
| Basic (pH > 8) | Low | Cetirizine is predominantly in its neutral form, minimizing ionic interactions. |
Table 3: Effectiveness of Adsorption Mitigation Strategies
| Strategy | Effectiveness | Comments |
| Use of Low-Adsorption Labware | High | A simple and effective first-line approach. |
| Adjusting pH to > 8.0 | High | Very effective, but ensure cetirizine is stable at the chosen pH for the duration of the experiment. |
| Addition of Organic Solvent | Moderate to High | Disrupts hydrophobic interactions; acetonitrile is often more effective than methanol. |
| Surface Passivation (BSA, PEG) | High | Creates a barrier to prevent drug-surface interactions. |
| Increasing Analyte Concentration | Variable | Can saturate adsorption sites, but may not be feasible for all experiments. |
Logical Relationships and Workflows
The following diagram illustrates the decision-making process for selecting an appropriate strategy to minimize cetirizine adsorption.
Figure 2: Decision tree for selecting a strategy to minimize cetirizine adsorption.
References
- 1. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption Characteristics of Cetirizine on Graphene Oxide [mdpi.com]
- 4. Improved Glass Surface Passivation for Single-Molecule Nanoarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing peak tailing in the chromatographic analysis of cetirizine hydrochloride
Welcome to our dedicated support center for troubleshooting issues related to the chromatographic analysis of cetirizine (B192768) hydrochloride. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and reliable results.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common challenge in the HPLC analysis of basic compounds like cetirizine, often compromising resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Assessment: Is it a Chemical or Mechanical Issue?
The first step in troubleshooting is to determine the nature of the peak tailing.
-
Chemical Issues: Typically affect only basic compounds like cetirizine, while neutral and acidic compounds in the same run exhibit good peak shape. This is often due to secondary interactions with the stationary phase.[1][2]
-
Mechanical (Physical) Issues: Will generally cause all peaks in the chromatogram to tail, regardless of the analyte's chemical nature.[2] This points to problems with the HPLC system itself.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is the phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] An ideal peak has a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 is generally considered to indicate significant tailing.[3]
Q2: What are the primary causes of peak tailing for cetirizine hydrochloride?
A2: As a basic compound, cetirizine is prone to peak tailing in reversed-phase HPLC primarily due to:
-
Secondary Silanol (B1196071) Interactions: The protonated amine groups on cetirizine can interact with ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4][5] This secondary retention mechanism leads to delayed elution and a tailing peak.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, cetirizine can exist in multiple ionization states, leading to peak broadening and tailing.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[3][7]
-
Column Degradation: An old or contaminated column can lose its efficiency, leading to poor peak shapes.[3]
-
Extra-Column Effects: Issues such as long or wide-diameter tubing, or poorly made connections can cause band broadening and peak tailing.[3][8]
Q3: How can I reduce peak tailing caused by silanol interactions?
A3: Several strategies can be employed to mitigate silanol interactions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to between 2.5 and 3.5 will protonate the silanol groups, minimizing their interaction with the positively charged cetirizine molecule.[1][7]
-
Use an End-Capped Column: Modern, high-purity (Type B) silica (B1680970) columns are often "end-capped," where residual silanol groups are chemically bonded to make them inert.[1][9]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can block the active silanol sites.[4][10][11]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can increase the ionic strength of the mobile phase and help to mask the residual silanol groups.[7]
Q4: What are the recommended starting conditions for the HPLC analysis of this compound?
A4: Based on literature and established methods, a good starting point for the analysis of this compound would be:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar, end-capped) |
| Mobile Phase | Acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer |
| pH | 3.0 - 4.0 (adjusted with phosphoric acid)[12] |
| Detection | UV at 231 nm[12] |
For a specific example, one validated method uses a mobile phase of 50 mM KH2PO4 and acetonitrile (60:40 v/v) with the pH adjusted to 3.5.[13]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
This protocol describes the preparation of a mobile phase designed to minimize secondary interactions between cetirizine and the stationary phase.
Materials:
-
Potassium phosphate monobasic (KH₂PO₄)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (H₃PO₄)
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in HPLC-grade water.
-
Dissolve the KH₂PO₄ in the water and mix thoroughly.
-
-
Adjust the pH:
-
While monitoring with a calibrated pH meter, slowly add phosphoric acid to the aqueous buffer until a pH of 3.0 is reached.
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 60:40 v/v, buffer:acetonitrile).
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration) before use.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A workflow for troubleshooting peak tailing.
Mechanism of Silanol Interaction with Cetirizine
Caption: Interaction between cetirizine and silanol groups.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uhplcs.com [uhplcs.com]
- 4. phenomenex.com [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. labcompare.com [labcompare.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
protocol for forced degradation studies of cetirizine hydrochloride as per ICH guidelines
Welcome to the technical support center for forced degradation studies of Cetirizine (B192768) Hydrochloride. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting these studies according to ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for Cetirizine Hydrochloride?
A1: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of this compound.[1][2] It helps to identify potential degradation products that could form under various environmental conditions, establish degradation pathways, and develop a stability-indicating analytical method capable of separating the drug from its degradation products.[1][2] This is a critical requirement of the International Council for Harmonisation (ICH) guidelines for new drug substances and products.[1]
Q2: What are the typical stress conditions applied to this compound as per ICH guidelines?
A2: As per ICH guidelines, this compound should be subjected to a variety of stress conditions, including:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Photolytic Degradation: Exposure to UV and/or visible light.
-
Thermal Degradation: Exposure to high temperatures in a solid state.
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve a noticeable but not complete degradation of the drug substance, typically in the range of 5-20% degradation.[3] This level of degradation is generally sufficient to produce and identify the primary degradation products without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.
Q4: What are the known major degradation products of this compound?
A4: Under different stress conditions, this compound has been shown to degrade into several products. The most commonly reported are:
-
Acid and Neutral Hydrolysis: α-(4-chlorophenyl) benzyl (B1604629) alcohol.[1]
-
Oxidative Degradation: 4-chlorobenzophenone (B192759) and Cetirizine N-oxide.[1][4]
Q5: Is this compound stable under all stress conditions?
A5: No, studies have shown that this compound is susceptible to degradation under acidic, oxidative, and photolytic conditions.[1][5] It has been reported to be relatively stable under alkaline conditions.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant degradation observed. | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). | Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature or prolong the exposure time. Refer to the detailed protocols below for recommended starting conditions. |
| Complete (or near-complete) degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the duration of the study. A preliminary range-finding experiment can help to optimize the conditions. |
| Poor resolution between Cetirizine peak and degradation product peaks in HPLC. | The analytical method is not stability-indicating. The mobile phase composition or column type may not be optimal. | Modify the HPLC method. Adjust the mobile phase composition (e.g., ratio of organic solvent to buffer, pH of the buffer).[1] Consider using a different column with a different stationary phase. Ensure the method is validated for specificity. |
| Appearance of unexpected peaks in the chromatogram. | Impurities in the starting material, reagents, or secondary degradation products. | Analyze a blank sample (without the drug substance) subjected to the same stress conditions to identify any peaks originating from the reagents. If secondary degradation is suspected, reduce the stress level. |
| Inconsistent or non-reproducible degradation results. | Poor control over experimental parameters (e.g., temperature fluctuations, inaccurate concentration of reagents). | Ensure precise control over all experimental variables. Use calibrated equipment (ovens, pH meters). Prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following table summarizes the typical degradation of this compound under various stress conditions as reported in the literature. Note that the extent of degradation can vary based on the precise experimental parameters.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Extent of Degradation (%) | Number of Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 105°C | - | 19 | 5 | [6] |
| Acid Hydrolysis | 2 M HCl | 70-90°C | - | Unstable | - | [5] |
| Base Hydrolysis | 0.1 M NaOH | 105°C | - | 15 | 12 | [6] |
| Base Hydrolysis | 0.1 N NaOH | Reflux | 48 hrs | Insignificant | - | [1] |
| Oxidative Degradation | 0.5% H₂O₂ | 50-80°C | - | Unstable | - | [5] |
| Oxidative Degradation | 33% H₂O₂ | Room Temp | 24 hrs | - | Multiple | [6] |
| Photolytic Degradation | UV Light | - | 24 hrs | 9 | 4 | [6] |
| Photolytic Degradation | Shed Sunlight | - | 15 days | 10 | 1 | [6] |
| Thermal Degradation | Dry Heat | 105°C | 24 hrs | 3 | 6 | [6] |
| Thermal Degradation | Dry Heat | 70°C | 12 hrs | - | - | [3] |
Experimental Protocols
Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in 0.1 M hydrochloric acid to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Application: Reflux the solution at 80°C for a specified period (e.g., 2 to 48 hours). Withdraw samples at appropriate time intervals.[1]
-
Sample Preparation for Analysis: Cool the withdrawn samples to room temperature. Neutralize the solution with an equivalent concentration of sodium hydroxide (B78521). Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the prepared sample by a validated stability-indicating HPLC method.
Base Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in 0.1 M sodium hydroxide to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Application: Reflux the solution at 80°C for a specified period (e.g., 2 to 48 hours).[1] Withdraw samples at appropriate time intervals.
-
Sample Preparation for Analysis: Cool the withdrawn samples to room temperature. Neutralize the solution with an equivalent concentration of hydrochloric acid. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the prepared sample by a validated stability-indicating HPLC method.
Oxidative Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a solution of 3% hydrogen peroxide to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Application: Keep the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[3] Protect the solution from light.
-
Sample Preparation for Analysis: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the prepared sample by a validated stability-indicating HPLC method.
Photolytic Degradation
-
Sample Preparation: Place a thin layer of solid this compound powder in a petri dish. For solution studies, prepare a solution of known concentration in a suitable solvent (e.g., water or methanol) and place it in a quartz cuvette.
-
Stress Application: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
Sample Preparation for Analysis: For the solid sample, dissolve it in the mobile phase to a known concentration. For the solution, dilute it with the mobile phase if necessary.
-
Analysis: Analyze the prepared sample by a validated stability-indicating HPLC method.
Thermal Degradation
-
Sample Preparation: Place a known amount of solid this compound in a petri dish.
-
Stress Application: Keep the sample in a thermostatically controlled oven at a high temperature (e.g., 70°C to 105°C) for a specified period (e.g., 12 to 24 hours).[3][6]
-
Sample Preparation for Analysis: After the specified time, allow the sample to cool to room temperature. Accurately weigh a portion of the stressed sample and dissolve it in the mobile phase to obtain a known concentration.
-
Analysis: Analyze the prepared sample by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Simplified Degradation Pathways of this compound.
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Cetirizine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of cetirizine (B192768) hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the oral bioavailability of cetirizine hydrochloride a research interest?
A1: While this compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug with high solubility and permeability, its oral bioavailability can be variable and incomplete.[1] Enhancing its bioavailability can lead to more consistent therapeutic effects, potentially lower required doses, and reduced inter-individual variability in patient response.
Q2: What are the primary mechanisms limiting the oral bioavailability of cetirizine?
A2: A key mechanism limiting the oral absorption and central nervous system penetration of cetirizine is its recognition as a substrate by the efflux transporter P-glycoprotein (P-gp).[2] P-gp, present in the intestinal epithelium, actively pumps cetirizine back into the intestinal lumen after absorption, thereby reducing its net systemic uptake.
Q3: What formulation strategies are being explored to enhance the oral bioavailability of cetirizine in animal models?
A3: Researchers are investigating several advanced drug delivery systems, including:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate cetirizine, protecting it from efflux transporters and facilitating its absorption through the lymphatic system, thus bypassing first-pass metabolism.[3][4]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in the gastrointestinal fluids. This increases the solubility and dissolution rate of the drug, presenting it to the intestinal mucosa in a solubilized form, which can enhance absorption.[5]
-
Fast-Dissolving Oral Films (FDOFs): These films are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for pre-gastric absorption of the drug through the buccal mucosa. This can partially bypass first-pass metabolism and P-gp efflux in the intestine.
Q4: Which animal models are most commonly used for these studies, and why?
A4: Rats, rabbits, and beagle dogs are frequently used models. Rats and rabbits are cost-effective and well-characterized for pharmacokinetic studies. Beagle dogs have a gastrointestinal physiology that is often more predictive of human pharmacokinetics.[6]
Q5: What are the key pharmacokinetic parameters to evaluate when assessing enhanced oral bioavailability?
A5: The primary parameters to compare between a novel formulation and a standard control (e.g., an oral solution or conventional tablet) are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time. An increase in AUC is a direct indicator of enhanced bioavailability.
-
Relative Bioavailability (Frel): Calculated as (AUC_test / AUC_reference) * (Dose_reference / Dose_test), it quantifies the bioavailability of the test formulation relative to the reference formulation.
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data between individual animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent fasting times | Ensure all animals are fasted for a standardized period (typically 12 hours) before drug administration, with free access to water. |
| Variations in oral gavage technique | Standardize the gavage procedure to minimize stress and ensure consistent delivery to the stomach. Ensure the formulation is administered at the same volume and concentration for all animals. |
| Incomplete dosing or regurgitation | Observe animals for a short period post-dosing to ensure the full dose is retained. If regurgitation is observed, that animal's data may need to be excluded. |
| Differences in animal health status | Use healthy animals of a similar age and weight range. Acclimatize animals to the laboratory environment for at least one week before the study. |
Problem 2: No significant improvement in bioavailability with a novel formulation compared to the control.
| Possible Cause | Troubleshooting Step |
| Formulation instability in GI fluids | Assess the stability of your nanoparticles or nanoemulsion in simulated gastric and intestinal fluids. Premature drug release or aggregation can negate the benefits of the formulation. |
| Insufficient P-gp inhibition by excipients | If your strategy relies on P-gp inhibition by excipients in the formulation, their concentration at the absorption site may be too low. Consider incorporating known P-gp inhibitors in your formulation if mechanistically justified. Cetirizine itself has been shown to have some P-gp inhibitory effects.[7] |
| Inappropriate particle size or surface charge | Optimize the physicochemical properties of your nanoparticles. For SLNs, a smaller particle size (e.g., <200 nm) is generally desirable for enhanced absorption. |
| Drug degradation in the formulation | Conduct stability studies of the drug within the formulation under storage conditions to rule out degradation. |
Problem 3: Difficulty in quantifying cetirizine in plasma samples.
| Possible Cause | Troubleshooting Step | | Low plasma concentrations | Optimize the sensitivity of your analytical method (e.g., HPLC-MS/MS). This may involve improving the extraction efficiency from plasma or adjusting the mass spectrometry parameters. | | Matrix effects in the bioanalytical method | Use a stable isotope-labeled internal standard for cetirizine to compensate for matrix effects. Validate the method for selectivity, linearity, accuracy, and precision according to regulatory guidelines. | | Inefficient protein precipitation/extraction | Test different protein precipitation agents (e.g., acetonitrile (B52724), methanol) or consider solid-phase extraction (SPE) for cleaner samples and better recovery. |
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data from animal studies to illustrate the potential improvements in oral bioavailability with enhanced formulations.
Table 1: Comparative Pharmacokinetic Parameters of Levocetirizine (B1674955) Oral Spray vs. Tablet in Rabbits
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Relative Bioavailability (%) |
| Levocetirizine Tablet | 189 | 1.0 | 2731.25 | 100 (Reference) |
| Levocetirizine Oral Spray | 199 | 1.0 | 2704.25 | 99.01 |
Data adapted from a study on levocetirizine, the R-enantiomer of cetirizine, demonstrating bioequivalence of an oral spray to a tablet formulation.[8]
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Cetirizine SNEDDS vs. Suspension in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Cetirizine Suspension | 10 | 850 ± 120 | 1.5 ± 0.5 | 6,500 ± 980 | 100 (Reference) |
| Cetirizine SNEDDS | 10 | 1650 ± 210 | 1.0 ± 0.3 | 12,350 ± 1550 | 190 |
This table presents hypothetical data to illustrate the potential for a SNEDDS formulation to significantly increase the Cmax and AUC of cetirizine, indicating enhanced bioavailability.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Stearic acid, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 407)
-
Co-surfactant (e.g., Sodium taurocholate)
-
Purified water
Procedure:
-
Melt the solid lipid(s) by heating to approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid phase.
-
Heat the surfactant/co-surfactant solution in purified water to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be lyophilized for long-term stability if required, using a suitable cryoprotectant.
In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a typical crossover study design to compare the oral bioavailability of a novel cetirizine formulation against a reference formulation.
Animal Model:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Study Design:
-
Acclimatize rats for at least one week before the experiment.
-
Divide the rats into two groups (n=6 per group) for a crossover study.
-
Fast the animals overnight (approximately 12 hours) with free access to water.
-
Period 1:
-
Group 1: Administer the test formulation (e.g., Cetirizine SNEDDS) orally via gavage at a dose of 10 mg/kg.
-
Group 2: Administer the reference formulation (e.g., Cetirizine suspension in 0.5% carboxymethyl cellulose) orally at the same dose.
-
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.
-
Washout Period: Allow a one-week washout period between the two phases of the study.
-
Period 2:
-
Group 1: Administer the reference formulation.
-
Group 2: Administer the test formulation.
-
-
Repeat the blood sampling procedure as in Period 1.
Bioanalytical Method for Cetirizine in Rat Plasma using HPLC-MS/MS
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., deuterated cetirizine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC-MS/MS system.
HPLC-MS/MS Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for cetirizine and the internal standard.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of cetirizine.
Caption: P-glycoprotein mediated efflux of cetirizine in an intestinal enterocyte.
References
- 1. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein influences the brain concentrations of cetirizine (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
selecting an appropriate internal standard for cetirizine hydrochloride quantification
Welcome to the technical support center for the quantification of cetirizine (B192768) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting an internal standard (IS) for cetirizine hydrochloride quantification?
A1: The selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of cetirizine. Key factors to consider include:
-
Structural Similarity: The ideal IS should be structurally similar to cetirizine to ensure comparable behavior during sample preparation and analysis.
-
Co-elution (for LC-MS): For liquid chromatography-mass spectrometry (LC-MS) methods, the IS should ideally co-elute with the analyte to effectively compensate for matrix effects.[1]
-
Distinct Mass-to-Charge Ratio (for LC-MS): The IS must have a different mass-to-charge (m/z) ratio from cetirizine to be distinguishable by the mass spectrometer.
-
Resolution (for HPLC-UV): In High-Performance Liquid Chromatography with UV detection (HPLC-UV), the IS peak must be well-resolved from the cetirizine peak and any other matrix components.
-
Stability: The IS should be stable throughout the entire analytical process, from sample storage to final analysis.
-
Purity: The IS should be of high purity and free from any impurities that could interfere with the quantification of cetirizine. This is particularly critical for deuterated standards, where the presence of unlabeled analyte can lead to an overestimation of the cetirizine concentration.[2]
-
Commercial Availability: The IS should be readily available from a reliable source.
Q2: Which internal standards are commonly used for this compound quantification?
A2: Several internal standards have been successfully employed for the quantification of this compound. The choice of IS often depends on the analytical technique being used (HPLC-UV or LC-MS/MS). The most common options are:
-
Cetirizine-d4 (B1516633): A deuterated analog of cetirizine, considered the gold standard for LC-MS/MS analysis due to its near-identical physicochemical properties to the unlabeled drug.[1][3]
-
Hyoscine Butyl Bromide: A structurally unrelated compound used in some RP-HPLC methods.[4][5]
-
Salicylic (B10762653) Acid: Another structurally unrelated compound that has been utilized as an internal standard in HPLC-UV methods.[6]
-
Levocetirizine: The active enantiomer of cetirizine, which can be used as an internal standard in LC-MS methods.[7]
A summary of these internal standards and their typical applications is provided in the table below.
| Internal Standard | Analytical Technique | Rationale for Use |
| Cetirizine-d4 | LC-MS/MS | Stable isotope-labeled standard with near-identical properties to cetirizine, providing the highest accuracy and precision.[1][3] |
| Hyoscine Butyl Bromide | HPLC-UV | A readily available compound that shows good chromatographic separation from cetirizine under specific conditions.[4][5] |
| Salicylic Acid | HPLC-UV | An economical and commercially available compound with suitable chromatographic behavior for use as an IS in some HPLC methods.[6] |
| Levocetirizine | LC-MS | As an enantiomer of cetirizine, it exhibits very similar physicochemical properties, making it a suitable IS for mass spectrometry-based detection.[7] |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using different internal standards.
Protocol 1: Quantification of Cetirizine using Cetirizine-d4 by LC-MS/MS
This protocol is ideal for the analysis of cetirizine in biological matrices such as human plasma, offering high sensitivity and selectivity.[3][8]
Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, add 20 µL of the cetirizine-d4 internal standard working solution (e.g., 100 ng/mL).[3]
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 analytical column |
| Mobile Phase | A combination of ammonium (B1175870) acetate, water, and methanol.[9][10] |
| Flow Rate | Gradient elution is often used.[8] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Ion Electrospray (ESI+)[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[9][10] |
| MRM Transitions | Cetirizine: 389.26 → 165.16, 201.09; Cetirizine-d4: 393.09 → 165.15, 201.10[9][10] |
Protocol 2: Quantification of Cetirizine using Hyoscine Butyl Bromide by HPLC-UV
This method is suitable for the analysis of cetirizine in pharmaceutical dosage forms.[4][5]
Sample Preparation
-
Prepare a standard stock solution of this compound and hyoscine butyl bromide in the mobile phase.
-
For tablet analysis, crush a number of tablets, and dissolve the powder in the mobile phase to achieve a known concentration of cetirizine.
-
Filter the sample solution through a 0.45 µm filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| LC Column | U Bondapak 125 A C18 (10 µm)[4] |
| Mobile Phase | Acetonitrile:Water (1:1 v/v), pH adjusted to 2.9 with phosphoric acid[4] |
| Flow Rate | 2 mL/minute[4] |
| Injection Volume | 10 µL[4] |
| Detection Wavelength | 205 nm[4] |
| Retention Times | Hyoscine Butyl Bromide: ~2.3 min; Cetirizine: ~3.3 min[5] |
Protocol 3: Quantification of Cetirizine using Salicylic Acid by HPLC-UV
This is another HPLC-UV method applicable to the analysis of cetirizine in pharmaceutical tablets.[6]
Sample Preparation
-
Prepare standard solutions of this compound and salicylic acid in the mobile phase.
-
For tablet analysis, prepare sample solutions by dissolving the powdered tablets in the mobile phase to a known concentration.
-
Filter the solutions prior to injection.
Chromatographic Conditions
| Parameter | Condition |
| LC Column | CLC-ODS reverse phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30 v/v), pH adjusted to 4 with o-phosphoric acid |
| Flow Rate | 1.5 mL/minute |
| Injection Volume | 10 µL |
| Detection Wavelength | 231 nm |
| Retention Times | Salicylic Acid: ~1.4 min; Cetirizine: ~3.4 min |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Peak Area | Pipetting Errors: Inaccurate or inconsistent addition of the IS solution to samples. | - Ensure pipettes are properly calibrated. - Use a consistent pipetting technique for all samples.[2] |
| Poor Extraction Recovery: Inconsistent recovery of the IS during sample preparation. | - Optimize the sample extraction procedure. - Ensure complete vortexing and centrifugation.[2] | |
| Injector Variability: Inconsistent injection volumes. | - Perform an injector performance test to check for precision and accuracy.[2] | |
| Overestimation of Cetirizine Concentration (using Cetirizine-d4) | Contamination of IS with Unlabeled Cetirizine: The deuterated standard contains a significant amount of the non-deuterated analyte. | - Verify the Certificate of Analysis (CoA) for the isotopic purity of the Cetirizine-d4 lot. - Analyze the IS solution alone to check for the presence of unlabeled cetirizine.[2] |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of the analyte or IS. | - Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analytes. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of cetirizine. | |
| Column Degradation: The stationary phase of the column is deteriorating. | - Replace the column with a new one. | |
| Poor Resolution Between Cetirizine and IS (HPLC-UV) | Suboptimal Mobile Phase Composition: The mobile phase does not provide adequate separation. | - Adjust the ratio of the organic solvent to the aqueous buffer. - Consider using a different organic modifier. |
| Column with Low Efficiency: The column is not providing sufficient theoretical plates for separation. | - Use a longer column or a column with a smaller particle size. |
Visualizations
Experimental Workflow for Cetirizine Quantification
Caption: A generalized workflow for the quantification of cetirizine using an internal standard.
Logical Relationship for Quantification
Caption: The logical process for calculating the final concentration of cetirizine.
Cetirizine's Mechanism of Action: H1 Receptor Antagonism
Caption: The signaling pathway of histamine H1 receptor and its inhibition by cetirizine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
dealing with interference from excipients in cetirizine hydrochloride tablet analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to excipient interference in the analysis of cetirizine (B192768) hydrochloride tablets.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of cetirizine hydrochloride in tablets?
A1: The most prevalent methods for quantifying this compound in pharmaceutical formulations include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).[1] HPLC is often preferred for its specificity and ability to separate the active pharmaceutical ingredient (API) from excipients and degradation products.[2][3] UV-Visible spectrophotometry is a simpler and more cost-effective method, but it is more susceptible to interference from excipients that absorb at a similar wavelength to cetirizine.[4][5][6]
Q2: Which excipients are commonly found in this compound tablets?
A2: Common excipients in this compound tablets include binders, fillers, disintegrants, and coating agents. Specific examples include hypromellose, lactose (B1674315) monohydrate, magnesium stearate, maize starch, polyethylene (B3416737) glycol, povidone, and titanium dioxide.[7][8][9] Other potential excipients are colloidal silicon dioxide and croscarmellose sodium.[8]
Q3: Can these excipients interfere with the analysis of this compound?
A3: While many validated methods report no significant interference from common excipients,[4][5][10][11] interference is still possible, especially in UV-spectrophotometry where excipients might have overlapping absorbance spectra with cetirizine. In HPLC, excipients can potentially co-elute with the analyte, causing inaccurate quantification, or affect the column's performance over time. The choice of sample preparation and chromatographic conditions is crucial to minimize these effects.
Q4: What is the typical wavelength for UV analysis of this compound?
A4: The maximum absorbance (λmax) of this compound is typically observed around 230-232 nm in aqueous solutions or 0.1N NaOH, and around 238 nm in methanol (B129727).[1][5][6] The specific wavelength may vary slightly depending on the solvent used.
Q5: Are there official methods for the analysis of this compound tablets?
A5: Yes, pharmacopoeias like the United States Pharmacopeia (USP) provide official monographs for this compound tablets, which include detailed analytical procedures for assays and impurity analysis.[12][13] These methods are validated to ensure they are specific and free from interference from excipients under the specified conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound tablets that may be caused by excipient interference.
| Problem | Potential Cause (Excipient-Related) | Suggested Solution |
| Extra peaks in the chromatogram (HPLC) | An excipient or a combination of excipients is being detected by the system. | - Review the composition of the tablet and the UV spectra of the excipients if available.- Adjust the mobile phase composition or gradient to improve separation.- Change the detection wavelength to one where the excipient has minimal absorbance.- Employ a more specific detector, such as a mass spectrometer (MS). |
| Peak fronting or tailing (HPLC) | - High concentration of excipients overloading the column.- Interaction of certain excipients with the stationary phase. | - Dilute the sample further, ensuring the cetirizine concentration remains within the linear range of the method.- Modify the sample preparation to remove interfering excipients (e.g., solid-phase extraction).- Adjust the pH of the mobile phase to control the ionization of cetirizine and potentially interfering excipients. |
| Inaccurate quantification (UV-Spectrophotometry) | Excipients such as titanium dioxide (used in coatings) can cause scattering or absorbance at the analytical wavelength. | - During sample preparation, ensure complete dissolution of the drug and filter the solution through a 0.45 µm filter to remove insoluble excipients.- Use a spectroscopic method that corrects for background interference, such as derivative spectrophotometry.[14] |
| Baseline noise or drift (HPLC) | Gradual leaching of a poorly soluble excipient from the sample into the mobile phase, which then coats the column or detector cell. | - Improve the sample filtration process.- Incorporate a guard column to protect the analytical column.- Flush the column and detector cell with a strong solvent after each analytical run. |
| Poor peak shape when using USP methods | The sample diluent composition can cause peak distortion. | - Prepare the sample in a diluent that is similar in composition to the mobile phase to minimize solvent effects. |
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2[2] | Method 3[3] |
| Column | CLC-ODS (4.6 x 250 mm, 5 µm) | Phenomenex Luna 5µ C18 100A (250 x 4.6 mm) | Not Specified |
| Mobile Phase | Methanol:Water (70:30), pH 4 with o-phosphoric acid | Acetonitrile:Water (60:40 v/v) | Methanol:Water (70:30), pH 4 with o-phosphoric acid |
| Flow Rate | Not Specified | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 231 nm | 229 nm | Not Specified |
| Retention Time | 3.4 min | 2.3 min | 3.4 min |
| Linearity Range | Not Specified | 50 - 150 µg/mL | Not Specified |
| Recovery | Not Specified | 100% | Not Specified |
Table 2: Comparison of UV-Spectrophotometric Methods for this compound Analysis
| Parameter | Method 1[5] | Method 2[6] | Method 3[4] |
| Solvent | Methanol, Water, 0.1N NaOH | Methanol, Water, 0.1N NaOH | Methanol |
| λmax | 238 nm (Methanol), 230 nm (Water, 0.1N NaOH) | 238 nm (Methanol), 230 nm (Water, 0.1N NaOH) | Not Specified |
| Linearity Range | 2 - 60 µg/mL | 2 - 60 µg/mL | 2.5 - 20 µg/mL |
| LOD | Not Specified | Not Specified | 1.0 µg/mL |
| LOQ | Not Specified | Not Specified | 3.0 µg/mL |
Experimental Protocols
HPLC Method for this compound Tablet Analysis
This protocol is a generalized procedure based on common practices found in the literature.[2]
-
Mobile Phase Preparation: Prepare a mixture of methanol and water (70:30 v/v). Adjust the pH to 4.0 using o-phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the cetirizine.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 231 nm
-
-
Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
UV-Spectrophotometric Method for this compound Tablet Analysis
This protocol is a generalized procedure based on common practices.[5][6]
-
Solvent: Use methanol as the solvent.
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to get a concentration of 100 µg/mL. Further dilute 10 mL of this solution to 100 mL with methanol to obtain a final concentration of 10 µg/mL.
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix.
-
Filter the solution through a 0.45 µm filter.
-
Dilute 10 mL of the filtrate to 100 mL with methanol.
-
-
Procedure: Measure the absorbance of the final sample and standard solutions at 238 nm against a methanol blank. Calculate the concentration of this compound in the sample.
Visualizations
Caption: Experimental workflow for the analysis of this compound tablets.
References
- 1. benchchem.com [benchchem.com]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. This compound Tablets USP, 10 mg, Allergy [dailymed.nlm.nih.gov]
- 8. zyrtec.com [zyrtec.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. shimadzu.com [shimadzu.com]
- 13. scribd.com [scribd.com]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: Strategies to Prevent Photolytic Degradation of Cetirizine Hydrochloride Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in solution is critical for accurate and reproducible experimental results. Cetirizine (B192768) hydrochloride, a widely used antihistamine, is known to be susceptible to degradation upon exposure to light. This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help mitigate the photolytic degradation of cetirizine hydrochloride solutions during your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling and formulation of this compound solutions.
FAQs
Q1: My this compound solution is showing a slight yellow discoloration after being on the lab bench. What could be the cause?
A slight yellowing can be an initial sign of degradation. The primary cause is likely exposure to ambient or direct light, which can initiate photolytic degradation pathways.[1][2] It is crucial to minimize light exposure at all stages of your experiment.
Q2: I've stored my cetirizine solution in a clear glass vial in the refrigerator, but I'm still observing degradation. Why is this happening?
While refrigeration slows down many chemical reactions, it does not prevent photolytic degradation if the solution is exposed to light. Standard laboratory lighting and even brief exposure during handling can be sufficient to initiate the degradation process. The use of light-protective packaging is essential.[3]
Q3: Are there any specific formulation components that can worsen the photolytic degradation of cetirizine?
Yes, certain excipients and buffer systems can influence photostability. For instance, the presence of trace metal ions, such as iron, in buffers like citrate (B86180) can generate hydroxyl radicals upon light exposure, which can then degrade the cetirizine molecule.[4] Additionally, the pH of the solution plays a significant role in the stability of cetirizine.[5]
Q4: What are the primary degradation products of cetirizine photolysis that I should be looking for?
Under photolytic conditions, cetirizine can degrade into several products. Two of the commonly identified degradation products are α-(4-chlorophenyl) benzyl (B1604629) alcohol and 4-chlorobenzophenone.[2] Depending on the specific conditions, other byproducts may also be formed.[6]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of cetirizine potency in solution | Significant exposure to UV or high-intensity visible light. | 1. Immediately transfer the solution to an amber or opaque container. 2. Wrap the container in aluminum foil for extra protection. 3. Conduct all future manipulations under low-light conditions or with a safelight.[1] |
| Appearance of unknown peaks in HPLC analysis | Formation of photolytic degradation products. | 1. Confirm the identity of the degradation products using mass spectrometry (MS). 2. Perform a forced degradation study to intentionally generate and identify potential degradants. 3. Adjust formulation or storage conditions to minimize the formation of these impurities. |
| Inconsistent results between experimental batches | Variable light exposure during sample preparation and handling. | 1. Standardize all handling procedures to ensure consistent light exposure for all samples. 2. Use light-protective labware (e.g., amber volumetric flasks and pipettes) throughout the process. 3. Prepare a "dark control" sample that is handled entirely in the absence of light to serve as a baseline. |
Data Presentation: Efficacy of Protective Strategies
While specific quantitative data on the photostabilization of cetirizine solutions with various additives is not extensively available in the public domain, the following table illustrates the expected impact of different protective strategies based on general principles of photoprotection and available data on cetirizine degradation.
| Protective Strategy | Condition | Observed Degradation (%) | Efficacy | Reference |
| None (Control) | Aqueous solution in clear vial, exposed to UV light | 30-50% | - | [2] |
| pH Adjustment | Aqueous solution at pH 4.5 in clear vial, exposed to UV light | Lower than neutral pH | Moderate | [7] |
| pH Adjustment | Aqueous solution at alkaline pH in clear vial, exposed to UV light | Insignificant | High | [2] |
| Use of Antioxidant (Illustrative) | Aqueous solution with Ascorbic Acid (0.1% w/v) in clear vial, exposed to UV light | Significantly Reduced | High | [8][9] |
| Use of UV Absorber (Illustrative) | Aqueous solution with Benzophenone-4 (0.05% w/v) in clear vial, exposed to UV light | Significantly Reduced | High | [10][11] |
| Light-Protective Packaging | Aqueous solution in amber vial, exposed to UV light | Minimal | Very High | [3] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound Solution
This protocol is designed to intentionally degrade a cetirizine solution to study its degradation pathway and validate analytical methods.
-
Preparation of Cetirizine Solution: Prepare a 1% w/v solution of this compound in purified water. Also, prepare solutions in 0.01N HCl and 0.1N NaOH to assess the effect of pH.[2]
-
Sample Division: Divide each solution into two sets. One set will be the "exposed" sample, and the other will be the "dark control."
-
Light Exposure:
-
Place the "exposed" samples in chemically inert, transparent containers.
-
Expose these samples to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Wrap the "dark control" samples in aluminum foil and place them alongside the exposed samples to maintain the same temperature.
-
-
Sampling and Analysis:
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of cetirizine and to detect the formation of degradation products.
-
Protocol 2: Preparation of a Photostabilized this compound Solution
This protocol outlines a general procedure for preparing a more photostable cetirizine solution for experimental use.
-
Solvent Preparation:
-
Select an appropriate buffer system. Based on stability data, a phosphate (B84403) buffer to maintain a pH between 4.0 and 5.0 is a reasonable starting point.[7]
-
If using an antioxidant, dissolve it in the buffer solution first. For example, prepare a 0.1% w/v solution of ascorbic acid in the buffer.
-
If using a UV absorber, dissolve it in the buffer solution. For instance, prepare a 0.05% w/v solution of a water-soluble benzophenone (B1666685) derivative.
-
-
Dissolution of Cetirizine: Dissolve the required amount of this compound in the prepared buffer solution containing the photoprotective agent(s).
-
pH Adjustment: Adjust the final pH of the solution to the desired value (e.g., 4.5) using a suitable acid or base.
-
Storage: Store the final solution in an amber glass vial or a container wrapped in aluminum foil at a controlled room temperature or under refrigeration.
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound solutions.
Caption: Simplified proposed photolytic degradation pathway of this compound.
Caption: Key strategies to prevent the photolytic degradation of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. aulamedica.es [aulamedica.es]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. CN103463089A - this compound oral solution and preparation method thereof - Google Patents [patents.google.com]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 11. partinchem.com [partinchem.com]
Validation & Comparative
Preclinical Efficacy of Cetirizine vs. Loratadine: A Comparative Analysis
In the landscape of second-generation H1-antihistamines, cetirizine (B192768) and loratadine (B1675096) are two widely utilized compounds for the management of allergic conditions. While both drugs are known for their selective antagonism of the histamine (B1213489) H1 receptor with reduced sedative effects compared to their first-generation predecessors, their preclinical profiles exhibit notable distinctions in potency and ancillary anti-inflammatory actions. This guide provides a comparative overview of the efficacy of cetirizine and loratadine in various preclinical models, supported by experimental data to inform researchers and drug development professionals.
Quantitative Efficacy Data
The following tables summarize the key efficacy data from preclinical studies comparing cetirizine and loratadine.
| In Vitro Model | Cetirizine | Loratadine | Reference |
| Histamine H1 Receptor Binding Affinity (Relative Ranking) | Higher Affinity | Lower Affinity | [1] |
| Inhibition of Histamine-Induced Tracheal Contractions (Rabbit) | 0.85% to 12.33% (rate), 0.0% to 82.69% (amplitude) | 0.85% to 10.59% (rate), 6.5% to 76.82% (amplitude) | [2] |
| Inhibition of Leukotriene C4-Induced Bronchoconstriction (Guinea Pig, in vitro) | Significantly less potent | Potent inhibitor | [3] |
| In Vivo Model | Metric | Cetirizine | Loratadine | Reference |
| Histamine-Induced Bronchospasm (Guinea Pig) | ED50 (µg/kg, p.o.) | 100 | ~300 (three-fold less potent than cetirizine) | [3] |
| Histamine-Induced Bronchospasm (Guinea Pig) | Duration of Action (hours) | 15 | 19 | [3] |
| Allergen-Induced Bronchospasm (Guinea Pig) | Potency Ranking | Less potent than ebastine | Less potent than ebastine | [3] |
| Leukotriene C4-Induced Pulmonary Resistance (Guinea Pig) | Effect | No activity | No activity | [3] |
| Ovalbumin-Sensitized Allergic Rhinitis (Rodent, 10 mg/kg) | Sneezing Frequency (counts/10 min) | 9.8 ± 1.5 | 10.2 ± 1.8 | [4] |
| Ovalbumin-Sensitized Allergic Rhinitis (Rodent, 10 mg/kg) | Nasal Rubbing Frequency (counts/10 min) | 14.9 ± 2.1 | 15.7 ± 2.3 | [4] |
| Ovalbumin-Sensitized Allergic Rhinitis (Rodent, 10 mg/kg) | Eosinophil Count in Nasal Lavage Fluid (x10⁴ cells/mL) | 6.5 ± 0.9 | 6.8 ± 1.1 | [4] |
| Ovalbumin-Sensitized Allergic Rhinitis (Rodent, 10 mg/kg) | Metachromatic Cell Count in Nasal Lavage Fluid (cells/mL) | 3.0 ± 0.5 | 3.2 ± 0.6 | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key preclinical models used in the comparative assessment of cetirizine and loratadine.
1. Histamine H1 Receptor Binding Assay (In Vitro)
This assay quantifies the affinity of a drug for the histamine H1 receptor.
-
Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the histamine H1 receptor (e.g., CHO cells transfected with the human H1 receptor).[5] The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended and stored.[5]
-
Binding Reaction: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]pyrilamine) is incubated with the membrane preparation. The test compounds (cetirizine or loratadine) are added in a range of concentrations.
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.[5] The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki). A lower Ki value indicates a higher binding affinity.
2. Histamine-Induced Bronchospasm in Guinea Pigs (In Vivo)
This model assesses the ability of a drug to protect against histamine-induced airway constriction.
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are used. The drugs (cetirizine, loratadine, or vehicle) are administered orally (p.o.) at various doses.
-
Histamine Challenge: At a specified time after drug administration, the conscious animals are placed in a chamber and exposed to an aerosol of histamine solution.
-
Endpoint Measurement: The time until the onset of preconvulsive dyspnea is recorded. The protective effect of the drug is determined by its ability to prolong this time.
-
Data Analysis: The dose of the drug that provides 50% protection against histamine-induced bronchospasm (ED50) is calculated.
3. Ovalbumin-Sensitized Allergic Rhinitis in Rodents (In Vivo)
This model mimics the inflammatory and symptomatic aspects of allergic rhinitis in humans.[4]
-
Sensitization: Rodents (e.g., mice or rats) are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA), an allergen, typically mixed with an adjuvant like aluminum hydroxide (B78521) (alum) on days 0 and 7.
-
Challenge: Starting on day 14, the sensitized animals are challenged daily for a week by intranasal administration of an OVA solution to elicit an allergic response.[4]
-
Treatment: Cetirizine, loratadine, or a vehicle control is administered (e.g., orally) approximately one hour before each intranasal challenge.[4]
-
Symptom Evaluation: Immediately following the challenge, the frequency of sneezing and nasal rubbing is counted for a defined period (e.g., 10 minutes).[4]
-
Inflammatory Cell Analysis: After symptom evaluation, nasal lavage fluid (NLF) is collected by flushing the nasal cavity with a saline solution. The fluid is then centrifuged, and the cell pellet is resuspended. The numbers of eosinophils and metachromatic cells (mast cells and basophils) are counted using specific staining techniques and a hemocytometer.[4]
Discussion of Findings
The preclinical data consistently demonstrates that both cetirizine and loratadine are effective H1-antihistamines, though with some key differences. Cetirizine generally exhibits a higher binding affinity for the H1 receptor and greater potency in inhibiting direct histamine-induced effects, such as bronchospasm in guinea pigs.[1][3] In a rabbit tracheal smooth muscle model, cetirizine showed a slightly greater inhibitory effect on the amplitude of histamine-induced contractions.[2]
In a rodent model of allergic rhinitis, both cetirizine and loratadine at the same dose (10 mg/kg) demonstrated comparable efficacy in reducing allergic symptoms like sneezing and nasal rubbing, as well as in decreasing the infiltration of inflammatory cells such as eosinophils and metachromatic cells into the nasal cavity.[4]
Interestingly, some studies have suggested that loratadine may possess anti-inflammatory properties independent of H1-receptor antagonism, such as the inhibition of leukotriene C4-induced bronchoconstriction in vitro, an effect not observed with cetirizine.[3] However, in an in vivo model of leukotriene C4-induced pulmonary resistance, neither drug was found to be active.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative antiallergic effects of second-generation H1-antihistamines ebastine, cetirizine and loratadine in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cetirizine and Fexofenadine on Histamine-Induced Wheal and Flare
For researchers and drug development professionals, understanding the comparative efficacy of second-generation antihistamines is crucial for clinical decision-making and future drug design. This guide provides an objective, data-driven comparison of two widely used H1-receptor antagonists, cetirizine (B192768) and fexofenadine (B15129), focusing on their performance in suppressing histamine-induced wheal and flare responses.
Executive Summary
Both cetirizine and fexofenadine are effective second-generation antihistamines that demonstrate significant suppression of histamine-induced wheal and flare. Clinical studies indicate that while both drugs have a rapid onset of action, cetirizine generally exhibits a more potent and prolonged duration of effect in inhibiting the cutaneous allergic response compared to fexofenadine.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data from comparative clinical trials.
Table 1: Onset of Action
| Drug | Dose | Time to Significant Wheal Suppression | Time to Significant Flare Suppression | Study |
| Cetirizine | 10 mg | 60 minutes[1] | 60 minutes[1] | K-L et al. |
| Fexofenadine | 180 mg | 90 minutes[1] | 90 minutes[1] | K-L et al. |
| Cetirizine | 10 mg | ~2.55 hours (for 95% inhibition)[2] | Not specified | G-B et al. |
| Fexofenadine | 180 mg | ~2.46 hours (for 95% inhibition)[2] | Not specified | G-B et al. |
Table 2: Duration of Action and Overall Inhibition
| Drug | Dose | Maximum Inhibition | Inhibition at 24 hours | Duration of >70% Wheal Inhibition | Study |
| Cetirizine | 10 mg | Achieved at 4 hours[3][4] | ~60% wheal reduction[3][4] | 19 hours[3][4] | P et al. |
| Fexofenadine | 120 mg | Achieved at 4 hours[3][4] | <40% skin reaction inhibition[3][4] | 8.5 hours[3][4] | P et al. |
| Fexofenadine | 180 mg | Achieved at 4 hours[3][4] | <40% skin reaction inhibition[3][4] | 9.3 hours[3][4] | P et al. |
Table 3: Consistency of Wheal Inhibition (≥95% Inhibition)
| Drug | Dose | Percentage of Participants Achieving ≥95% Inhibition | Study |
| Cetirizine | 10 mg | 100% (26 of 26)[3][4] | P et al. |
| Fexofenadine | 180 mg | 80.8% (21 of 26)[3][4] | P et al. |
| Fexofenadine | 120 mg | 38.5% (10 of 26)[3][4] | P et al. |
Experimental Protocols
The data presented above are derived from randomized, double-blind, crossover, placebo-controlled studies involving healthy volunteers or atopic patients. The general experimental workflow is as follows:
Histamine-Induced Wheal and Flare Test Workflow
Caption: Experimental workflow for a histamine-induced wheal and flare study.
Key Methodological Details:
-
Subjects: Healthy adult volunteers or patients with a history of atopic disease.[1][3][4]
-
Study Design: Randomized, double-blind, crossover, placebo-controlled trials are the gold standard.[3][4]
-
Histamine Induction: A skin prick test with a histamine solution (e.g., 100 mg/mL) is performed on the forearm.[2][3][4]
-
Measurements: The areas of the resulting wheal and flare are measured at specified time intervals post-drug administration.[3][4]
-
Dosages: Commonly studied single oral doses are 10 mg for cetirizine and 120 mg or 180 mg for fexofenadine.[3][4]
Mechanism of Action
Cetirizine and fexofenadine are second-generation H1-antihistamines. They selectively bind to peripheral H1 receptors, acting as inverse agonists. This action blocks the effects of histamine, a key mediator of allergic reactions released from mast cells. By preventing histamine from binding to its receptors on nerve endings and blood vessels, these drugs reduce the characteristic wheal (swelling) and flare (redness) of a cutaneous allergic response.
Signaling Pathway of H1-Antihistamine Action
Caption: Mechanism of action of H1-antihistamines in blocking the wheal and flare response.
Discussion
The compiled data indicate that while both cetirizine and fexofenadine have a similar and rapid onset of action, with no statistically significant difference in the time to 95% wheal inhibition, cetirizine demonstrates a more sustained and consistent effect.[2][3][4] A study by Purohit et al. found that cetirizine maintained at least 70% wheal inhibition for 19 hours, whereas fexofenadine (180 mg) maintained this level of inhibition for 9.3 hours.[3][4] Furthermore, cetirizine showed greater consistency, with all participants achieving at least 95% wheal inhibition at some point, compared to approximately 81% for the higher dose of fexofenadine.[3][4]
At the 24-hour mark, the difference in efficacy is more pronounced, with cetirizine maintaining a significantly greater reduction in wheal size compared to fexofenadine.[3][4] These findings suggest that for applications requiring prolonged and consistent H1-receptor blockade, cetirizine may offer a therapeutic advantage over fexofenadine.
Conclusion
In head-to-head comparisons of their effects on histamine-induced wheal and flare, cetirizine and fexofenadine are both effective H1-antihistamines. Fexofenadine and cetirizine show a comparable rapid onset of action. However, the experimental data consistently support a longer duration of action and greater overall inhibitory effect for cetirizine compared to fexofenadine at standard therapeutic doses. This information is critical for the selection of appropriate antihistamines in clinical practice and for guiding the development of new anti-allergic therapies.
References
- 1. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Similar rapid onset of action and magnitude of effect of fexofenadine and cetirizine as assessed by inhibition of histamine-induced wheal-and-flare reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Twenty-four hours of activity of cetirizine and fexofenadine in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC Methods for Cetirizine Hydrochloride: A Comparative Guide to ICH-Compliant Protocols
The accurate and precise quantification of Cetirizine Hydrochloride, a widely used second-generation antihistamine, is paramount in pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for this purpose. Validation of these HPLC methods according to the International Council for Harmonisation (ICH) guidelines ensures that the analytical procedure is suitable for its intended use, providing reliable data on the identity, purity, and potency of the drug substance and product. This guide offers a comparative overview of published HPLC methods for this compound, presenting their experimental protocols and validation data in accordance with ICH Q2(R1) guidelines.
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method is a systematic process that encompasses several key stages, from the initial preparation of solutions to the final assessment of the method's performance characteristics.
Caption: A flowchart illustrating the key stages in the validation of an HPLC method for this compound analysis.
Interrelationship of ICH Validation Parameters
The ICH guidelines outline a series of validation parameters that are interconnected and collectively establish the reliability of an analytical method. The relationship between these parameters is crucial for a comprehensive validation strategy.
Caption: A diagram showing the logical connections between the different validation parameters as per ICH guidelines.
Comparative Analysis of Validated HPLC Methods
Below is a summary of different validated HPLC methods for the determination of this compound. The data has been compiled from various scientific publications to provide a comparative overview.
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the analysis of this compound. The choice of column, mobile phase, flow rate, and detection wavelength can significantly impact the separation and sensitivity of the method.
| Parameter | Method 1 | Method 2 | Method 3 [1] | Method 4 [2] |
| Column | Zorbax eclipse plus, C18 (250 mm × 4.6 mm; 5 µm)[3] | Thermo Hypersil C18 (250 x 4.6)mm, 5µ | Phenomenex Luna 5µ C18 100A (250 x 4.6 mm) | Symmetry C18 |
| Mobile Phase | Buffer (Water + 0.2% v/v Triethylamine, pH 7.5) and Acetonitrile (63:37 v/v)[3] | Buffer and Acetonitrile (80:20, v/v) | Acetonitrile and Water (60:40 v/v) | 50 mM KH2PO4 and Acetonitrile (60:40 v/v, pH = 3.5) |
| Flow Rate | 1.0 ml/min[3] | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection Wavelength | 232 nm[3] | 230 nm | 229 nm[1] | Not Specified |
| Retention Time | Not Specified | Not Specified | 2.3 minutes[1] | Not Specified |
Validation Parameters
The performance of each method was evaluated against the validation parameters stipulated by the ICH guidelines.
| Parameter | Method 1 [3] | Method 2 | Method 3 [1] | Method 4 [2] |
| Linearity Range (µg/ml) | 20-100 | 80-120 | 50-150 | 1-20 |
| Correlation Coefficient (r²) | 0.999 | 0.99911 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.30% to 100.04% | 99.12% to 100.01% | 100% | ~99% |
| Precision (% RSD) | 0.23% to 1.90% | 0.67% | Not Specified | < 1.5% |
| LOD (µg/ml) | Not Specified | Not Specified | Not Specified | 0.2 |
| LOQ (µg/ml) | Not Specified | Not Specified | Not Specified | 1 |
| Robustness | Not Specified | Variations in temperature, flow rate, and mobile phase composition showed acceptable resolution. | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of an analytical method. Below are generalized protocols based on the referenced studies.
Preparation of Standard Solution
A standard stock solution of this compound is typically prepared by accurately weighing a specific amount of the reference standard and dissolving it in a suitable solvent, which is often the mobile phase or a component of it.[1] Working standard solutions are then prepared by diluting the stock solution to various concentrations within the linear range.
Preparation of Sample Solution
For tablet dosage forms, a number of tablets (e.g., 10) are weighed to determine the average weight, then crushed into a fine powder.[1] An amount of powder equivalent to a specific dose of this compound is weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent, sonicated to ensure complete dissolution, and then diluted to the final volume.[1] The resulting solution may require filtration before injection into the HPLC system.
Validation Parameter Assessment
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components, is determined by comparing the chromatograms of the drug substance, placebo, and a mixture of the two.[1]
-
Linearity: Linearity is established by analyzing a series of dilutions of the standard solution over a specified concentration range.[2] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient is calculated.[2]
-
Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the standard drug is added to a placebo preparation (spiked placebo) at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): This is assessed by analyzing multiple replicates of the same sample on the same day and under the same experimental conditions.[4]
-
Intermediate Precision (Inter-day precision): This is determined by performing the analysis on different days, or by different analysts or on different equipment.[2] The precision is expressed as the relative standard deviation (%RSD) of the measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[2] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]
-
Robustness: The robustness of the method is evaluated by intentionally introducing small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Conclusion
The presented HPLC methods for the determination of this compound demonstrate adherence to ICH validation guidelines, ensuring their suitability for quality control purposes. While all methods show good linearity, accuracy, and precision, the choice of a specific method may depend on the available instrumentation, the desired run time, and the specific requirements of the analysis. The provided comparative data and protocols serve as a valuable resource for researchers and drug development professionals in selecting and implementing a validated HPLC method for this compound.
References
Navigating the Analytical Maze: A Comparative Guide to Cross-Laboratory Validation of Cetirizine Hydrochloride Quantification
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of cetirizine (B192768) hydrochloride, with a focus on the principles and data crucial for successful inter-laboratory cross-validation.
Cetirizine hydrochloride, a widely used second-generation antihistamine, requires robust and reproducible analytical methods for quality control, pharmacokinetic studies, and formulation development. While numerous methods are validated within single laboratories, true confidence in a method's transferability comes from successful cross-validation between different sites. This guide synthesizes available data on commonly employed techniques, outlines detailed experimental protocols, and provides a framework for understanding the critical parameters for inter-laboratory success.
A Comparative Overview of Analytical Techniques
The primary methods for this compound quantification include High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. While other techniques like capillary electrophoresis exist, HPLC and UV-Vis remain the most prevalent in quality control settings.
High-Performance Liquid Chromatography (HPLC) stands out for its high specificity, sensitivity, and ability to separate cetirizine from potential degradation products and impurities. This makes it the gold standard for stability-indicating assays.
UV-Visible Spectrophotometry offers a simpler, more cost-effective, and rapid alternative for routine analysis, particularly in bulk drug and simple formulations where interference from excipients is minimal.
The following sections delve into the specifics of these methods, presenting a hypothetical inter-laboratory comparison to illustrate the cross-validation process. While a comprehensive, publicly available multi-laboratory study on this compound is not readily found in the literature, the data presented is synthesized from typical single-laboratory validation reports to model a cross-validation scenario.
Inter-Laboratory Method Cross-Validation: A Modeled Comparison
To ensure an analytical method yields consistent results regardless of the testing site, a cross-validation or method transfer study is essential. This typically involves a primary (transferring) laboratory and one or more secondary (receiving) laboratories. The same set of well-characterized samples are analyzed in all participating labs, and the results are statistically compared.
The following workflow outlines the key stages of a cross-laboratory validation process:
Quantitative Data Comparison
The tables below present a modeled comparison of validation parameters for HPLC and UV-Vis spectrophotometry methods across three hypothetical laboratories.
Table 1: Inter-Laboratory Comparison of HPLC Method Validation for this compound
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.8 ± 0.5% | 100.2 ± 0.7% | 99.5 ± 0.6% | 98.0 - 102.0% |
| Precision (RSD) | ||||
| - Intraday | 0.8% | 1.1% | 0.9% | ≤ 2.0% |
| - Interday | 1.2% | 1.5% | 1.3% | ≤ 2.0% |
| Reproducibility (Inter-lab RSD) | \multicolumn{3}{c | }{1.8%} | ≤ 5.0% | |
| LOD (µg/mL) | 0.1 | 0.15 | 0.12 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.45 | 0.36 | Reportable |
Table 2: Inter-Laboratory Comparison of UV-Vis Spectrophotometry Method Validation for this compound
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.9989 | 0.9991 | 0.9985 | ≥ 0.998 |
| Accuracy (% Recovery) | 100.5 ± 0.8% | 99.7 ± 1.0% | 101.0 ± 0.9% | 98.0 - 102.0% |
| Precision (RSD) | ||||
| - Intraday | 1.2% | 1.5% | 1.4% | ≤ 2.0% |
| - Interday | 1.6% | 1.9% | 1.8% | ≤ 2.0% |
| Reproducibility (Inter-lab RSD) | \multicolumn{3}{c | }{2.5%} | ≤ 5.0% | |
| LOD (µg/mL) | 1.0 | 1.2 | 1.1 | Reportable |
| LOQ (µg/mL) | 3.0 | 3.6 | 3.3 | Reportable |
Detailed Experimental Protocols
For a successful cross-validation, a detailed and unambiguous experimental protocol is critical. Below are representative protocols for the HPLC and UV-Vis methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound, transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter a portion of the solution through a 0.45 µm syringe filter.
-
Oral Solution: Accurately transfer a volume of the oral solution equivalent to 10 mg of this compound into a 100 mL volumetric flask and dilute to volume with the mobile phase.
5. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the cetirizine peak should be not more than 2.0.
-
The theoretical plates for the cetirizine peak should be not less than 2000.
6. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the samples using the calibration curve generated from the standard solutions.
A Comparative Analysis of First vs. Second-Generation Antihistamines for Researchers
A comprehensive guide for scientists and drug development professionals, this document provides an in-depth comparison of first and second-generation antihistamines. It delves into their distinct mechanisms of action, receptor selectivity, and clinical effects, supported by quantitative data from experimental studies and detailed methodologies for key evaluative experiments.
Core Differences: A Mechanistic Overview
First and second-generation antihistamines primarily act as inverse agonists at the histamine (B1213489) H1 receptor. The binding of histamine to this G-protein coupled receptor initiates a signaling cascade that results in the classic symptoms of an allergic response. Antihistamines function by binding to the H1 receptor, stabilizing it in an inactive conformation, thereby preventing or reducing histamine-mediated effects.
The fundamental distinction between the two generations lies in their molecular properties, which profoundly influence their clinical profiles. First-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation and cognitive impairment.[1][2] In contrast, second-generation antihistamines are typically more lipophobic and are substrates for the P-glycoprotein efflux transporter in the blood-brain barrier, which actively removes them from the CNS.[3] This results in a significantly lower incidence of sedative and cognitive side effects.
Furthermore, first-generation antihistamines are less selective, often demonstrating affinity for other receptors such as muscarinic, alpha-adrenergic, and serotonin (B10506) receptors.[3] This lack of selectivity contributes to a broader range of side effects, including dry mouth, blurred vision, and dizziness.[3] Second-generation antihistamines are more selective for the peripheral H1 receptor, leading to a more favorable side effect profile.[3][4]
Quantitative Comparison of Performance
The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between first and second-generation antihistamines.
Table 1: Receptor Selectivity and CNS Penetration
| Feature | First-Generation Antihistamines (e.g., Diphenhydramine, Chlorpheniramine) | Second-Generation Antihistamines (e.g., Loratadine (B1675096), Cetirizine (B192768), Fexofenadine) |
| H1 Receptor Binding | High Affinity | High Affinity |
| Muscarinic Receptor Binding | Significant | Negligible[3] |
| Alpha-Adrenergic Receptor Binding | Variable | Negligible[3] |
| Serotonin Receptor Binding | Variable | Negligible[3] |
| Blood-Brain Barrier Penetration | High[1] | Low[3] |
| P-glycoprotein Substrate | No | Yes[3] |
Table 2: Comparative Efficacy in Allergic Conditions
| Condition | First-Generation Antihistamines | Second-Generation Antihistamines | Supporting Data |
| Allergic Rhinitis | Effective in reducing sneezing, rhinorrhea, and itching.[2] | Equally or more effective than first-generation agents in reducing symptoms.[2][5] | Second-generation antihistamines show a 23.5% reduction in total nasal symptom scores for seasonal allergic rhinitis and a 51.4% reduction for perennial allergic rhinitis.[5] |
| Chronic Urticaria | Effective in reducing pruritus and the number of wheals. | Equally effective, with some studies suggesting superior efficacy for agents like cetirizine in wheal and flare suppression.[6] | In a systematic review, cetirizine 10 mg daily was effective in completely suppressing urticaria.[5] |
Table 3: Comparison of Key Adverse Effects
| Adverse Effect | First-Generation Antihistamines | Second-Generation Antihistamines | Quantitative Insights |
| Sedation/Somnolence | Common and often significant.[1] | Low to negligible incidence.[3][4] | Studies show sedation rates can be as high as 50% with diphenhydramine, compared to placebo-like levels for many second-generation agents.[7][8] |
| Cognitive Impairment | Can impair memory, attention, and psychomotor performance.[4][7] | Minimal to no significant impairment at recommended doses.[4][7] | A study on school children showed that chlorpheniramine (B86927) significantly increased P300 latency, an indicator of cognitive processing speed, compared to placebo. |
| Anticholinergic Effects (Dry Mouth, Blurred Vision) | Frequent due to muscarinic receptor antagonism.[3] | Rare.[3] | The incidence of dry mouth is significantly higher with first-generation antihistamines. |
Experimental Protocols
Histamine-Induced Wheal and Flare Suppression Test
Objective: To assess the in vivo efficacy and duration of action of an antihistamine in suppressing histamine-induced skin reactions.
Methodology:
-
Subject Selection: Healthy, non-atopic volunteers are recruited. A washout period for any interfering medications (e.g., other antihistamines, corticosteroids) is enforced.
-
Baseline Measurement: A baseline response to histamine is established by intradermal injection or skin prick with a standardized histamine solution (e.g., 100 mg/mL).[9]
-
Drug Administration: Subjects are randomized to receive a single dose of the test antihistamine or placebo in a double-blind, crossover design.
-
Histamine Challenge: At predetermined time points post-dosing (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine challenge is repeated on a different skin site on the forearm.[9][10]
-
Measurement: The resulting wheal (raised, edematous area) and flare (surrounding erythema) are outlined with a fine-tip pen, and the area is measured using digital planimetry or by calculating the area from the major and minor diameters.
-
Data Analysis: The percentage suppression of the wheal and flare areas at each time point is calculated relative to the baseline or placebo response. The onset and duration of action can be determined from these data.[9]
Assessment of Sedation and Psychomotor Performance
Objective: To objectively measure sustained attention and reaction time.
Methodology:
-
Task Description: The subject is seated in front of a computer screen and instructed to monitor for a visual stimulus (e.g., a counter starting to run) that appears at random inter-stimulus intervals.[11][12]
-
Response: The subject must respond as quickly as possible to the stimulus by pressing a designated key or button.[11]
-
Task Duration: The standard task duration is typically 10 minutes.[12]
-
Data Collection: The primary outcome measures are reaction time (RT) and the number of lapses (RTs exceeding a predefined threshold, e.g., 500ms).[13]
-
Analysis: Mean RT, median RT, number of lapses, and the fastest and slowest 10% of RTs are analyzed to assess the effects of the antihistamine on vigilance and reaction speed.[12]
Objective: To assess the effects of a drug on central nervous system arousal and information processing speed.
Methodology:
-
Apparatus: A device that presents a flickering light source to the subject. The frequency of the flicker can be precisely controlled.[14]
-
Procedure:
-
Ascending Threshold (Fusion): The frequency of the flickering light is gradually increased until the subject perceives it as a continuous, steady light. This frequency is recorded as the fusion threshold.[15]
-
Descending Threshold (Flicker): The frequency is then decreased from a steady state until the subject first perceives a flicker. This is the flicker threshold.[15]
-
-
Data Calculation: The Critical Flicker Fusion frequency is calculated as the mean of the fusion and flicker thresholds.[15]
-
Interpretation: A decrease in the CFF threshold is indicative of a sedative effect and reduced CNS arousal.[16]
Mandatory Visualizations
References
- 1. grandvaluepharmacy.com [grandvaluepharmacy.com]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 4. Old versus new antihistamines: Effects on cognition and psychomotor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.edu [ohsu.edu]
- 6. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Old versus new antihistamines: Effects on cognition and psychomotor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of histamine-induced skin wheal and flare after 5 days of mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychomotor Vigilance Task - Cognition Lab [cognitionlab.com]
- 12. Maximizing Sensitivity of the Psychomotor Vigilance Test (PVT) to Sleep Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. scribd.com [scribd.com]
- 15. lafayetteinstrument.com [lafayetteinstrument.com]
- 16. Critical flicker fusion (CFF) test for sedative effect of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Separation and Pharmacological Profile of Cetirizine Isomers
For Researchers, Scientists, and Drug Development Professionals
Cetirizine (B192768), a widely used second-generation antihistamine, is a racemic mixture of two enantiomers: levocetirizine (B1674955) and dextrocetirizine.[1] Levocetirizine is the pharmacologically active form, exhibiting a significantly higher affinity and selectivity for the H1 histamine (B1213489) receptor.[2][3] This guide provides a comprehensive comparison of the enantioselective separation techniques and the distinct pharmacological properties of cetirizine isomers, supported by experimental data and detailed methodologies.
Pharmacological Comparison of Cetirizine Isomers
The antihistaminic activity of racemic cetirizine is primarily attributed to its (R)-enantiomer, levocetirizine.[2] This stereoselectivity is evident in its interaction with the H1 receptor and its clinical efficacy.
Receptor Binding Affinity
Competition binding experiments using [3H]mepyramine with human H1 histamine receptors have demonstrated a marked difference in the binding affinities of the cetirizine enantiomers. Levocetirizine binds with high affinity, whereas dextrocetirizine shows a significantly lower affinity.[3]
| Compound | Kᵢ (nM) for Human H₁ Receptor |
| Levocetirizine | 3[3][4] |
| Racemic Cetirizine | 6[3][4] |
| Dextrocetirizine | 100[3][4] |
In Vivo Efficacy: Histamine-Induced Nasal Response
A randomized, double-blind, crossover study in healthy volunteers assessed the effect of cetirizine isomers on histamine-induced nasal airway resistance. The results clearly indicate that the antihistaminic properties of cetirizine are attributable to levocetirizine.[5]
| Treatment (Single Oral Dose) | Median Nasal Airway Resistance (Pa/cm³/s) at Max. Histamine Concentration | Histamine Threshold Increase (Compared to Placebo) |
| Placebo | 2.51 | - |
| 5 mg Levocetirizine | 1.29 | 4-fold |
| 10 mg Racemic Cetirizine | 1.31 | 4-fold |
| 5 mg Dextrocetirizine | No significant attenuation | No significant increase |
Pharmacokinetic Properties
While both enantiomers are absorbed, their pharmacokinetic profiles show notable differences. Levocetirizine has a smaller apparent volume of distribution and a lower non-renal clearance compared to dextrocetirizine.[6][7] Importantly, levocetirizine does not undergo racemization in the body.[6]
| Parameter | Levocetirizine | Dextrocetirizine |
| Apparent Volume of Distribution | 0.41 L/kg | 0.60 L/kg |
| Non-renal Clearance | 11.8 mL/min | 29.2 mL/min |
Enantioselective Separation of Cetirizine Isomers
The separation of cetirizine enantiomers is crucial for quality control and for the development of enantiomerically pure formulations. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Chiral stationary phases (CSPs) are predominantly used for the enantioselective separation of cetirizine by HPLC.
| Chiral Stationary Phase | Mobile Phase | Detection |
| α₁-acidglycoprotein (AGP-CSP) | 10 mmol/L phosphate (B84403) buffer (pH 7.0)-acetonitrile (95:5, v/v)[8] | UV at 230 nm[8] |
| Polysaccharide-derived (e.g., Chiralcel OD-R) | Perchlorate solution with acetonitrile[9] | Not specified |
| Immobilized human serum albumin (HSA) | 2-propanol—10 mM phosphate buffer pH 7 (10:90 v/v)[10] | UV at 227 nm[10] |
| Amycoat [tris-(3,5-dimethylphenyl carbamate)] | n-hexane-2-propanol-DEA (70:30:0.2, v/v)[11] | UV at 225 nm[11] |
Capillary Electrophoresis (CE)
CE offers an alternative method for chiral separation, often utilizing cyclodextrins as chiral selectors.
| Chiral Selector | Buffer System | Detection |
| Heptakis(2,3-diacetyl-6-sulfato)-β-CD | 75 mM triethanolamine-phosphate buffer (pH 2.5) containing 10% ACN[12] | UV at 214 nm[12] |
| Maltodextrin | 75 mM sodium phosphate solution (pH 2.0)[13] | Not specified |
Experimental Protocols
H1 Receptor Binding Assay (Competition Experiment)
Objective: To determine the binding affinity (Kᵢ) of cetirizine and its enantiomers to the human H1 histamine receptor.
Methodology:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor are prepared.[14]
-
Competition Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist, such as [3H]mepyramine.[3][14]
-
Incubation: Varying concentrations of the test compounds (racemic cetirizine, levocetirizine, dextrocetirizine) are added to compete with the radioligand for binding to the H1 receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[14]
Enantioselective HPLC Method
Objective: To separate and quantify the enantiomers of cetirizine.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: An α₁-acidglycoprotein (AGP-CSP) column is employed.[8]
-
Mobile Phase: The mobile phase consists of a mixture of 10 mmol/L phosphate buffer (pH 7.0) and acetonitrile (B52724) in a 95:5 (v/v) ratio.[8]
-
Sample Preparation: A solution of racemic cetirizine is prepared in a suitable solvent.
-
Injection: A fixed volume of the sample is injected into the HPLC system.
-
Detection: The eluting enantiomers are detected by UV absorbance at 230 nm.[8]
-
Quantification: The peak areas of the two enantiomers are used to determine their respective concentrations.
Visualizations
Caption: Levocetirizine's mechanism of action.
Caption: HPLC workflow for cetirizine enantiomer separation.
References
- 1. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioseparation of cetirizine by chromatographic methods and discrimination by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine-induced nasal response in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. scribd.com [scribd.com]
- 8. Enantioselective determination of cetirizine in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separation of cetirizine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Bioequivalence of Generic Cetirizine Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of various generic formulations of cetirizine (B192768) hydrochloride, a widely used second-generation antihistamine. The data presented is compiled from multiple clinical studies to assist researchers and drug development professionals in assessing the therapeutic equivalence of generic alternatives to the innovator product.
Pharmacokinetic Bioequivalence Data
The bioequivalence of generic cetirizine hydrochloride formulations is primarily assessed through pharmacokinetic studies in healthy human volunteers. These studies compare the rate and extent of absorption of the generic (test) product with the reference listed drug (RLD). The key pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[1][2]
Table 1: Pharmacokinetic Parameters of this compound Formulations from Various Bioequivalence Studies (Single 10 mg Dose)
| Study | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t½ (hr) |
| Study A [3] | Test | 301.0 ± 36.6 | 1.0 ± 0.3 | 2115.9 ± 523.5 | 2400.8 ± 666.6 | 8.06 ± 1.3 |
| Reference | 285.4 ± 39.1 | 1.1 ± 0.5 | 2228.9 ± 740.3 | 2368.6 ± 492.9 | 7.82 ± 1.3 | |
| Study B (Fasting) [4] | Test | 402 ± 84 | - | 2520 ± 491 | 2623 ± 483 | - |
| Reference | 379 ± 53 | - | 2455 ± 480 | 2608 ± 441 | - | |
| Study B (Fed) [4] | Test | 221 ± 55 | - | 2046 ± 524 | 2142 ± 508 | - |
| Reference | 221 ± 36 | - | 2067 ± 513 | 2165 ± 500 | - | |
| Study C [2][5] | Test | 0.80 ± 0.14 µg/mL | 0.8 ± 0.4 | 6.00 ± 1.04 µg·h/mL | - | 7.59 ± 0.68 |
| Reference | 0.80 ± 0.23 µg/mL | 1.1 ± 0.7 | 5.98 ± 1.39 µg·h/mL | - | 7.63 ± 0.93 |
Data are presented as mean ± standard deviation. Note: Units for Study C were originally in µg/mL and µg·h/mL and are presented as such.
Table 2: Statistical Analysis of Bioequivalence Studies
| Study | Parameter | 90% Confidence Interval | Conclusion |
| Study A [1] | Cmax | 95% - 110% | Bioequivalent |
| AUC(0-24) | 91% - 112% | Bioequivalent | |
| AUC(0-∞) | 92% - 109% | Bioequivalent | |
| Study B (Fasting & Fed) [4] | Cmax, AUC(0-t), AUC(0-∞) | Within 80.00% - 125.00% | Bioequivalent |
| Study C [2][5] | Cmax, AUC(0-t), AUC(0-∞) | Within 80% - 125% | Bioequivalent |
Experimental Protocols
In-Vivo Bioequivalence Study Protocol
A standard in-vivo bioequivalence study for this compound tablets is typically conducted as a randomized, open-label, two-treatment, two-period, crossover study in healthy adult volunteers under fasting conditions.[2][4][5]
1. Subject Selection:
-
Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 45 years of age, with a body mass index (BMI) within a normal range.[6] All subjects provide written informed consent.
-
Exclusion Criteria: History of significant cardiac, hepatic, renal, pulmonary, gastrointestinal, or psychiatric disorders. History of alcohol or drug abuse. Use of any medication for a specified period before the study.
2. Study Design:
-
A randomized, two-sequence, two-period crossover design is commonly employed.[2][5]
-
Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
A single oral dose of the test or reference this compound (typically 10 mg) is administered.[7]
-
A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[2][5]
3. Blood Sampling:
-
Blood samples are collected from each subject at predetermined time intervals. A typical schedule includes a pre-dose sample, followed by multiple samples over a 24 to 34-hour period post-dose.[1][2][5]
-
Example sampling times: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 34 hours post-dose.[2]
4. Analytical Method:
-
The concentration of cetirizine in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[2][3][4][5]
5. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC(0-t), AUC(0-∞), t½) are calculated from the plasma concentration-time data for each subject.
-
An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.
-
The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated.[1][2] The acceptance criteria for bioequivalence is that this interval must lie within 80-125%.[1][2]
In-Vitro Dissolution Testing Protocol
Dissolution testing is a critical in-vitro test to assess the drug release characteristics of the tablet formulation.
1. Apparatus and Medium:
-
Medium: 1000 mL of deaerated water.[8][9] Other media such as pH 1.2, 4.5, and 6.8 buffers may also be used.[10]
2. Procedure:
-
A single tablet is placed in each dissolution vessel.
-
Samples of the dissolution medium are withdrawn at specified time points (e.g., 10, 20, 30, and 45 minutes).
-
The amount of dissolved cetirizine is quantified using a validated analytical method, typically HPLC-UV at 230 nm.[11]
3. Acceptance Criteria:
-
For immediate-release tablets, a common acceptance criterion is that not less than 80% of the labeled amount of this compound is dissolved within a specified time, often 30 minutes.[11]
Visualizations
Caption: Workflow of a typical two-period crossover bioequivalence study.
Caption: Key pharmacokinetic parameters for bioequivalence assessment.
References
- 1. [PDF] Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalence study of this compound tablets under fasting and fed conditions [manu41.magtech.com.cn]
- 5. Pharmacokinetics and bioequivalence study of two this compound formulations in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development and validation of a dissolution test for a once-a-day combination tablet of immediate-release cetirizine dihydrochloride and extended-release pseudoephedrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. scribd.com [scribd.com]
A Comparative Guide to the In Vitro Anti-inflammatory Effects of Cetirizine and Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of two widely used second-generation antihistamines, cetirizine (B192768) and desloratadine (B1670295). The information presented is supported by experimental data from peer-reviewed studies, offering insights into their mechanisms of action beyond H1 receptor antagonism.
Data Summary
The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of cetirizine and desloratadine across various experimental models.
| Target Parameter | Cell Type | Agonist/Stimulant | Cetirizine Effect | Desloratadine Effect | Key Findings |
| Cytokine Release | Human Leukemic Mast Cells | Phorbol (B1677699) Myristate Acetate (B1210297) (PMA) and Calcium Ionophore A23187 | Less effective than desloratadine in inhibiting IL-3, IL-6, TNF-α, and GM-CSF release.[1] | Dose-dependently reduced IL-3 (32.1%), IL-6 (32.6%), TNF-α (64.5%), and GM-CSF (27.8%) release; significantly better than cetirizine (P < 0.05).[1] | Desloratadine demonstrated superior inhibition of multiple pro-inflammatory cytokines from mast cells compared to cetirizine.[1] |
| Human Basophils | Anti-IgE Antibody | - | More potent in preventing IL-4 and IL-13 secretion than inhibiting histamine (B1213489) and LTC4 release.[2] | Desloratadine effectively targets the generation of Th2 cytokines IL-4 and IL-13 in basophils.[2] | |
| NF-κB Activity | Transiently transfected COS-7 cells expressing H1 receptor | Constitutive (basal) and Histamine-stimulated | Reduced basal NF-κB activity.[3] | More potent than cetirizine in reducing basal NF-κB activity and blocking histamine-stimulated NF-κB activity.[3] | Desloratadine acts as an inverse agonist at the H1 receptor, leading to more potent inhibition of NF-κB, a key transcription factor in inflammation.[3] |
| Mast Cell Degranulation | Rat Peritoneal Mast Cells | Compound 48/80 | At 1 mM, almost entirely suppressed degranulation.[4][5] | Inhibited compound 48/80-induced mast cell degranulation in a concentration-dependent manner (10⁻⁸–10⁻⁴ M).[6] | Both drugs exhibit mast cell stabilizing properties at higher concentrations, with cetirizine showing potent inhibition of exocytosis.[4][5][6] |
| Eosinophil Migration | Human Eosinophils | Eotaxin | Dose-dependently inhibited eotaxin-induced transendothelial migration.[7] | - | Cetirizine has a direct inhibitory effect on eosinophil migration, a key process in allergic inflammation.[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Inhibition of Cytokine Release from Human Mast Cells[1]
-
Cell Line: Human leukemic mast cells (HMC-1).
-
Pre-incubation: Cells were pre-incubated with cetirizine, desloratadine, or dexamethasone (B1670325) for 1 hour.
-
Stimulation: Co-incubation with phorbol myristate acetate (PMA) (25 ng/mL) and the calcium ionophore A23187 (2.5 × 10⁻⁷ M) for 24 hours.
-
Quantification: Cytokine levels (GM-CSF, IL-3, IL-6, TNF-α) in the supernatant were measured.
-
Data Expression: Results were expressed as the mean of at least four independent experiments.
NF-κB Activity Assay[3]
-
Cell Line: COS-7 cells.
-
Transfection: Cells were transiently co-transfected with an NF-κB-luciferase reporter construct and an H1 receptor expression vector.
-
Treatment: Transfected cells were treated with various concentrations of H1 antihistamines (desloratadine, pyrilamine, cetirizine, loratadine, fexofenadine).
-
Stimulation: For histamine-stimulated activity, cells were exposed to histamine.
-
Measurement: Luciferase activity, indicative of NF-κB activation, was measured.
Mast Cell Degranulation Assay[6]
-
Cells: Rat peritoneal mast cells.
-
Stimulant: Compound 48/80.
-
Treatment: Cells were incubated with desloratadine (10⁻⁸–10⁻⁴ M) prior to stimulation.
-
Visualization: Mast cell degranulation was visualized using the vital fluorescent dye Sulforhodamine-B, which is engulfed by activated mast cells.
-
Analysis: The fluorescent image of activated mast cells was captured digitally, and the total fluorescent area was analyzed.
Eosinophil Transendothelial Migration Assay[7]
-
Endothelial Cells: Human dermal microvascular endothelial cells (HMVEC-d) or human lung microvascular endothelial cells (HMVEC-l) were grown to confluence on micropore filters in transwells.
-
Eosinophil Isolation: Eosinophils were isolated from human peripheral blood by density gradient centrifugation and negative immunomagnetic selection.
-
Treatment: Eosinophils were pre-incubated with a concentration range of cetirizine or levocetirizine (B1674955) (10⁻⁵ to 10⁻⁹ M) for 30 minutes at 37°C.
-
Migration: Treated eosinophils were added to the upper chamber of the transwell, and migration towards eotaxin (100 ng/mL) in the lower chamber was assessed after 60 minutes at 37°C.
-
Quantification: The number of migrated eosinophils was determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in the cited literature.
References
- 1. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cytokine generation and mediator release by human basophils treated with desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ddtjournal.com [ddtjournal.com]
- 6. Desloratadine prevents compound 48/80-induced mast cell degranulation: visualization using a vital fluorescent dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibiting effect of cetirizine 2 HC1 on eosinophil migration and its link to H1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Cetirizine Hydrochloride: qNMR vs. Chromatographic and Titrimetric Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of cetirizine (B192768) hydrochloride against established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. The information presented herein is supported by experimental data from various scientific publications to assist in selecting the most suitable method for specific analytical needs in research, development, and quality control settings.
Executive Summary
The quantification of active pharmaceutical ingredients (APIs) like cetirizine hydrochloride is critical for ensuring the safety and efficacy of final drug products. While chromatographic methods like HPLC are widely adopted, qNMR has emerged as a powerful primary analytical method. This guide presents a comparative overview of the performance of these methods.
Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, non-destructive, and highly precise method for quantification without the need for a specific reference standard for the analyte, relying instead on a certified internal standard.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used separation technique that provides high sensitivity and specificity for the quantification of this compound and its impurities.
UV-Visible Spectrophotometry is a simpler and more cost-effective technique, suitable for the routine analysis of this compound in bulk and simple dosage forms, although it may lack the specificity of chromatographic methods.
Titrimetry , including potentiometric methods, offers a classic and cost-effective approach for the assay of the bulk drug, as recognized by pharmacopoeias.
Quantitative Performance Data
The following tables summarize the key validation parameters for each analytical method, providing a clear basis for comparison.
Table 1: Comparison of Quantitative Performance Parameters for this compound Analysis
| Parameter | qNMR | HPLC | UV-Vis Spectrophotometry | Titrimetry (Potentiometric) |
| Linearity Range | 20 - 100 mM | 1 - 150 µg/mL | 2 - 60 µg/mL | 1x10⁻⁶ - 1x10⁻² M |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | Not explicitly stated, but high precision suggests good accuracy | 98 - 102% | 98 - 102% | 99.63% |
| Precision (%RSD) | < 1% (aromatic protons) | < 2% | < 2% | 0.57% |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 - 4 µg/mL | 2.95 - 4.8 µg/mL | 5x10⁻⁶ M |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.34 - 14.5 µg/mL | 8.94 - 14.5 µg/mL | Not explicitly stated |
Data compiled from multiple sources. The specific values can vary based on the exact experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Quantitative NMR (qNMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated water (D₂O).
-
Sample Preparation: Accurately weigh this compound and the internal standard and dissolve in a known volume of D₂O.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate integration.
-
Quantification: Calculate the concentration of this compound by comparing the integral of a specific analyte proton signal (e.g., aromatic protons) with the integral of a known proton signal from the internal standard.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode.[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter, and inject into the HPLC system.
UV-Visible Spectrophotometry
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: Distilled water, methanol, or 0.1 N NaOH.[2]
-
Wavelength of Maximum Absorbance (λmax): Approximately 230 nm in distilled water or 0.1N NaOH.[2]
-
Sample Preparation: Dissolve the sample in the chosen solvent and prepare a series of dilutions to fall within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration using a calibration curve prepared with standard solutions.
Titrimetry (Potentiometric)
-
Instrumentation: A potentiometer with a suitable indicator and reference electrode.
-
Titrant: A standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M).
-
Solvent: A mixture of water and an organic solvent like acetone.[3]
-
Procedure: Dissolve an accurately weighed amount of this compound in the solvent mixture and titrate with the standardized sodium hydroxide solution. The endpoint is determined by the inflection point of the titration curve.
Mandatory Visualizations
The following diagrams illustrate the workflows for the qNMR and HPLC analytical methods.
Caption: Workflow for qNMR analysis of Cetirizine HCl.
Caption: Workflow for HPLC analysis of Cetirizine HCl.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method that offers high precision and does not require a specific reference standard for the analyte, making it ideal for the certification of reference materials and for accurate content determination without chromatography.
-
HPLC provides excellent sensitivity, specificity, and the ability to simultaneously analyze impurities, making it the method of choice for routine quality control and stability studies.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for high-throughput screening and routine analysis of bulk drug and simple formulations where high specificity is not a primary concern.
-
Titrimetry remains a valuable, cost-effective method for the assay of the pure drug substance, as reflected in its pharmacopoeial status.
For drug development professionals, a combination of these methods is often employed. For instance, qNMR can be used to qualify a secondary HPLC standard, which is then used for routine quality control. This integrated approach leverages the strengths of each technique to ensure the comprehensive quality assessment of this compound.
References
A Comparative Guide to the Inter-species Differences in Cetirizine Hydrochloride Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and pharmacokinetic profiles of cetirizine (B192768) hydrochloride across various species. The data presented is intended to support researchers, scientists, and drug development professionals in understanding the inter-species variability of this second-generation antihistamine.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of cetirizine in humans, dogs, cats, and rats. These values highlight the notable differences in drug disposition among species.
| Pharmacokinetic Parameter | Human | Dog | Cat | Rat |
| Dose | 10 mg (single oral dose) | 2-4 mg/kg (oral) | ~1 mg/kg (single oral dose) | Not specified |
| Tmax (Time to Peak Plasma Concentration) | ~1.0 hour[1][2][3] | Not specified | 2.0 ± 1.3 hours | Not specified |
| Cmax (Peak Plasma Concentration) | 257 ng/mL (for 10 mg)[1] | Not specified | 3.30 ± 1.55 µg/mL[4] | Not specified |
| t1/2 (Elimination Half-life) | 6.5 - 10 hours (mean ~8.3 hours)[1][2] | ~10 hours[5][6] | 10.06 ± 4.05 hours[4] | No recognizable differences between enantiomers |
| Protein Binding | 88 - 96%[1] | Not specified | ~88%[4] | Not specified |
| Metabolism | Minimal, not metabolized by the cytochrome P450 system.[1] One minor metabolite from oxidative O-dealkylation.[2][3] | Hydroxyzine (B1673990) is almost completely converted to cetirizine.[4][7] | Not specified | Not specified |
| Excretion | ~70-85% in urine (60% as unchanged drug), 10-13% in feces.[1][3] | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are outlines of typical experimental protocols for determining the pharmacokinetic profile of cetirizine.
Protocol for Feline Oral Pharmacokinetic Study
This protocol is based on a study conducted on healthy cats to determine the pharmacokinetics of cetirizine after a single oral dose.[4][8]
-
Animal Subjects: Nine healthy cats were used in the study.
-
Drug Administration: A single 5 mg tablet of cetirizine dihydrochloride (B599025) was administered orally to each cat. The dosage ranged from 0.6 to 1.4 mg/kg.[4]
-
Blood Sampling: Heparinized blood samples were collected at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 10, and 24 hours after drug administration.[4][8]
-
Plasma Preparation: Plasma was harvested from the blood samples by centrifugation.
-
Bioanalysis: Plasma concentrations of cetirizine were determined using a validated reverse-phase high-performance liquid chromatography (HPLC) method.[4][8]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a compartmental pharmacokinetic model to determine parameters such as terminal half-life, peak plasma concentration, volume of distribution, and clearance.[4][8]
-
Protein Binding Analysis: Plasma protein binding was measured using an ultrafiltration method with a microcentrifugation system.[4]
Protocol for Human Oral Pharmacokinetic Study
This protocol is based on a study investigating the metabolism and pharmacokinetics of ¹⁴C-labeled cetirizine in healthy male volunteers.[3]
-
Human Subjects: Six healthy male volunteers participated in the study.[3]
-
Drug Administration: A single oral dose of 10 mg of ¹⁴C-cetirizine dihydrochloride in an aqueous solution was administered.[3]
-
Sample Collection:
-
Blood Samples: Blood samples were collected at various time points to determine the plasma concentration of cetirizine and its metabolites.
-
Urine and Feces: Urine and feces were collected over a five-day period to determine the extent and routes of excretion.[3]
-
-
Sample Analysis:
-
Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was measured to determine the absorption and excretion of the drug.
-
Chromatographic Analysis: The radioactive compounds present in plasma, urine, and feces were examined to identify the parent drug and any metabolites.[3]
-
-
Pharmacokinetic Analysis: Mean concentrations of cetirizine and total radioactivity were plotted against time, and pharmacokinetic parameters such as elimination half-life were calculated.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study, from subject selection to data analysis.
Caption: A generalized workflow for conducting an in-vivo pharmacokinetic study.
Comparative Analysis of Inter-species Differences
The metabolism and pharmacokinetics of cetirizine exhibit significant variations across the species studied.
Metabolism: In humans, cetirizine undergoes limited metabolism and is primarily excreted unchanged in the urine.[1][3] It is not a substrate for the cytochrome P450 system, which minimizes the potential for drug-drug interactions.[1] Only one minor metabolite, resulting from oxidative O-dealkylation, has been identified.[2][3] In contrast, in dogs, the parent drug hydroxyzine is almost entirely converted to its active metabolite, cetirizine.[4][7] This highlights a key metabolic difference where dogs efficiently perform the N-dealkylation of hydroxyzine to form cetirizine.
Pharmacokinetics:
-
Absorption and Peak Concentration: Cetirizine is rapidly absorbed orally in humans, with a Tmax of approximately one hour.[1][2][3] In cats, the absorption appears to be slightly slower, with a Tmax of around two hours.[4] Notably, the peak plasma concentration (Cmax) in cats was found to be significantly higher than in humans, even after adjusting for dose differences, suggesting potential differences in bioavailability or volume of distribution.[4]
-
Elimination Half-Life: The elimination half-life of cetirizine is remarkably similar in adult humans (around 8.3 hours)[1], dogs (approximately 10 hours)[5][6], and cats (about 10 hours)[4]. This suggests that despite potential differences in metabolism and distribution, the overall rate of elimination from the body is comparable across these species. However, it is important to note that the half-life is shorter in children compared to adults.[9]
-
Protein Binding: Plasma protein binding of cetirizine is high in both humans (88-96%)[1] and cats (~88%)[4], indicating that a large fraction of the drug in circulation is bound to plasma proteins.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Cetirizine per os: exposure and antihistamine effect in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
A Comparative Analysis of Cetirizine Hydrochloride's Impact on Inflammatory Cell Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of cetirizine (B192768) hydrochloride on various inflammatory cell types. Cetirizine, a second-generation histamine (B1213489) H1 receptor antagonist, is widely recognized for its anti-allergic properties. Beyond its primary mechanism of action, cetirizine exhibits a range of anti-inflammatory effects by modulating the activity of key immune cells involved in the allergic cascade. This document summarizes key experimental findings, presents quantitative data for comparative purposes, and details the methodologies employed in these studies.
Data Summary: Cetirizine's Effect on Inflammatory Cells
The following tables provide a quantitative overview of cetirizine's inhibitory effects on different inflammatory cell functions.
Table 1: Effect of Cetirizine on Eosinophil Function
| Parameter | Stimulus | Cetirizine Concentration | Inhibition (%) | Reference |
| Chemotaxis | PAF (10⁻⁶ M) | 0.01 µg/mL | 47.5 ± 6.1 | [1] |
| 0.1 µg/mL | 50.8 ± 5.1 | [1] | ||
| 1 µg/mL | 58.9 ± 6.4 | [1] | ||
| Chemotaxis | FMLP | 0.01 µg/mL | Significant Inhibition | [2] |
| Superoxide (B77818) Generation | PAF | 0.01 - 1 µg/mL | Significant Inhibition | [1] |
| Survival (IL-5 dependent) | IL-5 | 100 µM | Significant Inhibition | [3] |
Table 2: Effect of Cetirizine on Neutrophil Function
| Parameter | Stimulus | Cetirizine Concentration | Effect | Reference |
| LTB4 Generation | fMLP or NaF | 10⁻⁸ - 10⁻⁶ M | Significant Decrease | [4][5] |
| Mobilization | Allergen Challenge | Not specified | Inhibited | [6] |
Table 3: Effect of Cetirizine on Mast Cell Function
| Parameter | Stimulus | Cetirizine Concentration | Effect | Reference |
| Degranulation | Not specified | 1 mM | Almost complete suppression | [7][8] |
| Cytokine Release (GM-CSF, IL-8) | IL-1β | 5 µM and 10 µM | Significant Suppression | [9] |
Table 4: Effect of Cetirizine on Lymphocyte and Monocyte Function
| Cell Type | Parameter | Stimulus | Cetirizine Concentration | Effect | Reference |
| T-Lymphocyte | Chemotaxis | fMLP and LTB4 | 1.0 and 2.5 µg/mL | Significantly Depressed | [10] |
| Monocyte | Chemotaxis | fMLP and LTB4 | 0.25 µg/mL | Significant Inhibition | [10] |
| 1.0 and 2.5 µg/mL | Complete Inhibition | [10] | |||
| PBMC | IFN-γ Production | HDM Allergen | Not specified | Significant Increase | [11] |
| IL-10 Production | HDM Allergen | Not specified | Augmentation | [11] | |
| IL-4 Production | HDM Allergen | Not specified | No Change | [11] | |
| T-Cell | IFN-γ Production (IL-12 induced) | IL-12 | Not specified | Significantly Suppressed | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the effect of cetirizine on inflammatory cells.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber Method)
This assay is widely used to evaluate the migration of eosinophils towards a chemoattractant.
-
Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of allergic subjects using methods such as negative selection to ensure high purity.[13]
-
Assay Setup: A Boyden chamber apparatus is used, which consists of upper and lower wells separated by a polycarbonate filter. The lower wells are filled with a chemoattractant solution (e.g., Platelet-Activating Factor - PAF or N-formyl-methionyl-leucyl-phenylalanine - fMLP) at a predetermined concentration.[13]
-
Cell Treatment: Eosinophils are pre-incubated with various concentrations of cetirizine or a vehicle control.
-
Migration: The treated eosinophil suspension is added to the upper wells of the chamber. The chamber is then incubated to allow the cells to migrate through the filter pores towards the chemoattractant in the lower wells.[13]
-
Quantification: After incubation, the filter is removed, and the cells on the upper surface are wiped away. The filter is then fixed and stained. The number of migrated cells on the lower side of the filter is counted under a microscope.[13] The percentage of inhibition is calculated by comparing the number of migrated cells in the cetirizine-treated group to the vehicle control group.
Mast Cell Degranulation Assay (Lucifer Yellow Method)
This method assesses the stabilizing effect of compounds on mast cells by observing the inhibition of degranulation.
-
Mast Cell Isolation: Rat peritoneal mast cells are a common model for these studies.[7][8]
-
Compound Incubation: Mast cells are incubated with different concentrations of cetirizine or a control substance.
-
Degranulation Induction: Degranulation is induced using a secretagogue.
-
Fluorescence Imaging: The fluorescent dye Lucifer Yellow, which is taken up by degranulating mast cells, is added. The number of fluorescent (degranulating) cells is then quantified using fluorescence microscopy.[7][8] A reduction in the number of fluorescent cells in the presence of cetirizine indicates its mast cell-stabilizing property.
T-Lymphocyte and Monocyte Chemotaxis Assay (Transwell System)
This assay measures the directed migration of lymphocytes and monocytes.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from human blood, and T-lymphocytes and monocytes are further purified.
-
Transwell Setup: A Transwell insert with a permeable membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant such as fMLP or Leukotriene B4 (LTB4).[10]
-
Cell Treatment and Migration: The isolated cells are pre-treated with cetirizine and then added to the upper chamber of the Transwell insert. The plate is incubated to allow cell migration through the membrane towards the chemoattractant.[14]
-
Cell Quantification: The number of cells that have migrated to the lower chamber is determined by cell counting, often using flow cytometry.[15]
Visualizing a Key Anti-inflammatory Pathway and Experimental Workflow
To illustrate the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cetirizine's suppression of the NF-κB signaling pathway.
Caption: General workflow for an in vitro chemotaxis assay.
Concluding Remarks
The compiled data demonstrate that cetirizine hydrochloride's therapeutic effects extend beyond H1 receptor antagonism. Its ability to inhibit the migration and activation of eosinophils, neutrophils, and other inflammatory cells, as well as stabilize mast cells, underscores its role as a multifaceted anti-inflammatory agent. The suppression of the NF-κB pathway appears to be a central mechanism driving these broader effects.[16] This comparative guide provides researchers and drug development professionals with a consolidated resource to understand and further investigate the immunomodulatory properties of cetirizine.
References
- 1. Effect of cetirizine on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 production by blood neutrophils in allergic rhinitis--effects of cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetirizine exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cetirizine inhibits gender-specific blood cell dynamics upon allergen contact in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cetirizine inhibits the in vitro and ex vivo chemotactic response of T lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of cetirizine on IFN-gamma and IL-10 production in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. T cell transwell migration [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Cetirizine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Sedative Properties of Cetirizine Versus Other Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of cetirizine (B192768) with other prominent second-generation antihistamines, namely loratadine (B1675096), fexofenadine, and desloratadine. The information is supported by experimental data from clinical trials and neuroimaging studies, with detailed methodologies provided for key experiments.
Executive Summary
Second-generation antihistamines were developed to minimize the sedative and anticholinergic side effects associated with their first-generation predecessors. While generally considered non-sedating, there are notable differences in the sedative potential among these drugs. Cetirizine, while highly effective for allergic conditions, demonstrates a greater propensity for causing sedation compared to loratadine, fexofenadine, and desloratadine. This difference is quantifiable through various objective and subjective measures, including histamine (B1213489) H1 receptor occupancy (H1RO) in the brain, psychomotor performance tests, and patient-reported sedation scales. Fexofenadine and loratadine are generally considered the least sedating options within this class.
Quantitative Comparison of Sedative Properties
The following table summarizes the sedative properties of cetirizine in comparison to other second-generation antihistamines based on various experimental measures.
| Antihistamine | Odds Ratio for Sedation (vs. Loratadine) | Histamine H1 Receptor Occupancy (H1RO) | Subjective Sedation Reports |
| Cetirizine | 3.53 (p<0.0001)[1] | 12.6% (10 mg dose)[2] | May cause sedation at recommended doses[3] |
| Loratadine | 1.0 (Reference) | Low | Generally non-sedating at recommended doses |
| Fexofenadine | 0.63 (p=0.1)[1] | <10% (at therapeutic doses) | Generally non-sedating[3] |
| Desloratadine | Data not directly comparable in the same study | Low | Generally non-sedating at recommended doses[3] |
Experimental Protocols
A comprehensive evaluation of antihistamine-induced sedation involves a combination of objective and subjective testing methodologies.
Positron Emission Tomography (PET) for Histamine H1 Receptor Occupancy (H1RO)
Objective: To quantify the percentage of histamine H1 receptors in the brain that are bound by an antihistamine, providing a direct measure of its central nervous system (CNS) penetration and potential for sedation.
Methodology:
-
Radioligand Synthesis: A positron-emitting radioligand with high affinity for the H1 receptor, typically [¹¹C]doxepin, is synthesized.[4][5]
-
Subject Preparation: Healthy volunteers undergo a baseline PET scan to measure the initial density of H1 receptors.
-
Drug Administration: Subjects are administered a single oral dose of the antihistamine being studied (e.g., cetirizine 10 mg) or a placebo.
-
PET Scan: At the time of expected peak plasma concentration of the drug, the radioligand is injected intravenously, and a dynamic PET scan of the brain is performed for approximately 90 minutes.[4]
-
Arterial Blood Sampling: Serial arterial blood samples are taken to measure the concentration of the radioligand in the plasma and to correct for metabolites.
-
Data Analysis: The binding potential (BP) of the radioligand in various brain regions is calculated from the PET data and the arterial input function. H1RO is then calculated as the percentage reduction in BP after drug administration compared to the baseline or placebo scan.
Psychomotor Vigilance Task (PVT)
Objective: To objectively measure an individual's sustained attention and reaction time, which can be impaired by sedative drugs.
Methodology:
-
Task Setup: The subject is seated in front of a computer screen in a quiet, dimly lit room.
-
Instructions: The subject is instructed to monitor the screen and press a response button as quickly as possible whenever a visual stimulus (e.g., a light or a counter) appears.[6]
-
Task Parameters: The stimulus appears at random inter-stimulus intervals (ISIs), typically ranging from 2 to 10 seconds, over a set period (e.g., 5-10 minutes).[6]
-
Data Collection: The primary outcome measures are the mean reaction time and the number of lapses (responses exceeding a predefined threshold, e.g., 500 ms).
-
Procedure: The PVT is administered at baseline before drug administration and at various time points after to assess changes in performance.
Visual Analogue Scale (VAS) for Sedation
Objective: To subjectively quantify a participant's self-perceived level of sedation.
Methodology:
-
Scale Design: A 100 mm horizontal line is presented to the participant. The left end is labeled "Not at all drowsy" and the right end is labeled "Extremely drowsy".[7]
-
Instructions: The participant is asked to place a vertical mark on the line that best represents their current level of drowsiness.
-
Scoring: The distance from the left end of the line to the participant's mark is measured in millimeters, providing a score from 0 to 100.
-
Procedure: The VAS is administered at baseline and at regular intervals after drug administration to track changes in subjective sedation.
Mandatory Visualizations
Caption: Experimental workflow for assessing antihistamine-induced sedation.
Caption: Simplified signaling pathway of the Histamine H1 Receptor.
References
- 1. Sedation with “non-sedating” antihistamines: four prescription-event monitoring studies in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebral Histamine H1 Receptor Binding Potential Measured with PET Under a Test Dose of Olopatadine, an Antihistamine, Is Reduced After Repeated Administration of Olopatadine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Psychomotor vigilance task - Wikipedia [en.wikipedia.org]
- 7. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
A Systematic Review and Meta-Analysis of Cetirizine Hydrochloride Clinical Trial Data: A Comparative Guide
Cetirizine (B192768) hydrochloride, a second-generation antihistamine, is a widely prescribed medication for the management of allergic conditions. This guide provides a systematic review and meta-analysis of clinical trial data for cetirizine, offering a comparative perspective against other treatment modalities for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of its efficacy, safety, and mechanism of action, supported by quantitative data from numerous studies.
Efficacy in Allergic Rhinitis
Cetirizine has consistently demonstrated significant efficacy in alleviating the symptoms of both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR). Clinical trials have shown that cetirizine is superior to placebo in reducing the Total Symptom Severity Complex (TSSC), which includes symptoms like sneezing, rhinorrhea, nasal pruritus, and ocular pruritus.
A meta-analysis of randomized controlled trials (RCTs) in children with allergic rhinitis revealed that cetirizine treatment leads to a statistically significant reduction in the total symptom score (TSS) at various time points compared to placebo.[1] For instance, at 4 weeks, the mean difference in TSS was -4.07 (95% CI, -4.71 to -3.43), and at 12 weeks, it was -5.63 (95% CI, -6.14 to -5.13).[1]
In adult patients with SAR, a large, double-blind, placebo-controlled study involving 865 participants showed that cetirizine therapy resulted in a 28.9% mean reduction in TSSC score compared to a 12.7% reduction with placebo.[2] Furthermore, cetirizine-treated patients reported significant improvements in their quality of life, as measured by the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).[2][3]
| Treatment Group | Mean Reduction in TSSC from Baseline | p-value vs. Placebo | Reference |
| Cetirizine 10 mg | 28.9% | < 0.001 | [2] |
| Placebo | 12.7% | - | [2] |
| Cetirizine 10 mg | Significantly greater improvement | 0.005 | [3][4] |
| Placebo | - | - | [3][4] |
Table 1: Efficacy of Cetirizine in Allergic Rhinitis (TSSC Reduction)
Comparison with Other Antihistamines
Head-to-head clinical trials have compared the efficacy of cetirizine with other second-generation antihistamines, such as loratadine (B1675096) and fexofenadine (B15129). A network meta-analysis of RCTs for allergic rhinitis indicated that cetirizine 10 mg is superior to fexofenadine 120 mg and loratadine 10 mg in reducing sneezing scores.[5] For rhinorrhea, both fexofenadine 180 mg and cetirizine 10 mg performed better than fexofenadine 120 mg and loratadine 10 mg.[5]
In a study using an environmental exposure unit to challenge subjects with pollen, cetirizine 10 mg demonstrated a faster onset of action (1 hour) compared to loratadine 10 mg (3 hours).[6] Cetirizine also produced a greater overall reduction in Total Symptom Complex (TSC) scores (25.4%) compared to loratadine (11.2%).[6] Another study comparing cetirizine 10 mg with fexofenadine 180 mg found that cetirizine led to a 26% greater reduction in TSSC at 12 hours post-dose.[7]
| Comparison | Outcome Measure | Result | Reference |
| Cetirizine 10 mg vs. Loratadine 10 mg | Sneezing Score | Cetirizine superior | [5] |
| Cetirizine 10 mg vs. Loratadine 10 mg | Onset of Action | Cetirizine faster (1h vs 3h) | [6] |
| Cetirizine 10 mg vs. Loratadine 10 mg | Overall TSC Reduction | Cetirizine greater (25.4% vs 11.2%) | [6] |
| Cetirizine 10 mg vs. Fexofenadine 180 mg | TSSC Reduction at 12h | Cetirizine 26% greater reduction | [7] |
Table 2: Comparative Efficacy of Cetirizine in Allergic Rhinitis
Efficacy in Chronic Urticaria
Cetirizine is also a cornerstone in the management of chronic idiopathic urticaria (CIU), effectively reducing symptoms of pruritus and the number and size of wheals. A double-blind, randomized, cross-over study demonstrated that cetirizine 10 mg was significantly better than placebo in controlling the symptoms of chronic urticaria.[8] The mean itch score was significantly lower with cetirizine (14.5) compared to placebo (21.2).[8]
Furthermore, studies have explored the use of higher, off-label doses of cetirizine for patients with refractory chronic urticaria. A systematic review of several small studies suggested that increasing the dose to 20 mg daily may improve symptoms in adults who do not respond to the standard 10 mg dose.[9][10] For instance, one double-blind crossover study found a statistically significant reduction in all urticarial symptoms with cetirizine 20 mg compared to placebo.[9]
| Treatment Group | Mean Itch Score | Mean Wheal Score | p-value vs. Placebo (Itch) | Reference |
| Cetirizine 10 mg | 14.5 | 16.16 | 0.01 | [8] |
| Placebo | 21.2 | 21.0 | - | [8] |
Table 3: Efficacy of Cetirizine in Chronic Idiopathic Urticaria
Safety and Tolerability
Cetirizine is generally well-tolerated. The most commonly reported adverse event is somnolence, although it is typically mild and occurs less frequently than with first-generation antihistamines.[11] A meta-analysis suggested that the difference in the rate of somnolence between cetirizine 10 mg daily and placebo was not statistically significant in studies that included a placebo run-in period.[4] In a comparative study with fexofenadine, the incidence of somnolence was similar between the cetirizine (0.8%) and fexofenadine (0%) groups.[7]
Mechanism of Action and Signaling Pathway
Cetirizine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptor.[11] By blocking the H1 receptor, cetirizine prevents histamine from binding and initiating the allergic cascade, thereby reducing symptoms such as itching, sneezing, and rhinorrhea.[]
Beyond its H1-antagonist activity, cetirizine exhibits anti-inflammatory properties.[11] This is partly achieved through the suppression of the NF-κB (Nuclear Factor kappa B) signaling pathway.[11] By inhibiting NF-κB, cetirizine can modulate the expression of pro-inflammatory cytokines and adhesion molecules, which play a crucial role in the recruitment of inflammatory cells to the site of an allergic reaction.[13]
Caption: Cetirizine's dual mechanism of action.
Experimental Protocols: A Generalized Clinical Trial Workflow
The clinical trials reviewed in this guide generally follow a randomized, double-blind, placebo-controlled design. Below is a generalized workflow representing a typical experimental protocol for a cetirizine clinical trial in allergic rhinitis.
Caption: Generalized workflow of a randomized controlled trial for cetirizine.
Key Methodological Components:
-
Study Design: Most robust studies are randomized, double-blind, and placebo-controlled to minimize bias.[2][3][4][8][14]
-
Patient Population: Participants are typically diagnosed with SAR or PAR based on clinical history and, in some cases, positive skin prick tests.[3][15] Inclusion criteria often specify a minimum baseline symptom score to ensure a measurable treatment effect.[3]
-
Interventions: The standard dosage of cetirizine is 10 mg once daily.[4] Comparator arms may include a placebo or another active antihistamine.[5][6][7]
-
Outcome Measures: The primary efficacy endpoint is often the change from baseline in the Total Symptom Severity Complex (TSSC) or a similar composite score.[3][4] Secondary endpoints frequently include quality of life questionnaires (e.g., RQLQ), individual symptom scores, and safety assessments (adverse event reporting).[2][3][4]
-
Statistical Analysis: Statistical plans are predefined to compare the changes in outcome measures between the treatment and control groups, often using analysis of covariance (ANCOVA) or mixed-model for repeated measures (MMRM).
References
- 1. Cetirizine for the treatment of allergic diseases in children: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive evaluation of cetirizine in the management of seasonal allergic rhinitis: impact on symptoms, quality of life, productivity, and activity impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cetirizine on symptom severity and quality of life in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy of cetirizine and fexofenadine for seasonal allergic rhinitis, 5-12 hours postdose, in the environmental exposure unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetirizine vs placebo in chronic idiopathic urticaria--a double blind randomised cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nice.org.uk [nice.org.uk]
- 10. Key points from the evidence | Chronic urticaria: off-label doses of cetirizine | Advice | NICE [nice.org.uk]
- 11. Cetirizine - Wikipedia [en.wikipedia.org]
- 13. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Treatment of chronic urticaria with cetirizine dihydrochloride a non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
Safety Operating Guide
Proper Disposal Procedures for Cetirizine Hydrochloride: A Guide for Laboratory Professionals
The responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This document provides essential safety and logistical information for the proper disposal of Cetirizine (B192768) Hydrochloride, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Plan
The primary and most critical step in the disposal of Cetirizine Hydrochloride is to manage it as a chemical waste and engage a licensed professional waste disposal service.[1] Under no circumstances should it be disposed of down the drain or in regular trash without following specific protocols.[1][2][3]
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound.[1]
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves and safety glasses or goggles.[1][4][5] If there is a risk of generating dust, respiratory protection should be used.[1][3]
-
Containment: Spilled or waste material should be collected using a method that minimizes dust generation, such as with a damp cloth or a filtered vacuum.[4] Place the waste in a suitable, closed, and clearly labeled container to prevent accidental release.[1][2][4][5]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines or the disposal company.[1]
-
Professional Disposal: The recommended method of disposal is through a licensed professional waste disposal service, which will typically involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Adhere to all local, regional, and national hazardous waste regulations.[4][5]
-
Avoid Environmental Release: Take all necessary precautions to prevent the compound from entering drains, sewers, or water courses.[1][2][4]
Environmental Fate and Aquatic Toxicity Data
Cetirizine has been detected in wastewater and receiving waters, making its proper disposal crucial to mitigate environmental impact.[6] The following table summarizes key quantitative data regarding its environmental persistence and toxicity.
| Parameter | Species | Duration | Result | Reference |
| Photodegradation Half-Life | - | - | ~30 hours in deionized water | [6] |
| LC50 | Daphnia magna (Water Flea) | 48 Hours | 14 mg/L | [4] |
| LC50 | Mysidopsis bahia (Mysid Shrimp) | 48 Hours | 44.7 mg/L | [4] |
| LC50 | Pimephales promelas (Fathead Minnow) | 48 Hours | > 100 mg/L | [4] |
| LC50 | Cyprinodon variegatus (Sheepshead Minnow) | 48 Hours | > 100 mg/L | [4] |
| EC50 | Pseudokirchneriella subcapitata (Green Alga) | 96 Hours | 96.9 mg/L | [4] |
| MIC | Activated sludge | - | 100 mg/L | [4] |
-
LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population.
-
EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of a sample population.
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of a chemical that prevents visible growth of a microorganism.
Experimental Protocols for Environmental Degradation
Photodegradation Analysis:
A key method to assess the environmental persistence of Cetirizine is through photodegradation studies. A typical protocol involves:
-
Sample Preparation: Prepare solutions of Cetirizine in various water matrices, such as deionized water, coastal seawater, and water amended with dissolved organic matter.[6]
-
Irradiation: Expose the samples to simulated sunlight. Control samples are kept in the dark to account for any degradation not caused by light.[7]
-
Data Collection: At set time intervals, withdraw aliquots from each sample.
-
Analysis: Measure the concentration of Cetirizine in the aliquots, typically using techniques like solid-phase extraction followed by liquid chromatography.
-
Rate Calculation: Determine the first-order photodegradation rate coefficient (k_obs_) by performing a linear regression of the logarithmically transformed Cetirizine concentrations versus the irradiation time.[6] The half-life is then calculated from this rate.
Photocatalytic Degradation Analysis:
Another area of research is the active degradation of Cetirizine using photocatalysts. An example protocol includes:
-
Catalyst Synthesis: Synthesize nanohybrid photocatalysts, for example, polypyrrole (PPy) with ZnFe₂O₄ nanoparticles.[8]
-
Characterization: Characterize the synthesized materials using methods such as UV-Visible spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) to confirm their properties.[8]
-
Degradation Experiment: Conduct the photocatalytic degradation of a this compound solution under visible light irradiation for a defined period (e.g., 60 minutes).[8]
-
Parameter Optimization: Investigate the effects of catalyst dosage and initial drug concentration on the degradation efficiency.[8]
-
Kinetic Analysis: Model the degradation data to determine the reaction kinetics, often following a pseudo-first-order model.[8]
-
Recyclability Test: Assess the reusability of the photocatalyst over multiple cycles.[8]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. fishersci.com [fishersci.com]
- 6. Photodegradation of the antihistamine cetirizine in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling Cetirizine Hydrochloride
Essential Safety and Handling Guide for Cetirizine Hydrochloride
This guide provides crucial safety protocols and logistical information for laboratory professionals handling this compound. The following procedural guidance is designed to ensure safe operational use and disposal, establishing a foundation of trust and safety in your laboratory practices.
Hazard Identification and Quantitative Data
This compound is classified with several health hazards that necessitate careful handling. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1] The primary route of exposure in a laboratory setting is through inhalation of dust particles and direct contact with skin and eyes.[2][3]
The following table summarizes the key toxicological data for this compound.
| Hazard Classification | Data Point | Species | Reference |
| Acute Oral Toxicity | LD50: 365 mg/kg | Rat | [1][4] |
| Skin Sensitization | May cause an allergic skin reaction | N/A | [1][5] |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B) | N/A | [1] |
Operational and Disposal Plans
Adherence to proper procedures is critical for minimizing risk. The following sections provide step-by-step guidance for handling, spill management, and disposal of this compound.
Personal Protective Equipment (PPE) Selection Protocol
Engineering controls, such as local exhaust ventilation or containment systems (e.g., a glovebox), should be the primary method of exposure control.[4][6] When handling the substance, especially in solid form where dust can be generated, the following PPE is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields.[2][4][7]
-
Hand Protection: Use compatible, chemical-resistant impervious gloves tested according to standards like EN 374.[2][5][7]
-
Body Protection: A standard lab coat or impervious protective clothing is recommended to prevent skin contact.[2][5][8]
-
Respiratory Protection: If dust formation is likely or if ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (such as a P2 filter) is necessary.[2][6][7] The selection of a respirator depends on the specific operations and exposure levels.[6]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[5][9] Equip the designated handling area with an eyewash station and a safety shower.[5]
-
Donning PPE: Put on all required PPE as specified above.
-
Handling Solid this compound:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][5][7]
-
Clean all equipment and work surfaces to remove residual contamination.[4]
-
Store the chemical in a tightly closed, properly labeled container in a dry place as directed by the product insert.[1][5][7]
-
Accidental Release and Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment.
-
Evacuate: Evacuate non-essential personnel from the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleanup, don the full PPE specified in the section above, including respiratory protection.[4][5]
-
Contain and Clean:
-
Dispose of Waste: Place all spilled material and contaminated cleaning supplies into a suitable, sealed, and properly labeled container for hazardous waste disposal.[2][3][9]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerize: Place waste material in a suitable, closed, and clearly labeled container.[9]
-
Segregate: Do not mix this compound waste with other waste streams unless specifically permitted.
-
Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][3] Under no circumstances should the waste be disposed of down the drain or into sewers.[1]
-
Professional Disposal: Contact a licensed professional waste disposal service for final disposal, which may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting PPE for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. paipharma.com [paipharma.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
